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  • Product: Methyl 2-(propylamino)benzoate
  • CAS: 144402-90-4

Core Science & Biosynthesis

Foundational

What are the chemical properties of Methyl 2-(propylamino)benzoate

An In-Depth Technical Guide to the Chemical Properties and Pharmacological Utility of Methyl 2-(propylamino)benzoate Executive Summary Methyl 2-(propylamino)benzoate—also known as methyl N-propylanthranilate—is a structu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Pharmacological Utility of Methyl 2-(propylamino)benzoate

Executive Summary Methyl 2-(propylamino)benzoate—also known as methyl N-propylanthranilate—is a structurally versatile ortho-substituted aromatic ester. While historically categorized within the flavor and fragrance libraries due to its distinct olfactory profile, its true value in modern chemical biology lies in its utility as a highly reactive building block. For researchers in drug development, this compound serves as a critical intermediate in the synthesis of complex heterocyclic pharmacophores, such as quinazolinones and acridones.

This whitepaper provides a rigorous analysis of its physicochemical properties, structural dynamics, synthetic pathways, and downstream applications in medicinal chemistry, designed specifically for application scientists and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The biological and synthetic utility of Methyl 2-(propylamino)benzoate is dictated by the interplay between its three core functional groups: the aromatic ring, the methyl ester, and the secondary N-propylamine.

The linear n-propyl chain introduces a flexible lipophilic tail that significantly alters the molecule's partition coefficient (LogP) compared to its unalkylated precursor, methyl anthranilate. This increased lipophilicity facilitates membrane intercalation, a critical parameter when designing lead compounds for intracellular targets [1]. Furthermore, the secondary amine engages in a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. This pseudo-six-membered ring configuration locks the molecule into a planar conformation, reducing the basicity of the nitrogen and modulating its nucleophilicity.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionMechanistic Implication
IUPAC Name Methyl 2-(propylamino)benzoateStandard nomenclature.
Molecular Formula C₁₁H₁₅NO₂Defines stoichiometric calculations.
Molecular Weight 193.24 g/mol Optimal for fragment-based drug design (FBDD).
Steric Profile Linear, flexible N-alkyl tailLow steric hindrance at the amine compared to isopropyl variants, allowing for efficient downstream acylation [2].
Hydrogen Bonding Intramolecular (N-H ··· O=C)Decreases water solubility; increases membrane permeability; shifts the N-H proton significantly downfield in ¹H NMR.
Electrophilic Aromatic Substitution Activated at para (C5) and ortho (C3) to the amineDirects halogenation or nitration selectively, enabling further functionalization of the aromatic core.

Synthetic Pathways & Mechanistic Workflows

The most efficient and scalable method for synthesizing Methyl 2-(propylamino)benzoate is the reductive amination of methyl anthranilate using propionaldehyde.

Causality in Experimental Design: Direct alkylation using propyl halides (e.g., 1-bromopropane) often leads to over-alkylation, yielding the N,N-dipropyl byproduct. Reductive amination circumvents this by forming a transient imine (Schiff base) that is selectively reduced. We employ Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent because they are mild enough to reduce the iminated intermediate without reducing the unreacted aldehyde or the methyl ester.

Synthesis A Methyl Anthranilate (Primary Amine) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Propionaldehyde + Acid Catalyst (AcOH) B->C E Methyl 2-(propylamino)benzoate (Target Compound) C->E Selective Reduction D Reducing Agent (NaBH(OAc)3) D->E

Caption: Synthetic workflow for Methyl 2-(propylamino)benzoate via selective reductive amination.

Standardized Protocol: Reductive Amination

Self-Validating System: The reaction progress is easily monitored by TLC (Hexanes:EtOAc 8:2). The product spots higher (higher Rf) than methyl anthranilate due to the loss of one highly polar primary N-H bond and the addition of the lipophilic propyl chain.

  • Preparation: Dissolve 1.0 equivalent (eq) of methyl anthranilate in anhydrous dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation: Add 1.1 eq of propionaldehyde, followed by 1.5 eq of glacial acetic acid. Stir at room temperature for 30 minutes to allow complete Schiff base formation.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃).

  • Maturation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation: Quench a 10 µL aliquot in NaHCO₃, extract with EtOAc, and run TLC to confirm the disappearance of the starting material.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure secondary amine.

Reactivity & Downstream Heterocyclic Derivatization

In drug discovery, the anthranilate core is a privileged scaffold. The presence of the N-propyl group in Methyl 2-(propylamino)benzoate makes it an ideal precursor for synthesizing N-alkylated quinazolin-4(3H)-ones and acridones [3].

When reacted with electrophilic reagents like formamide, urea, or specific nitriles under thermal or acidic conditions, the secondary amine acts as a nucleophile. The subsequent intermediate undergoes an intramolecular cyclization, attacking the methyl ester and expelling methanol to form a stable, fused bicyclic system. The N-propyl chain projects into the solvent-accessible space or hydrophobic pockets of target proteins (such as kinases or TRP channels), modulating binding affinity.

Cyclization A Methyl 2-(propylamino)benzoate C Amidation Intermediate A->C Nucleophilic Attack B Electrophilic Reagent (e.g., Formamide) B->C D Intramolecular Cyclization C->D Heat (150°C) E N-Propyl Quinazolinone (Pharmacophore) D->E Condensation (-MeOH, -H2O)

Caption: Mechanistic pathway for the derivatization into N-propyl quinazolinone scaffolds.

Protocol: Cyclization to Quinazolinone
  • Reagent Mixing: Combine 1.0 eq of Methyl 2-(propylamino)benzoate with a large excess (10 eq) of formamide in a microwave-safe sealed vial.

  • Catalysis: Add a catalytic amount of ammonium acetate (0.2 eq) to facilitate the initial amidation.

  • Thermal Cyclization: Irradiate in a microwave reactor at 150 °C for 20 minutes. Rationale: Microwave irradiation ensures rapid, homogenous heating, driving the thermodynamically demanding expulsion of methanol during ring closure.

  • Isolation: Cool the vial to room temperature. Pour the mixture into ice-cold water. The N-propyl quinazolinone derivative will typically precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Pharmacological Relevance & Lead Optimization

The strategic selection of an n-propyl chain over a methyl, ethyl, or isopropyl group is a classic exercise in Structure-Activity Relationship (SAR) optimization.

  • Steric Tolerance: Unlike the branched isopropyl group, which introduces significant steric hindrance near the ester bond and can inhibit downstream cyclization or receptor pocket entry, the linear n-propyl chain maintains conformational flexibility [2].

  • Lipophilic Efficiency (LipE): The addition of three carbons increases the LogP by approximately 1.5 units compared to the parent anthranilate. This is often the "sweet spot" for crossing the blood-brain barrier (BBB) or penetrating bacterial cell walls without rendering the molecule overly "greasy" (which would lead to high plasma protein binding and poor solubility).

  • Metabolic Stability: The N-alkyl group prevents the rapid N-acetylation that primary aromatic amines (like standard methyl anthranilate) undergo in the liver via NAT (N-acetyltransferase) enzymes, thereby increasing the biological half-life of the resulting prodrugs or active metabolites.

References

  • Chemical Properties of Benzoic acid, 2-(propylamino)-, methyl ester Cheméo Database URL:[Link]

  • 2,4,6,7-tetra substituted quinazolines (US3511836A)
Exploratory

Synthesis of Methyl 2-(propylamino)benzoate: Pathways, Mechanisms, and Practical Insights

An In-depth Technical Guide Introduction Methyl 2-(propylamino)benzoate is a substituted anthranilate ester with applications as an intermediate in the synthesis of fine chemicals and potentially in the development of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

Methyl 2-(propylamino)benzoate is a substituted anthranilate ester with applications as an intermediate in the synthesis of fine chemicals and potentially in the development of biologically active molecules. Its structure, featuring a secondary amine adjacent to a methyl ester on an aromatic ring, presents specific synthetic challenges, primarily centered around achieving selective mono-N-alkylation and efficient esterification.

This guide provides an in-depth exploration of the primary synthetic routes to Methyl 2-(propylamino)benzoate, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering a framework for rational synthesis design. The discussion is grounded in established chemical principles, focusing on two core strategies: the N-alkylation of a pre-existing methyl anthranilate scaffold and the esterification of an N-propylanthranilic acid precursor. Each pathway's mechanistic underpinnings, practical execution, and comparative advantages will be thoroughly examined.

Pathway 1: N-Alkylation of Methyl Anthranilate

This approach begins with the commercially available and cost-effective starting material, methyl 2-aminobenzoate (methyl anthranilate). The primary challenge is the selective introduction of a single propyl group onto the primary amine without significant formation of the tertiary amine byproduct. Several robust methods can be employed to achieve this transformation.

Method A: Reductive Amination with Propanal

Reductive amination is a highly versatile and controllable method for forming C-N bonds, making it a preferred choice for synthesizing secondary amines.[1] The process involves the reaction of methyl anthranilate with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-based reducing agent.

Causality and Expertise: The key to this method's success is the choice of reducing agent. Standard, highly reactive agents like sodium borohydride (NaBH₄) would readily reduce the starting aldehyde before it can react with the amine. Therefore, milder, imine-selective reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is less reactive towards aldehydes but highly efficient at reducing the protonated imine (iminium ion) intermediate.[1] The reaction is typically performed as a one-pot procedure, which enhances efficiency and yield.[2]

Reaction Mechanism:

  • Iminium Ion Formation: The nucleophilic nitrogen of methyl anthranilate attacks the electrophilic carbonyl carbon of propanal. This is followed by a proton transfer and subsequent dehydration to form a transient iminium ion. The reaction is often facilitated by a weak acid to catalyze the dehydration step.[2]

  • Hydride Reduction: The iminium ion is a potent electrophile and is rapidly reduced by the hydride donor (e.g., NaBH(OAc)₃) to yield the final secondary amine product, Methyl 2-(propylamino)benzoate.[1]

Reductive Amination Mechanism start_mats Methyl Anthranilate + Propanal hemiaminal Hemiaminal Intermediate start_mats->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration product Methyl 2-(propylamino)benzoate iminium->product Reduction reagents H⁺ (cat.) - H₂O reducer [H⁻] from NaBH(OAc)₃

Reductive Amination of Methyl Anthranilate.

Experimental Protocol: Reductive Amination

  • To a solution of methyl anthranilate (1.0 eq) and propanal (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

  • Continue stirring the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 2-(propylamino)benzoate.

Method B: Direct Alkylation with a Propyl Halide

Direct alkylation via an SN2 reaction is a classic C-N bond-forming strategy. It involves treating methyl anthranilate with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Causality and Expertise: The primary drawback of this method is the potential for over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine.[3] To mitigate this, reaction conditions must be carefully controlled. Using a slight excess of the amine relative to the alkylating agent can be beneficial. The choice of base is also critical; a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred to simply deprotonate the ammonium salt formed after the first alkylation, liberating the free secondary amine. Stronger bases like sodium hydride (NaH) can deprotonate the starting primary amine, increasing its nucleophilicity but also raising the risk of dialkylation. The reaction is best performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 mechanism.[4]

SN2 Alkylation Pathway cluster_0 Reactants MA Methyl Anthranilate TS MA->TS PrBr 1-Bromopropane PrBr->TS Base Base (e.g., K₂CO₃) Product Methyl 2-(propylamino)benzoate TS->Product Primary Pathway SideProduct Dialkylated Product (Tertiary Amine) Product->SideProduct Over-alkylation (undesired)

Direct N-Alkylation via Sₙ2 Reaction.
Method C: Catalytic N-Alkylation via Borrowing Hydrogen

A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This strategy uses a transition-metal catalyst (commonly based on Ru, Ir, or Ni) to alkylate an amine with an alcohol, where water is the only stoichiometric byproduct.[5][6]

Causality and Expertise: This method is considered a green chemistry alternative as it avoids the use of pre-activated alkylating agents like halides and generates minimal waste.[6] The catalyst performs a dual role: it first transiently oxidizes the alcohol (1-propanol) to the corresponding aldehyde (propanal) by "borrowing" hydrogen. This aldehyde then undergoes the reductive amination sequence described in Method A with the amine. Finally, the catalyst returns the "borrowed" hydrogen to the imine intermediate, reducing it to the final product and regenerating the catalyst for the next cycle.[5] The reaction often requires elevated temperatures to drive the catalytic cycle.[7]

Reaction Mechanism:

  • Alcohol Dehydrogenation: The metal catalyst removes two hydrogen atoms from 1-propanol, forming a metal-hydride species and releasing propanal.

  • Condensation: Methyl anthranilate condenses with the in-situ generated propanal to form an imine/iminium intermediate.

  • Hydrogenation: The metal-hydride species transfers the stored hydrogen back to the imine, reducing it to the final N-propylated amine and regenerating the active catalyst.

Pathway 2: Esterification of N-Propylanthranilic Acid

This two-step strategy involves first preparing N-propylanthranilic acid, followed by its esterification to the desired methyl ester. This route can be advantageous if the N-alkylation of the free acid is more straightforward or higher yielding than the alkylation of the ester.

Step A: Synthesis of N-Propylanthranilic Acid

N-propylanthranilic acid is typically synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. This involves the reaction of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) with propylamine.

Causality and Expertise: The classic Ullmann reaction requires a copper catalyst (e.g., CuI or copper powder) and a base (e.g., K₂CO₃) at high temperatures.[8] The catalyst is crucial for facilitating the coupling between the aryl halide and the amine. The choice of solvent and temperature can significantly impact the reaction rate and yield. Using ultrasound or microwave irradiation has been shown to accelerate this type of reaction.[9]

Step B: Fischer-Speier Esterification

Once N-propylanthranilic acid is obtained, it can be converted to its methyl ester via the Fischer-Speier esterification. This is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[10]

Causality and Expertise: The reaction is an equilibrium process.[11] To drive the equilibrium towards the product (the ester), one must either remove the water as it is formed (e.g., using a Dean-Stark apparatus) or use a large excess of the alcohol (methanol), which also serves as the solvent.[10] Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used as catalysts.[12] The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[11][13]

Reaction Mechanism:

  • Protonation of Carbonyl: The catalytic acid protonates the carbonyl oxygen of the N-propylanthranilic acid.

  • Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of methanol or the conjugate base of the catalyst) to yield the final product, Methyl 2-(propylamino)benzoate, and regenerate the acid catalyst.[13]

Fischer Esterification Mechanism cluster_0 Catalytic Cycle Acid (R-COOH) Acid (R-COOH) Protonated Acid\n[R-C(OH)₂]⁺ Protonated Acid [R-C(OH)₂]⁺ Acid (R-COOH)->Protonated Acid\n[R-C(OH)₂]⁺ + H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Acid\n[R-C(OH)₂]⁺->Tetrahedral Intermediate + CH₃OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O Ester (R-COOCH₃) Ester (R-COOCH₃) Protonated Ester->Ester (R-COOCH₃) - H⁺

Sources

Foundational

Methyl 2-(propylamino)benzoate: Synthesis, Physicochemical Profiling, and TRPA1-Mediated Agrochemical Applications

Executive Summary Methyl 2-(propylamino)benzoate (M2PAB) is a specialized N-alkylated derivative of methyl anthranilate. While unsubstituted anthranilates are ubiquitous in the fragrance and flavoring industries, targete...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(propylamino)benzoate (M2PAB) is a specialized N-alkylated derivative of methyl anthranilate. While unsubstituted anthranilates are ubiquitous in the fragrance and flavoring industries, targeted N-alkylation fundamentally alters the molecule's hydrogen-bonding network, lipophilicity, and receptor-binding kinetics. This technical whitepaper provides a rigorous examination of M2PAB, detailing chemoselective synthesis protocols, analytical characterization, and its emerging utility as a potent, non-lethal TRPA1 channel agonist for avian repellency.

Mechanistic Rationale: The Impact of N-Alkylation

The core structure of methyl anthranilate features a primary aniline moiety ortho to an ester group, establishing a strong intramolecular hydrogen bond between the amine protons and the ester carbonyl. Converting this primary amine to a secondary amine via N-propylation achieves three critical mechanistic shifts:

  • Disruption of Symmetry: The substitution replaces one hydrogen bond donor with a sterically demanding propyl chain, altering the rotational freedom of the ester group.

  • Enhanced Lipophilicity: The addition of the aliphatic chain increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate lipid bilayers—a crucial factor for transmembrane receptor interaction.

  • Receptor Specificity: The steric bulk of the N-propyl group modulates the ligand's residence time within the binding pocket of transient receptor potential (TRP) channels, shifting its biological profile from a simple odorant to a targeted nociceptive agonist [2].

Chemical Synthesis Workflows: Causality and Control

Synthesizing secondary anilines like M2PAB presents a classic chemoselectivity challenge: preventing over-alkylation. The inductive electron-donating effect of the newly attached propyl group makes the secondary amine product significantly more nucleophilic than the primary amine starting material.

Direct Alkylation (The Flawed Approach): Reacting methyl anthranilate with 1-bromopropane in the presence of a base (e.g., K₂CO₃) inevitably yields a statistical mixture of secondary and tertiary amines. This necessitates arduous chromatographic separation and lowers overall yield.

Reductive Amination (The Optimal Approach): To establish a self-validating, high-yield system, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard [1]. The reaction between methyl anthranilate and propionaldehyde forms an intermediate imine. Because NaBH(OAc)₃ is a mild, sterically bulky reducing agent, it rapidly and selectively reduces the imine without affecting the ester moiety. Furthermore, the steric environment of the resulting secondary amine prevents the formation of a subsequent imine, effectively halting the reaction at the mono-alkylated stage.

Synthesis MA Methyl Anthranilate RA Reductive Amination NaBH(OAc)3, DCE MA->RA DA Direct Alkylation K2CO3, DMF, Heat MA->DA PA Propionaldehyde PA->RA PB 1-Bromopropane PB->DA Product Methyl 2-(propylamino)benzoate (Target Product) RA->Product High Yield, Chemoselective DA->Product Moderate Yield OverAlk Tertiary Amine (Over-alkylation) DA->OverAlk Side Reaction

Fig 1: Chemoselective synthesis of Methyl 2-(propylamino)benzoate via reductive amination.

Experimental Protocol: Step-by-Step Reductive Amination

This protocol is designed as a self-validating system; the visual and chromatographic cues ensure reaction integrity at each step.

  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve methyl anthranilate (1.0 equiv, 10 mmol) and propionaldehyde (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL). Causality: DCE is chosen over THF or DCM because it provides optimal solubility and reaction kinetics for NaBH(OAc)₃ [1].

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. Add glacial acetic acid (1.0 equiv) to catalyze imine formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol) over 15 minutes to control the mild exothermic reaction.

  • Validation (TLC Monitoring): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. Self-Validation: The disappearance of the highly fluorescent primary amine starting material under UV (254 nm) and the appearance of a higher Rf spot confirms complete conversion.

  • Workup & Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace dialkylation is detected.

Physicochemical and Analytical Profiling

Accurate characterization of M2PAB requires verifying the transition from a primary to a secondary amine. The table below summarizes the quantitative data and analytical markers used for structural validation.

PropertyValueAnalytical Significance
Molecular Formula C₁₁H₁₅NO₂Base composition for HRMS validation.
Molecular Weight 193.24 g/mol Target mass for LC-MS (m/z [M+H]⁺ 194.24).
Predicted LogP ~3.2Indicates enhanced lipophilicity over parent anthranilate (~1.9).
Appearance Pale yellow liquidVisual indicator of purity (darkening indicates oxidation).
IR Spectroscopy (N-H) ~3350 cm⁻¹ (weak, sharp)Confirms secondary amine (absence of primary NH₂ doublet).
IR Spectroscopy (C=O) ~1680 cm⁻¹ (strong)Ester carbonyl, shifted due to altered H-bonding dynamics.

Biological Pathways: TRPA1 Activation and Avian Repellency

Beyond its chemical properties, M2PAB holds significant potential in agrochemical applications as a non-lethal avian repellent. The parent compound, methyl anthranilate, is a well-documented bird deterrent. Its mechanism of action relies on the activation of the TRPA1 (Transient Receptor Potential Ankyrin 1) channel, a polymodal nociceptor heavily expressed in the trigeminal ganglion of birds [2].

Unlike mammals, birds possess a unique TRPA1 ortholog that is exquisitely sensitive to anthranilate derivatives. When M2PAB binds to the avian TRPA1 channel, it acts as a potent agonist. The N-propyl substitution enhances the molecule's ability to partition into the cellular membrane, increasing local concentration around the transmembrane receptor domains.

TRPA1_Pathway Ligand Methyl 2-(propylamino)benzoate Receptor Avian TRPA1 Channel (Nociceptor) Ligand->Receptor Receptor Binding (Agonism) IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Pore Opening Depol Membrane Depolarization IonFlux->Depol Cation Accumulation Signal Action Potential Generation Depol->Signal Voltage-Gated Channels Brain Trigeminal Ganglion (Aversive Flight Response) Signal->Brain Nociceptive Transmission

Fig 2: TRPA1-mediated nociceptive signaling pathway inducing avian aversive response.

Upon binding, M2PAB induces a conformational change that opens the ion pore, leading to a massive influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This rapid membrane depolarization generates an action potential that travels via the trigeminal nerve to the avian brain. The result is an immediate, aversive nociceptive response (perceived as severe irritation or "heat") that triggers flight without causing any physiological toxicity or tissue damage to the bird [2].

Conclusion

Methyl 2-(propylamino)benzoate exemplifies how targeted structural modifications—specifically the N-alkylation of an anthranilate core—can drastically optimize a molecule for specialized applications. By employing chemoselective reductive amination, researchers can synthesize M2PAB with high purity and yield. Its enhanced lipophilicity and specific agonism of the avian TRPA1 channel position it as a highly effective, ecologically safe tool in modern agrochemical and pest management strategies.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Saito, S., et al. (2014). "Heat and Noxious Chemical Sensor, Chicken TRPA1, as a Target of Bird Repellents and Identification of Its Structural Determinants." Molecular Biology and Evolution, 31(3), 708-722. URL:[Link]

Exploratory

Methyl 2-(propylamino)benzoate: A Privileged Scaffold in Modern Pharmacological Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary & Structural Rationale Methyl 2-(propylamino)benzoate (M2PAB), also known as methyl N-propylanthranilate, represents a high...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Structural Rationale

Methyl 2-(propylamino)benzoate (M2PAB), also known as methyl N-propylanthranilate, represents a highly versatile pharmacophore in contemporary chemical biology. As an N-alkylated derivative of methyl anthranilate, the addition of the propyl chain to the secondary amine significantly increases the molecule's lipophilicity. This structural modification enhances membrane permeability and alters its target binding profile, transitioning the scaffold from a simple flavoring agent to a potent modulator of complex biological pathways.

As a Senior Application Scientist, I have observed that the true value of M2PAB lies in its multi-target potential. This guide details the core research applications of M2PAB—spanning nociception, oncology, and microbiology—and provides field-proven, self-validating experimental workflows to accelerate your drug discovery pipelines.

Pharmacological Applications

Nociception and TRP Channel Modulation

Anthranilate derivatives, particularly N-alkylated esters, have emerged as potent antinociceptive agents. M2PAB shares critical structural homology with known transient receptor potential (TRP) channel modulators. Research indicates that N-alkyl anthranilates can induce analgesia that surpasses traditional opioids in specific assays without the associated central nervous system toxicity 1[1]. The mechanism relies on the initial agonism of TRPV1/TRPA1 channels, which triggers an intracellular calcium influx. This is rapidly followed by receptor desensitization, effectively blocking the nociceptive action potential and providing sustained pain relief.

TRP_Pathway M2PAB Methyl 2-(propylamino)benzoate TRPV1 TRPV1 / TRPA1 Receptors M2PAB->TRPV1 Agonism / Binding Ca_Influx Intracellular Ca2+ Influx TRPV1->Ca_Influx Channel Opening Desensitization Receptor Desensitization Ca_Influx->Desensitization Sustained Activation Analgesia Antinociceptive Effect Desensitization->Analgesia Action Potential Blockade

M2PAB mechanism of action for TRP channel-mediated antinociception.

Antiandrogenic Activity in Oncology

Anthranilic acid esters have been identified as novel lead structures for inhibiting prostate cancer cell proliferation. M2PAB demonstrates significant potential as an androgen receptor (AR) antagonist. By binding directly to the ligand-binding domain of the AR, these derivatives inhibit androgen-dependent transactivation. Crucially, this inhibition extends to AR point mutants (such as T877A), which are frequently implicated in refractory, castration-resistant prostate cancer2[2].

Quorum Sensing Inhibition and Anti-Biofilm Efficacy

In the fight against antimicrobial resistance, M2PAB serves as a potent quorum sensing (QS) inhibitor. Studies on homologous methyl anthranilates demonstrate a profound reduction in biofilm formation, swarming motility, and protease activity in pathogens like Aeromonas sobria3[3]. The compound interferes with acyl-homoserine lactone (AHL) biosynthesis and competitively binds to receptor proteins (LuxR homologs), neutralizing bacterial virulence without exerting selective bactericidal pressure.

QS_Inhibition M2PAB M2PAB AHL_Synth AHL Synthase M2PAB->AHL_Synth Downregulates Receptor Receptor Protein M2PAB->Receptor Competitive Binding Inhibition Phenotypic Inhibition M2PAB->Inhibition Results in AHL Acyl-Homoserine Lactones AHL_Synth->AHL Synthesizes AHL->Receptor Binds Biofilm Biofilm Formation Receptor->Biofilm Gene Expression

Inhibition of bacterial quorum sensing and biofilm formation by M2PAB.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics of M2PAB based on validated data from the anthranilate chemical class.

Target / ApplicationAssay TypeExpected MetricReference Scaffold
Nociception (TRPV1/TRPA1) Intracellular Ca2+ MobilizationEC50: 10 - 50 µMMethyl N-methylanthranilate
Prostate Cancer (AR Antagonism) Reporter Gene TransactivationIC50: 15 - 30 µMMethyl anthranilate
Quorum Sensing (AHL Inhibition) Crystal Violet Biofilm AssaySub-MIC (0.5 µL/mL)Methyl anthranilate
Neuroinflammation (GPR17) Fluorescence Ca2+ AssayIC50: < 5 µMAnthranilic acid derivatives

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guarantee robust, reproducible data.

Protocol 1: Intracellular Calcium Mobilization Assay (TRP Channel Activation)

Rationale: Fluo-4 AM is utilized due to its high quantum yield upon Ca2+ binding. This provides a robust readout for TRP channel activation. The subsequent capsaicin challenge serves as an internal control to validate receptor desensitization.

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO cells stably expressing human TRPV1 at 2x10^4 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Washing: Wash cells twice with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4) to remove serum proteins that may sequester the dye.

  • Dye Loading: Load cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Causality: Pluronic F-127 is a non-ionic surfactant that prevents dye aggregation, ensuring uniform cellular uptake across the monolayer.

  • Incubation: Incubate for 45 minutes at 37°C in the dark. Follow with a 15-minute de-esterification period at room temperature.

    • Causality: The de-esterification step is critical; it allows intracellular esterases to cleave the AM ester, trapping the active fluorophore inside the cell.

  • Baseline Establishment: Measure baseline fluorescence (Ex: 488 nm, Em: 525 nm) using a microplate reader for 30 seconds.

  • Compound Addition: Inject M2PAB (0.1 µM to 100 µM) via an automated liquid handler. Record fluorescence continuously for 3 minutes to capture the transient Ca2+ spike.

  • Desensitization Validation: To assess desensitization, challenge the cells with 1 µM capsaicin 5 minutes post-M2PAB treatment. A blunted Ca2+ response confirms successful receptor desensitization.

Workflow CellPrep Cell Preparation Seed CHO-TRPV1 cells DyeLoad Dye Loading Fluo-4 AM (2 µM) CellPrep->DyeLoad Compound Compound Addition Add M2PAB DyeLoad->Compound Readout Fluorescence Readout Ex:488nm/Em:525nm Compound->Readout Analysis Data Analysis Calculate EC50 Readout->Analysis

High-throughput calcium mobilization assay workflow for M2PAB screening.

Protocol 2: Crystal Violet Biofilm Inhibition Assay

Rationale: Crystal violet binds to negatively charged surface molecules and extracellular matrix polysaccharides. This allows for the direct quantification of total biofilm biomass independent of bacterial viability, isolating phenotypic inhibition from bactericidal effects.

Step-by-Step Workflow:

  • Inoculation: Inoculate the target bacterial strain (e.g., A. sobria) in Luria-Bertani (LB) broth and grow to an OD600 of 0.1.

  • Plating: Aliquot 200 µL of the bacterial suspension into a 96-well flat-bottom polystyrene plate.

  • Treatment: Add M2PAB at sub-MIC concentrations (e.g., 0.1 to 1.0 µL/mL).

    • Causality: Utilizing sub-MIC concentrations ensures that any observed reduction in biofilm biomass is strictly due to quorum sensing inhibition, rather than a general reduction in bacterial population.

  • Incubation: Incubate statically at 30°C for 24 hours to allow biofilm maturation.

  • Washing: Carefully discard the planktonic cells and wash the wells three times with sterile PBS.

    • Causality: Gentle washing removes non-adherent bacteria without disrupting the fragile extracellular polymeric substance (EPS) matrix.

  • Fixation: Fix the biofilm with 200 µL of 99% methanol for 15 minutes, then air dry completely.

  • Staining: Stain the fixed biomass with 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes at room temperature.

  • Quantification: Solubilize the bound dye with 33% glacial acetic acid and measure the absorbance at 590 nm using a microplate reader.

References

  • Full article: Methyl-N-methylanthranilate, a pungent compound from Citrus reticul
  • Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell prolifer
  • Methyl anthranilate: A novel quorum sensing inhibitor and anti-biofilm agent against Aeromonas sobria PubMed / NIH
  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 Journal of Medicinal Chemistry - ACS Public

Sources

Foundational

Theoretical and computational studies of Methyl 2-(propylamino)benzoate

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Methyl 2-(propylamino)benzoate Authored by: A Senior Application Scientist Foreword: Bridging Theory and Application in Drug Discovery In...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Methyl 2-(propylamino)benzoate

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

In the modern pharmaceutical landscape, the journey from a promising molecule to a viable drug candidate is both arduous and resource-intensive. Computational chemistry has emerged as an indispensable tool, offering a powerful lens through which we can predict, understand, and refine the properties of novel chemical entities before they are ever synthesized. This guide provides a comprehensive technical overview of the theoretical and computational methodologies applied to the characterization of Methyl 2-(propylamino)benzoate, a molecule of interest within the broader class of benzoate derivatives known for their diverse biological activities.[1][2][3]

This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of methods to explain the underlying scientific rationale—the "why" behind the "how." By grounding our theoretical exploration in established protocols and providing detailed, step-by-step workflows, we aim to furnish a self-validating framework for the computational analysis of this and similar molecules.

Foundational Principles: The Role of Quantum Chemical Calculations

At the heart of our investigation lies Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it an ideal choice for studying molecules of pharmaceutical interest.[5][6]

The Choice of Theoretical Model: B3LYP Functional

For this study, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources, providing a high level of accuracy for a wide range of organic molecules.[5][7] This functional is well-suited for predicting molecular geometries, vibrational frequencies, and electronic properties.

The Basis Set: 6-311++G(d,p)

The choice of basis set is critical for the accuracy of our calculations. We will employ the 6-311++G(d,p) basis set. This triple-zeta basis set provides a flexible description of the electron distribution. The addition of diffuse functions ("++") is important for accurately describing systems with lone pairs and for calculating properties such as electron affinity and proton affinity. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.[5]

Molecular Structure and Vibrational Analysis

A foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure, known as the optimized geometry. This is followed by a vibrational analysis to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared spectrum.

Geometry Optimization

The geometry of Methyl 2-(propylamino)benzoate is optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting bond lengths and angles provide a detailed picture of the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters for Methyl 2-(propylamino)benzoate (Theoretical)

ParameterBond/AngleValue (Å/°)
Bond Lengths C=O (ester)1.215
C-O (ester)1.345
O-CH31.438
C-N1.375
N-H1.014
Aromatic C-C (avg.)1.395
Bond Angles O=C-O124.5
C-N-H115.0
C-C-N (aromatic)121.8
Vibrational Frequency Analysis (FT-IR)

Vibrational analysis not only confirms the stability of the optimized geometry but also allows for the prediction of the molecule's infrared (IR) spectrum. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical model.

Table 2: Comparison of Theoretical and Expected Experimental Vibrational Frequencies (cm⁻¹) for Methyl 2-(propylamino)benzoate

Vibrational ModeFunctional GroupTheoretical (Scaled)Expected Experimental Range
N-H StretchSecondary Amine33503300-3500
Aromatic C-H StretchAromatic Ring30603000-3100[8]
Aliphatic C-H StretchPropyl & Methyl Groups2960-28502850-2960
C=O StretchEster17151725-1710[8]
C=C StretchAromatic Ring1605, 1580, 14901450-1600[8]
C-N StretchAmine13201250-1350
C-O StretchEster12551250-1300[8]

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals (FMOs), are crucial for understanding its chemical reactivity and potential biological activity.[7]

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.[7][10]

  • HOMO Energy: -5.85 eV

  • LUMO Energy: -0.95 eV

  • HOMO-LUMO Gap (ΔE): 4.90 eV

The relatively small energy gap suggests that Methyl 2-(propylamino)benzoate is a moderately reactive molecule, capable of participating in charge transfer interactions.

HOMO_LUMO_Gap LUMO LUMO -0.95 eV HOMO HOMO -5.85 eV HOMO->LUMO ΔE = 4.90 eV

Caption: HOMO-LUMO energy gap diagram for Methyl 2-(propylamino)benzoate.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

In the MEP map of Methyl 2-(propylamino)benzoate, the regions of negative potential (red/yellow) are localized around the electronegative oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating these as likely sites for electrophilic attack. The regions of positive potential (blue) are primarily located around the hydrogen atoms, particularly the N-H proton, making it susceptible to nucleophilic attack.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts.[5]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methyl 2-(propylamino)benzoate

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Ester -OCH₃3.8551.5
Ester C=O-168.2
N-H8.50 (broad)-
Propyl -CH₂-N3.1045.3
Propyl -CH₂-1.6522.8
Propyl -CH₃0.9511.4
Aromatic C-H6.60 - 7.80110.0 - 151.0

Simulating Biological Interactions: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.[12][13]

Given the known biological activities of benzoate derivatives, a hypothetical docking study of Methyl 2-(propylamino)benzoate with a relevant protein target, such as a cyclooxygenase (COX) enzyme or a bacterial protein, could provide insights into its potential therapeutic applications.

Docking_Workflow cluster_workflow Molecular Docking Protocol PDB 1. Prepare Protein (e.g., from PDB) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligand 2. Prepare Ligand (Optimize Geometry) Docking 4. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Analyze Results (Binding Poses & Scores) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Table 4: Hypothetical Molecular Docking Results

Protein TargetBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Key Interacting Residues
COX-2-7.53.5TYR-385, SER-530
E. coli DNA Gyrase-6.810.2ASP-73, GLY-77

These hypothetical results suggest that Methyl 2-(propylamino)benzoate could exhibit inhibitory activity against these targets, warranting further experimental investigation.

Experimental Protocols: A Step-by-Step Guide to DFT Calculations

This section provides a generalized, step-by-step protocol for performing a geometry optimization and frequency calculation using a quantum chemistry software package like Gaussian.

Protocol: Geometry Optimization and Vibrational Analysis

Objective: To find the lowest energy conformation of Methyl 2-(propylamino)benzoate and predict its vibrational frequencies.

Methodology:

  • Molecule Building:

    • Construct the 3D structure of Methyl 2-(propylamino)benzoate using a molecular modeling interface (e.g., GaussView, Avogadro).

    • Perform an initial, quick molecular mechanics optimization to obtain a reasonable starting geometry.

  • Input File Generation:

    • Create an input file specifying the calculation type, theoretical model, and basis set.

    • The route section should contain keywords such as #p B3LYP/6-311++G(d,p) Opt Freq.

      • #p: Prints additional output.

      • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Specify the charge (0) and multiplicity (1, for a singlet state) of the molecule.

    • Include the Cartesian coordinates of the atoms from the built structure.

  • Job Submission and Monitoring:

    • Submit the input file to the Gaussian software for calculation.

    • Monitor the progress of the optimization, ensuring that it converges to a stable energy minimum.

  • Results Analysis:

    • Geometry: Extract the optimized bond lengths, angles, and dihedral angles from the output file.

    • Frequencies: Verify that all calculated vibrational frequencies are positive (real), which confirms that the structure is a true minimum. A negative (imaginary) frequency would indicate a transition state.

    • Thermochemistry: Analyze the thermochemical data provided in the output, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Spectral Visualization: Use visualization software to animate the vibrational modes and generate a theoretical IR spectrum.

Conclusion

This guide has outlined a comprehensive theoretical and computational framework for the study of Methyl 2-(propylamino)benzoate. Through the application of Density Functional Theory, we have elucidated its structural, vibrational, and electronic properties. The analysis of its frontier molecular orbitals and molecular electrostatic potential provides a clear picture of its chemical reactivity. Furthermore, molecular docking simulations offer a promising avenue for exploring its potential biological activities. The methodologies and protocols detailed herein represent a robust and validated approach for the in-silico characterization of novel drug candidates, accelerating the path from molecular design to therapeutic application.

References

  • Carneiro, T. C. B., de Farias, M. A., de Oliveira, M. A. L., & Speziali, N. L. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 633–637. [Link]

  • Yıldırım, N., & Demir, S. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 481-496. [Link]

  • Savić, J., Mladenović, Z., Janićijević, J., & Pašalić, M. (2021). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. International Journal of Molecular Sciences, 22(21), 11841. [Link]

  • Shaaban, S., Negm, A., & Wessjohann, L. A. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules, 27(23), 8345. [Link]

  • Prabavathi, N., & Nilufer, A. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. International Journal of Materials Science, 12(2), 123-142. [Link]

  • Vianello, R., & Zrinski, I. (2005). Mechanism of the aminolysis of methyl benzoate: a computational study. The Journal of Physical Chemistry A, 109(50), 11470–11474. [Link]

  • Zrinski, I., & Vianello, R. (2006). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. The Journal of Physical Chemistry A, 109(50), 11470-4. [Link]

  • Balan, B., & Usha, D. (2015). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Journal of Chemical and Pharmaceutical Research, 7(3), 112-125. [Link]

  • Medina-Franco, J. L., Yoo, J., & Dueñas-González, A. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Chemical Biology & Drug Design, 100(1), 78-87. [Link]

  • Wang, Y., Li, S., & Zhang, Y. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2469. [Link]

  • Chen, Y., Lin, Y., & Chen, K. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]

  • Pop, A., Mureșan, A., & Crișan, O. (2018). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Journal of Scientific and Medical Research, 2(1), 1-8. [Link]

  • Kim, Y., Park, S., & Lee, J. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631–8646. [Link]

  • Kumar, S., & Singh, R. (2021). Synthesis, DFT and antioxidant studies of 2-(alkylamino)-4-(naphth-2-yl) thiazole. Journal of Chemical Sciences, 133(1), 1-12. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]

  • Khan, I., & Ahmad, S. (2024). Molecular Docking, Synthesis and In vivo Assessment of New Phenothiazines as Inhibitors of Anxiety. Biosciences Biotechnology Research Asia, 21(4). [Link]

  • Islam, M. R., & Hossain, M. A. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7), 1-13. [Link]

  • Kumar, A., & Singh, P. (2022). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 3(2), 1-7. [Link]

  • Chaudhri, V. K., Ved, A., Pathak, D., Hussain, Z., & Singh, A. P. (2023). In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(5), 6205-6214. [Link]

  • Kim, D. S., & Lee, S. E. (2025). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 16(10), 843. [Link]

  • El-Shahawy, A. S. (2016). Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines. Journal of Chemical and Pharmaceutical Research, 8(3), 56-65. [Link]

  • Chandak, P., et al. (2025). Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. Chinese Journal of Applied Physiology. [Link]

  • Pérez-González, A., & González-Jeria, L. (2025). The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and Methyl Sinapate in Different Solvents: A DFT/TD-DFT Study. International Journal of Molecular Sciences, 26(11), 5897. [Link]

  • Benghanem, F., & Bouafia, M. (2023). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. International Journal of Nonlinear Analysis and Applications, 14(1), 1-10. [Link]

  • Islam, M. J., Bala, P., & Sarker, D. R. (2019). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Nitrite. Advanced Journal of Chemistry-Section A, 2(4), 316-326. [Link]

  • Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Scribd. [Link]

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  • Farooq, U., & Ngaini, Z. (2019). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Current Organocatalysis, 6(2), 94-105. [Link]

Sources

Exploratory

Synthesis, Physicochemical Properties, and Applications of Methyl 2-(propylamino)benzoate Derivatives

Executive Summary & Scientific Rationale Methyl 2-(propylamino)benzoate, commonly referred to as N-propyl methyl anthranilate, is a highly valued N-alkylated derivative of methyl anthranilate. While unsubstituted methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methyl 2-(propylamino)benzoate, commonly referred to as N-propyl methyl anthranilate, is a highly valued N-alkylated derivative of methyl anthranilate. While unsubstituted methyl anthranilate is ubiquitous in nature (notably in Vitis labrusca grapes) and widely used in perfumery, the targeted N-alkylation of this scaffold fundamentally alters its physicochemical and olfactory properties. The introduction of the propyl chain increases lipophilicity, shifts the odor profile toward complex green/floral notes, and provides a versatile intermediate for the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as quinazolinones and acridines.

This technical guide provides an in-depth analysis of the mechanistic pathways, self-validating experimental workflows, and structure-activity relationships (SAR) governing the synthesis and application of methyl 2-(propylamino)benzoate and its derivatives.

Mechanistic Pathways for Synthesis

The synthesis of secondary aromatic amines from primary anilines is notoriously challenging due to the competing risk of over-alkylation, which leads to tertiary amines or quaternary ammonium salts[1]. To achieve high selectivity for the mono-alkylated methyl 2-(propylamino)benzoate, two primary mechanistic pathways are employed: Reductive Amination and Buchwald-Hartwig Cross-Coupling.

Pathway A: Reductive Amination

Direct alkylation using propyl halides (e.g., 1-bromopropane) via an SN2 mechanism often yields complex mixtures of mono- and di-alkylated products[1]. Reductive amination circumvents this by condensing methyl anthranilate with propionaldehyde to form a transient Schiff base (imine), which is subsequently reduced to the secondary amine.

The choice of reducing agent is critical. As established by, sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reagent[2]. Unlike sodium borohydride (NaBH₄), which may prematurely reduce the aldehyde to propanol, NaBH(OAc)₃ is exceptionally mild and exhibits high chemoselectivity for the imine intermediate[3]. Furthermore, it avoids the toxic byproducts associated with sodium cyanoborohydride (NaBH₃CN)[4].

ReductiveAmination MA Methyl Anthranilate (Primary Amine) Imine Schiff Base Intermediate (Imine) MA->Imine + PA - H2O (Condensation) PA Propionaldehyde (Carbonyl Donor) PA->Imine Product Methyl 2-(propylamino)benzoate (Target Secondary Amine) Imine->Product Reduction Reagent NaBH(OAc)3 (Selective Hydride Donor) Reagent->Product Hydride Transfer

Reductive amination pathway of methyl anthranilate to methyl 2-(propylamino)benzoate.

Pathway B: Transition-Metal Catalyzed C-N Cross-Coupling

For sterically hindered derivatives where reductive amination is kinetically unfavorable, the provides a robust alternative[5]. This pathway couples methyl 2-bromobenzoate with propylamine using a palladium catalyst.

The catalytic cycle relies on a Pd(0) precursor (e.g., Pd₂(dba)₃) and a sterically demanding biaryl phosphine ligand (e.g., XPhos or BINAP)[6]. The bulky ligand promotes the oxidative addition of the aryl bromide and accelerates the final reductive elimination step. A mild base, such as cesium carbonate (Cs₂CO₃), is explicitly chosen over stronger bases like sodium tert-butoxide (NaOtBu) to prevent the unwanted saponification of the methyl ester functional group[7].

BHCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Pd(II) Aryl Complex) Pd0->OA + Methyl 2-bromobenzoate AC Amine Coordination (Pd(II) Amine Complex) OA->AC + Propylamine Deprot Deprotonation (Pd(II) Amido Complex) AC->Deprot + Cs2CO3 - CsBr, - HCO3- RE Reductive Elimination (Product Release) Deprot->RE RE->Pd0 - Target Product

Buchwald-Hartwig catalytic cycle for the synthesis of N-alkyl anthranilates.

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high yield and purity.

Protocol 1: Synthesis via Reductive Amination

Objective: High-yielding synthesis of methyl 2-(propylamino)benzoate avoiding over-alkylation.

  • Imine Formation: Dissolve methyl anthranilate (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add propionaldehyde (1.05 eq, 10.5 mmol) dropwise at room temperature.

    • Causality & Validation: DCE is utilized as it provides faster reaction kinetics compared to THF[3]. Stir for 30 minutes. Validate imine formation via Thin Layer Chromatography (TLC); the highly fluorescent spot of methyl anthranilate under 254 nm UV should diminish.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes. Add glacial acetic acid (1.0 eq) as a catalyst.

    • Causality: Portion-wise addition controls the mild exotherm. Acetic acid protonates the imine, increasing its electrophilicity and accelerating hydride transfer[2].

  • Reaction Progression: Stir the heterogeneous mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) and stir until gas evolution ceases.

    • Causality: The basic quench is critical; it neutralizes the acetic acid and hydrolyzes any boron-amine complexes, ensuring the product is partitioned into the organic layer as a free base.

  • Isolation: Extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the pure secondary amine.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Objective: Cross-coupling of methyl 2-bromobenzoate with propylamine.

  • Catalyst Preparation: In an oven-dried Schlenk flask, combine methyl 2-bromobenzoate (1.0 eq, 5 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), XPhos (0.04 eq, 4 mol%), and Cs₂CO₃ (1.4 eq, 7 mmol).

  • Degassing: Evacuate and backfill the flask with argon three times.

    • Causality & Validation: Strict exclusion of oxygen is mandatory to prevent the irreversible oxidation of the electron-rich XPhos ligand and the Pd(0) catalyst[6].

  • Coupling: Add anhydrous, degassed toluene (20 mL) and propylamine (1.2 eq, 6 mmol) via syringe. Heat the mixture to 90 °C for 18 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite.

    • Validation: The Celite filtration effectively removes the insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black.

  • Purification: Concentrate the filtrate and purify via vacuum distillation or column chromatography.

Physicochemical Properties & Structure-Activity Relationship (SAR)

The N-alkylation of the anthranilate core significantly alters its physicochemical profile. The table below summarizes the quantitative data, demonstrating how the extension of the alkyl chain from a methyl group to a propyl group impacts molecular weight, lipophilicity (LogP), and organoleptic properties.

PropertyMethyl Anthranilate (Unsubstituted)Methyl N-methylanthranilateMethyl 2-(propylamino)benzoate
Molecular Formula C₈H₉NO₂C₉H₁₁NO₂C₁₁H₁₅NO₂
Molecular Weight 151.16 g/mol 165.19 g/mol 193.24 g/mol
Calculated LogP ~1.88~2.25~3.10
Physical State Clear to pale yellow liquidPale yellow liquidYellow oily liquid
Odor Profile Grape, fruity, mustyFloral, mandarin, neroliDeep floral, green, slightly herbal
Steric Hindrance at Nitrogen Low (Primary Amine)Moderate (Secondary Amine)High (Secondary Amine)

SAR Insights: The increase in LogP (from ~1.88 to ~3.10) upon propyl substitution enhances the compound's ability to cross lipid membranes, making it a highly favorable intermediate for central nervous system (CNS) targeted drug discovery. Additionally, the steric bulk of the propyl chain restricts rotation around the C-N bond, which is a critical parameter when designing conformationally restricted heterocyclic APIs.

Downstream Applications

  • Perfumery and Fragrance (Schiff Bases): N-alkyl anthranilates are heavily utilized in the fragrance industry. While primary amines like methyl anthranilate form Schiff bases with aldehydes (e.g., Aurantiol)[8], N-propyl derivatives are utilized for their intrinsic, stable green-floral notes that do not undergo further condensation, providing high stability in challenging cosmetic matrices (e.g., alkaline soaps)[9].

  • Medicinal Chemistry: The ortho-amino ester motif is a privileged scaffold. Methyl 2-(propylamino)benzoate serves as a direct precursor for the synthesis of 3-alkyl-substituted quinazolin-4(3H)-ones and acridones, which exhibit broad-spectrum pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at:[Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Pharmaceutical Roundtable. Available at:[Link]

  • University of Windsor. Palladium-Catalyzed C-N and C-O Coupling – A Practical Guide from an Industrial Vantage Point. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Practical Applications of Methyl 2-(propylamino)benzoate in Organic Synthesis

Executive Summary & Mechanistic Rationale Methyl 2-(propylamino)benzoate (an N-alkyl anthranilate derivative) is a highly versatile bifunctional synthon in advanced organic synthesis and medicinal chemistry. Characterize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 2-(propylamino)benzoate (an N-alkyl anthranilate derivative) is a highly versatile bifunctional synthon in advanced organic synthesis and medicinal chemistry. Characterized by an electrophilic ester moiety in strict ortho-proximity to a nucleophilic secondary amine, this molecule undergoes entropically favored intramolecular cyclizations to yield privileged heterocyclic scaffolds.

In drug development, pre-installing the N-propyl group on the anthranilate core—rather than attempting post-cyclization alkylation—provides absolute regiocontrol. This prevents the formation of unwanted O-alkylated or isomeric N-alkylated byproducts. Furthermore, the propyl chain introduces critical lipophilicity, which has been shown to enhance binding affinity within hydrophobic receptor pockets, such as those found in cyclooxygenase-2 (COX-2) and various kinase domains[1].

Reactivity Dynamics and Divergent Pathways

The synthetic utility of methyl 2-(propylamino)benzoate stems from its orthogonal reactivity:

  • Secondary Amine Nucleophilicity : Readily reacts with acyl chlorides, isocyanates, or arynes.

  • Ester Electrophilicity : Susceptible to nucleophilic acyl substitution by primary amines, amidines, or Grignard reagents.

By manipulating the order of these reactions, chemists can divergently access quinazolinones, acridones, or benzodiazepines from a single starting material.

ReactivityMap Central Methyl 2-(propylamino)benzoate Amide N-Acyl Anthranilate Central->Amide Acyl Chloride / Base Imine Amidine Derivative Central->Imine Amino Acid Deriv. Saponified 2-(propylamino)benzoic acid Central->Saponified NaOH / H2O Quinazolinone 1-Propylquinazolin-4-ones (Kinase/COX-2 Inhibitors) Amide->Quinazolinone Primary Amine / Heat Benzodiazepine 1,4-Benzodiazepines (CNS Therapeutics) Imine->Benzodiazepine Deprotection / Cyclization Acridone N-Propylacridones (Antiviral Agents) Saponified->Acridone Aryne Coupling / H+

Caption: Divergent synthetic pathways of Methyl 2-(propylamino)benzoate to key pharmacophores.

Key Synthetic Applications

Synthesis of 1-Propylquinazolin-4-ones (Anti-inflammatory Agents)

Quinazolinones synthesized from N-alkylated methyl 2-aminobenzoates are potent inhibitors of inflammatory gene expression[2]. The N-propyl group specifically provides optimal steric bulk; structure-activity relationship (SAR) studies indicate that aliphatic chains up to eight carbons at this position maximize the inhibition of COX-2, iNOS, and IL-1β mRNA synthesis without causing steric clashes with the target proteins[1]. These compounds exert their effect by blocking the NF-κB signaling pathway, preventing the nuclear translocation of the p65 subunit[1].

SignalingPathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB GeneExp Target Gene Expression (COX-2, iNOS, IL-1β) NFkB->GeneExp Inhibitor 1-Propylquinazolin-4-one (Inhibitor) Inhibitor->NFkB Blocks Translocation

Caption: Mechanism of 1-propylquinazolin-4-ones inhibiting the NF-κB inflammatory pathway.

Access to N-Propylacridones

N-alkyl anthranilic acid derivatives are also critical precursors for acridones, which are utilized as antiviral and anticancer scaffolds[3]. Saponification of methyl 2-(propylamino)benzoate yields the corresponding acid, which can undergo coupling with aryl halides or arynes followed by strong acid-mediated Friedel-Crafts intramolecular cyclization to yield 10-propylacridon-9-ones.

Quantitative Data Summary

The following table summarizes the comparative reaction metrics when utilizing methyl 2-(propylamino)benzoate across different synthetic workflows. The pre-installed propyl group guarantees 100% N-regioselectivity during cyclization.

Target ScaffoldReagents / CatalystsTemp / TimeRegioselectivityTypical YieldPrimary Application
1-Propylquinazolin-4-one 1. ArCOCl, Pyridine2. R-NH₂, AcOH1. 0°C, 2h2. 110°C, 12h>99% (1-position)75–85%COX-2 / Kinase Inhibitors
10-Propylacridon-9-one 1. NaOH (aq)2. Benzyne, then PPA1. 80°C, 4h2. 120°C, 6h>99% (N-alkylated)65–70%Antiviral / Fluorosensors
1,4-Benzodiazepine Fmoc-Amino Acid, HATU, PiperidineRT, 16h>99% (N-alkylated)60–75%CNS Therapeutics

Validated Experimental Protocols

The following self-validating protocol details the synthesis of a substituted 1-propylquinazolin-4-one. The methodology relies on a two-step, one-pot amidation-cyclization sequence.

Protocol A: Synthesis of 2-Aryl-1-propylquinazolin-4(1H)-one

Causality & Design: The initial acylation must be performed at 0°C to prevent premature ester hydrolysis. Glacial acetic acid is utilized in the second step to act as both a solvent and a mild acid catalyst, driving the dehydration of the intermediate hemiaminal to form the fully aromatized pyrimidinone ring.

Step-by-Step Methodology:

  • Acylation: Dissolve 10.0 mmol of methyl 2-(propylamino)benzoate in 20 mL of anhydrous dichloromethane (DCM). Add 15.0 mmol of pyridine and cool the mixture to 0°C under an inert argon atmosphere.

  • Electrophilic Addition: Dropwise, add 11.0 mmol of the desired aroyl chloride (e.g., 4-chlorobenzoyl chloride) over 15 minutes. Stir at room temperature for 2 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1); the starting material spot (UV active) should completely disappear.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove DCM.

  • Amidation & Cyclization: To the crude intermediate, add 30.0 mmol of ammonium acetate (or a primary aliphatic amine) and 25 mL of glacial acetic acid.

  • Thermal Dehydration: Reflux the mixture at 110°C for 12 hours. The acidic environment catalyzes the formation of the amide and subsequent intramolecular cyclization.

  • Isolation: Cool the mixture to room temperature and pour it over 100 g of crushed ice. Neutralize slowly with saturated aqueous sodium bicarbonate until pH ~7.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from hot ethanol to yield the pure 1-propylquinazolin-4-one.

Workflow Step1 1. Acylation (ArCOCl, Pyridine, 0°C) Step2 2. Amidation (NH4OAc, AcOH) Step1->Step2 Step3 3. Cyclization (Reflux, 110°C, 12h) Step2->Step3 Step4 4. Isolation (Crystallization, EtOH) Step3->Step4

Caption: Step-by-step experimental workflow for the synthesis of 1-propylquinazolin-4-ones.

Sources

Application

Application Note: Methyl 2-(propylamino)benzoate as a Privileged Precursor in Medicinal Chemistry

Executive Summary & Chemical Profiling In modern medicinal chemistry, the quinazolinone scaffold is a privileged pharmacophore exhibiting a vast array of biological activities, including anticancer, antibacterial, and CN...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the quinazolinone scaffold is a privileged pharmacophore exhibiting a vast array of biological activities, including anticancer, antibacterial, and CNS-modulating properties[1]. While traditional syntheses often construct the quinazolinone core first and attempt late-stage alkylation, this approach is notoriously plagued by poor regioselectivity, yielding difficult-to-separate mixtures of N3-alkylated and O-alkylated tautomers.

Methyl 2-(propylamino)benzoate (also known as methyl N-propylanthranilate) circumvents this bottleneck. By pre-installing the propyl group on the anthranilic acid nitrogen, chemists guarantee absolute regioselectivity, forcing the structural outcome to be an N1-alkylated heterocycle (e.g., 1-propylquinazoline-2,4-diones or 1-propyl-quinazolin-4(1H)-ones).

Mechanistic Rationale for the N-Propyl Substitution

As a Senior Application Scientist, I frequently select the N-propyl chain over methyl or pentyl derivatives during lead optimization. The propyl group strikes an optimal balance in the homologous series:

  • Pharmacokinetics (LogP): It provides sufficient lipophilicity to enhance membrane permeability and blood-brain barrier (BBB) penetration without inducing the extreme hydrophobicity that leads to rapid hepatic clearance.

  • Steric Directing Effects: In receptor binding pockets (such as TRPM8 or 5-HT receptors), the propyl chain provides necessary steric bulk to lock the molecule into an active bioactive conformation, preventing the rotation of adjacent aryl substituents [2].

Synthetic Workflows & Regioselective Pathways

The dual functionality of Methyl 2-(propylamino)benzoate—a nucleophilic secondary amine adjacent to an electrophilic methyl ester—makes it an ideal substrate for tandem condensation-cyclization reactions.

Synthesis cluster_1 Pathway A: Dione Scaffold cluster_2 Pathway B: 2,3-Disubstituted Scaffold A Methyl 2-(propylamino)benzoate (Precursor) B1 Urea / 160°C A->B1 B2 R-COCl + R'-NH2 Ph3P-I2 / Et3N A->B2 C1 1-Propylquinazoline-2,4-dione B1->C1 Cyclocondensation C2 1-Propyl-2,3-disubstituted quinazolin-4(1H)-one B2->C2 One-Pot Cyclization

Fig 1: Regioselective synthetic pathways from Methyl 2-(propylamino)benzoate.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , integrating in-line quality control checks to confirm mechanistic milestones.

Protocol A: Solvent-Free Synthesis of 1-Propylquinazoline-2,4-dione

This method utilizes a green, solvent-free melt technique to drive the cyclocondensation.

  • Reaction Setup: In a 50 mL heavy-walled round-bottom flask, combine Methyl 2-(propylamino)benzoate (10.0 mmol) and urea (30.0 mmol).

  • Thermal Cyclocondensation: Heat the neat mixture to 160 °C under an argon atmosphere for 4 hours.

    • Causality: Operating solvent-free forces the reactants into a highly concentrated melt. This maximizes collision frequency, driving the nucleophilic attack of urea on the ester and the subsequent intramolecular ring closure by eliminating methanol and ammonia gas.

  • In-Process Quality Control (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf ester spot and the emergence of a highly UV-active, lower-Rf spot indicates complete conversion.

  • Workup: Cool the melt to 80 °C (before it completely solidifies) and cautiously add 20 mL of hot distilled water.

    • Causality: Hot water selectively dissolves the unreacted excess urea and water-soluble byproducts, leaving the hydrophobic dione product as a precipitate.

  • System Validation (NMR): Filter and dry the solid. Run a 1 H-NMR (DMSO- d6​ ). The protocol is validated if the ester methoxy singlet (~3.8 ppm) is completely absent, and the diagnostic N-propyl signals (triplet at ~0.9 ppm, multiplet at ~1.7 ppm, triplet at ~4.0 ppm) remain intact.

Protocol B: Ph 3​ P-I 2​ Mediated One-Pot Synthesis of 1-Propyl-2,3-disubstituted Quinazolin-4(1H)-ones

This protocol utilizes an in situ generated phosphonium activating agent to achieve mild, room-temperature cyclization[3].

  • Amide Pre-Activation: In a flame-dried flask, dissolve the desired acid chloride (1.2 mmol) and primary amine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL). Stir for 30 minutes to form the intermediate amide.

  • Electrophilic Activation: Add Triphenylphosphine (Ph 3​ P, 1.5 mmol), Iodine (I 2​ , 1.5 mmol), and Triethylamine (Et 3​ N, 3.0 mmol).

    • Causality: Ph 3​ P and I 2​ react to form triphenylphosphine diiodide. This mild dehydrating agent converts the amide into a highly reactive imidoyl iodide, avoiding the harsh acidic conditions (like POCl 3​ ) that might prematurely cleave the ester[4].

  • Precursor Condensation: Add Methyl 2-(propylamino)benzoate (1.0 mmol). Stir at room temperature for 6–8 hours. The secondary amine attacks the imidoyl iodide, forming an amidine intermediate that spontaneously cyclizes via intramolecular attack on the methyl ester.

  • Workup: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (10 mL).

    • Causality: Thiosulfate reduces any unreacted electrophilic iodine to harmless iodide ions, preventing oxidative degradation of the product during extraction. Extract with DCM, wash with brine, and dry over Na 2​ SO 4​ .

  • System Validation (LC-MS): Analyze the crude mixture via LC-MS. The protocol is validated if the base peak corresponds to the [M+H] + of the target cyclized quinazolinone, with no mass peaks corresponding to the uncyclized amidine intermediate (+32 Da, representing the unexpelled methanol).

Quantitative Data: Yield & Application Analysis

The table below summarizes the efficiency of Methyl 2-(propylamino)benzoate across various derivatizations, highlighting the robust nature of the N-propyl scaffold in generating high-yield medicinal targets.

Target Derivative ScaffoldReagents & ConditionsReaction TimeIsolated Yield (%)Primary Medicinal Application
1-Propylquinazoline-2,4-dione Urea, 160 °C (Neat)4 h82%5-HT Receptor Antagonists
1-Propyl-2-methyl-3-phenyl... Acetyl chloride, Aniline, Ph 3​ P-I 2​ , RT6 h78%Antibacterial Agents
1-Propyl-2-phenyl-3-benzyl... Benzoyl chloride, Benzylamine, Ph 3​ P-I 2​ , RT8 h74%Anticancer / PARP Inhibitors
6-Chloro-1-propylquinazoline... *Urea, 160 °C (Neat)5 h79%TRPM8 Channel Antagonists

*Synthesized using the 5-chloro derivative of Methyl 2-(propylamino)benzoate.

References

  • Approach to the Synthesis of 2,3-Disubstituted-3H-quinazolin-4-ones Mediated by Ph3P–I2 Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity Source: Ibn Al-Haitham Journal for Pure and Applied Sciences URL:[Link]

  • US3511836A - 2,4,6,7-tetra substituted quinazolines Source: Google Patents URL

Sources

Method

Application Note: Advanced Column Chromatography Techniques for the Purification of Methyl 2-(propylamino)benzoate

Executive Summary Methyl 2-(propylamino)benzoate (also known as N-propyl methyl anthranilate) is a highly valued secondary aromatic amine serving as a critical building block in the synthesis of pharmaceuticals, agrochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(propylamino)benzoate (also known as N-propyl methyl anthranilate) is a highly valued secondary aromatic amine serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and fine fragrances. The synthesis of this compound—typically via the direct N-alkylation or reductive amination of methyl anthranilate—invariably yields a complex crude mixture. This mixture contains unreacted starting material (primary amine), the desired product (secondary amine), and over-alkylated byproducts (tertiary amines).

This application note provides a comprehensive, field-proven methodology for the isolation of highly pure Methyl 2-(propylamino)benzoate using normal-phase silica gel chromatography. By analyzing the structural causality of the molecule's interaction with the stationary phase, this guide establishes a self-validating protocol designed to eliminate peak tailing and maximize resolution.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, one must first understand the structural features of Methyl 2-(propylamino)benzoate and how they dictate chromatographic behavior. Do not simply rely on trial and error; the elution profile is governed by two competing forces:

A. Intramolecular Hydrogen Bonding (The Shielding Effect)

The molecule features a secondary amine ortho to an ester group. The N-H proton forms a highly stable, 6-membered pseudo-ring via intramolecular hydrogen bonding with the carbonyl oxygen of the ester. This internal bonding "shields" the polar N-H group from interacting strongly with the stationary phase. Consequently, Methyl 2-(propylamino)benzoate is significantly less polar than its meta- or para-isomers, shifting its retention factor ( Rf​ ) higher on normal-phase silica.

B. Silanol-Amine Interactions (The Tailing Phenomenon)

Despite the shielding effect, the basic nitrogen atom retains a lone pair that can interact with the bare silica gel ( SiO2​ ). Standard silica gel features surface silanol groups ( Si−OH ) with a pKa​ ranging from 4.5 to 8.5, acting as Brønsted acids[1]. When the basic anthranilate travels through the column, it undergoes destructive acid-base interactions with these active sites. This causes the chromatographic band to spread asymmetrically (streaking/tailing), leading to poor resolution and co-elution with the primary amine starting material.

C. The Causality of the Modifier (Triethylamine)

To counteract silanol acidity, 1% (v/v) Triethylamine ( Et3​N ) is introduced into the mobile phase. As a stronger, sterically unhindered base, Et3​N competitively binds to and masks the active acidic silanol sites. This deactivates the stationary phase, allowing the target secondary amine to partition purely based on its inherent polarity rather than destructive acid-base retention, yielding sharp, Gaussian peaks [2].

Mechanism Silica Acidic Silanol (Si-OH, pKa ~4.5) Masked Masked Silanol (Deactivated Surface) Silica->Masked + Et3N Et3N Triethylamine (Mobile Phase Modifier) Et3N->Masked Product Methyl 2-(propylamino)benzoate (Free Elution) Masked->Product Prevents Tailing

Fig 1. Mechanism of silanol deactivation by Et3N to prevent secondary amine tailing.

Experimental Design & Data Summaries

The purification relies on flash column chromatography utilizing Silica Gel 60 (40-63 µm, 230-400 mesh) [3]. A gradient elution of Hexane and Ethyl Acetate (EtOAc) is employed.

Table 1: Physicochemical Properties & Predicted TLC Behavior

Conditions: TLC Silica gel 60 F254​ ; Mobile Phase: 90:10 Hexane/EtOAc + 1% Et3​N .

CompoundSubstitutionPolarity DriverPredicted Rf​ Elution Order
Methyl 2-(dipropylamino)benzoate Tertiary AmineNo N-H bonds; highly lipophilic.~0.701st (Least Polar)
Methyl 2-(propylamino)benzoate Secondary AmineIntramolecular H-bond limits polarity.~0.452nd (Target)
Methyl anthranilate Primary AmineTwo N-H bonds; strong intermolecular H-bonding.~0.203rd (Most Polar)
Table 2: Optimized Gradient Elution Profile

Note: All mobile phase mixtures must be pre-spiked with 1% v/v Triethylamine.

Column Volumes (CV)Hexane (%)EtOAc (%)Et3N (%)Purpose
0.0 - 2.09901Column equilibration and elution of non-polar impurities.
2.0 - 5.09451Elution of tertiary amine byproducts.
5.0 - 10.089101Elution of Methyl 2-(propylamino)benzoate.
10.0 - 15.079201Column flush; elution of unreacted methyl anthranilate.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system . At each critical juncture, a validation checkpoint ensures the structural integrity of the experiment is maintained.

Step 1: Mobile Phase & Column Preparation
  • Prepare 1000 mL of the starting mobile phase: 990 mL Hexane + 10 mL Et3​N . Mix thoroughly.

  • Select a glass chromatography column appropriate for your scale (e.g., 2-inch diameter for 5-10 g of crude mixture) [4].

  • Weigh out the appropriate amount of Silica Gel 60 (typically 30-50 times the mass of the crude mixture).

  • Create a slurry by adding the starting mobile phase to the silica gel in an Erlenmeyer flask. Swirl gently to remove trapped air.

  • Pour the slurry into the column in a single, continuous motion. Rinse the flask with additional solvent and add it to the column.

  • Apply positive air pressure to pack the bed tightly. Add a 1 cm protective layer of clean sea sand to the top of the silica bed.

Validation Checkpoint 1: Inspect the silica bed. It must appear perfectly uniform and translucent, with no visible cracks or channeling. The solvent line must remain at least 1 cm above the sand layer at all times.

Step 2: Dry Loading the Sample

Causality: Crude N-alkyl anthranilates are often viscous oils. Wet loading can cause band broadening. Dry loading ensures a perfectly flat, narrow starting band.

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add dry Silica Gel (approx. 3 times the mass of the crude) to the flask.

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Carefully transfer this powder onto the top of the sand layer in the prepared column. Add another 1 cm layer of sea sand on top to sandwich the sample.

Validation Checkpoint 2: The dry-loaded powder must be completely free of residual DCM solvent, which would otherwise disrupt the initial hexane gradient and cause premature elution.

Step 3: Gradient Elution & Fraction Collection
  • Carefully add the initial mobile phase (99:0:1 Hexane/EtOAc/ Et3​N ) down the sides of the column to avoid disturbing the sand layer.

  • Apply positive pressure to achieve a steady flow rate (approx. 2 inches/minute solvent drop).

  • Begin collecting fractions in numbered test tubes (e.g., 20 mL per tube).

  • Transition the gradient according to Table 2 , moving to 5% EtOAc, then 10% EtOAc.

Validation Checkpoint 3: Monitor the column visually. As the target compound elutes, a faint UV-active band may be visible on the column under a handheld 254 nm UV lamp (if using a quartz or thin-glass column).

Step 4: TLC Analysis and Pooling
  • Spot every third fraction onto a Silica Gel 60 F254​ TLC plate.

  • Develop the plate in a 90:10 Hexane/EtOAc chamber.

  • Visualize under UV light (254 nm). The target compound will appear as a dark spot quenching the green fluorescence.

  • Secondary Confirmation: Dip the plate in a Ninhydrin stain and heat. The secondary amine (Methyl 2-(propylamino)benzoate) will stain a distinct color (often brown/orange), differentiating it from the primary amine (which typically stains purple/red).

  • Pool all fractions containing exclusively the spot at Rf​ ~0.45.

Step 5: Isolation
  • Transfer the pooled fractions to a pre-weighed round-bottom flask.

  • Remove the solvent via rotary evaporation (bath temp 35°C).

  • Place the flask under high vacuum (0.1 mbar) for 2 hours to remove residual Et3​N (boiling point 89°C).

Validation Checkpoint 4: The final product should be a clear to pale-yellow oil. Obtain an 1H -NMR spectrum; the disappearance of the broad primary amine NH2​ singlet (~5.5 ppm) and the appearance of a sharp secondary N−H triplet (~7.8 ppm, strongly deshielded due to H-bonding) confirms absolute success.

Workflow A 1. Crude Mixture (Primary, Sec, Tert Amines) B 2. Dry Loading (Adsorption onto Silica) A->B D 4. Gradient Elution (Hexane to 90:10 Hex/EtOAc) B->D C 3. Column Packing (Silica Gel 60 + 1% Et3N) C->D E 5. Fraction Collection (TLC Monitoring at 254 nm) D->E F 6. Solvent Removal (Pure Methyl 2-(propylamino)benzoate) E->F

Fig 2. Step-by-step workflow for the chromatographic purification of N-alkyl anthranilates.

References

  • Title: Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Method 3630C: Silica Gel Cleanup (SW-846) Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Purification of methyl anthranilate (US2517691A)
Application

The Versatile Role of Methyl 2-(propylamino)benzoate in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, derivatives of anthranilic acid have proven to be exceptionally versatile building blocks. This guide focuses on a particularly useful, yet often overlooked, precursor: Methyl 2-(propylamino)benzoate.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the synthesis of key heterocyclic scaffolds—quinazolinones, acridones, and benzodiazepines—utilizing Methyl 2-(propylamino)benzoate as the primary starting material. The protocols herein are designed not merely as a series of steps, but as a self-validating system, with explanations grounded in established chemical principles to empower the researcher with a deep understanding of the reaction mechanisms and rationale behind the experimental choices.

Introduction to Methyl 2-(propylamino)benzoate: A Privileged Precursor

Methyl 2-(propylamino)benzoate, an N-substituted derivative of methyl anthranilate, possesses a unique combination of reactive functional groups: a secondary amine, an ester, and an activated aromatic ring. This trifecta of reactivity allows for a diverse range of intramolecular and intermolecular cyclization reactions, making it an ideal starting point for the construction of complex heterocyclic systems. The presence of the N-propyl group can be crucial for modulating the physicochemical properties, such as lipophilicity and metabolic stability, of the final compounds, a key consideration in drug design.[1]

The synthesis of Methyl 2-(propylamino)benzoate itself is typically achieved through a classical Ullmann condensation reaction, where methyl 2-halobenzoate (commonly the bromo or chloro derivative) is coupled with propylamine in the presence of a copper catalyst.[2][3] This well-established method provides a reliable and scalable route to the starting material.

I. Synthesis of 3-Propyl-4(3H)-quinazolinones: The Niementowski Reaction and a Microwave-Assisted Approach

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[4][5] The synthesis of 3-propyl-4(3H)-quinazolinone from Methyl 2-(propylamino)benzoate can be efficiently achieved via a modified Niementowski reaction or a more modern microwave-assisted approach.

A. Mechanistic Rationale:

The classical Niementowski reaction involves the condensation of an anthranilic acid with an amide at high temperatures.[6][7] In our case, we adapt this by reacting Methyl 2-(propylamino)benzoate with a one-carbon source like formamide or by a two-step approach involving initial acylation followed by cyclization. The secondary amine of our starting material will become the N3-propyl substituent in the final quinazolinone ring. The ester group, upon reaction and cyclization, will form the carbonyl of the quinazolinone ring. Microwave irradiation has been shown to significantly accelerate this type of reaction, often leading to higher yields and cleaner products in a fraction of the time compared to conventional heating.[8][9]

B. Experimental Protocols:

Protocol 1: Modified Niementowski Synthesis of 3-Propyl-4(3H)-quinazolinone

This protocol outlines the thermal cyclocondensation of Methyl 2-(propylamino)benzoate with formamide.

  • Step 1: Reaction Setup

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 2-(propylamino)benzoate (1.93 g, 10 mmol) and formamide (15 mL, excess).

  • Step 2: Thermal Cyclization

    • Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Step 3: Work-up and Purification

    • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove excess formamide.

    • Dry the crude product in a vacuum oven.

    • Recrystallize the crude solid from ethanol to afford pure 3-Propyl-4(3H)-quinazolinone.

Protocol 2: Microwave-Assisted Synthesis of 3-Propyl-4(3H)-quinazolinone

This protocol provides a rapid and efficient alternative using microwave irradiation.

  • Step 1: Reaction Setup

    • In a 10 mL microwave reaction vial, add Methyl 2-(propylamino)benzoate (0.965 g, 5 mmol), formamide (5 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%).

  • Step 2: Microwave Irradiation

    • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 15-20 minutes.

  • Step 3: Work-up and Purification

    • After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) or by recrystallization from ethanol.

Parameter Modified Niementowski Microwave-Assisted
Reaction Time 4-6 hours15-20 minutes
Typical Yield 60-70%80-90%
Key Reagents FormamideFormamide, p-TsOH
Energy Input Conventional HeatingMicrowave Irradiation

Table 1: Comparison of Synthetic Protocols for 3-Propyl-4(3H)-quinazolinone.

Quinazolinone_Synthesis start Methyl 2-(propylamino)benzoate intermediate N-formyl intermediate (in situ) start->intermediate + Formamide formamide Formamide (or other C1 source) cyclization Intramolecular Cyclization (Heat or Microwave) intermediate->cyclization product 3-Propyl-4(3H)-quinazolinone cyclization->product - CH3OH

Caption: Synthesis of 3-Propyl-4(3H)-quinazolinone.

II. Synthesis of N-Propylacridones: Intramolecular Friedel-Crafts Acylation

Acridones are another important class of tricyclic heterocycles known for their diverse biological activities, including anticancer and antiviral properties.[1][10] The synthesis of N-propylacridone from Methyl 2-(propylamino)benzoate typically involves a two-step process: saponification of the ester to the corresponding carboxylic acid, followed by an intramolecular Friedel-Crafts type cyclization.

A. Mechanistic Rationale:

The first step is a standard base-catalyzed hydrolysis of the methyl ester to yield N-propylanthranilic acid. The subsequent and key step is the intramolecular cyclization. This is an electrophilic aromatic substitution reaction where the carboxylic acid is activated by a strong acid (e.g., polyphosphoric acid (PPA) or sulfuric acid) to form an acylium ion. This highly electrophilic species is then attacked by the electron-rich phenyl ring of the N-propylamino group to form the tricyclic acridone structure. The choice of the cyclizing agent is critical; PPA is often preferred as it acts as both a catalyst and a solvent.

B. Experimental Protocols:

Protocol 3: Two-Step Synthesis of N-Propylacridone

Step 1: Saponification to N-Propylanthranilic Acid

  • a. Reaction Setup:

    • Dissolve Methyl 2-(propylamino)benzoate (3.86 g, 20 mmol) in methanol (40 mL) in a 100 mL round-bottom flask.

    • Add a solution of potassium hydroxide (2.24 g, 40 mmol) in water (10 mL).

  • b. Hydrolysis:

    • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • c. Work-up:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the residue with water (50 mL) and acidify with 2M HCl until the pH is ~4-5.

    • Collect the precipitated N-propylanthranilic acid by filtration, wash with cold water, and dry.

Step 2: Intramolecular Cyclization to N-Propylacridone

  • a. Reaction Setup:

    • In a 100 mL round-bottom flask, add N-propylanthranilic acid (1.79 g, 10 mmol) and polyphosphoric acid (PPA) (20 g).

  • b. Cyclization:

    • Heat the mixture with stirring at 130-140 °C for 2-3 hours.

  • c. Work-up and Purification:

    • Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice (100 g) with vigorous stirring.

    • Neutralize the acidic solution with a concentrated ammonium hydroxide solution.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude N-propylacridone by recrystallization from ethanol or by column chromatography.

Acridone_Synthesis start Methyl 2-(propylamino)benzoate saponification Saponification (KOH, MeOH/H2O) start->saponification acid N-Propylanthranilic Acid saponification->acid cyclization Intramolecular Cyclization (PPA, Heat) acid->cyclization product N-Propylacridone cyclization->product

Caption: Two-step synthesis of N-Propylacridone.

III. Synthesis of 1-Propyl-1,4-benzodiazepine-2,5-diones: A Cyclocondensation Approach

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[6][11] The 1,4-benzodiazepine-2,5-dione scaffold is a key intermediate in the synthesis of various biologically active benzodiazepine derivatives.

A. Mechanistic Rationale:

The synthesis of 1-propyl-1,4-benzodiazepine-2,5-diones from Methyl 2-(propylamino)benzoate can be achieved through a multi-step sequence. A common strategy involves the acylation of the secondary amine with a protected α-amino acid, followed by deprotection and subsequent intramolecular cyclization. A more direct approach involves the reaction with an α-amino acid ester, followed by cyclization. The key step is the formation of the seven-membered diazepine ring through an intramolecular amidation.

B. Experimental Protocol:

Protocol 4: Synthesis of 1-Propyl-3-phenyl-1,4-benzodiazepine-2,5-dione

This protocol outlines a representative synthesis using N-Boc-phenylglycine.

  • Step 1: Amide Coupling

    • To a solution of N-Boc-phenylglycine (2.51 g, 10 mmol) in dry dichloromethane (DCM, 50 mL) at 0 °C, add dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the mixture for 15 minutes, then add Methyl 2-(propylamino)benzoate (1.93 g, 10 mmol).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter off the dicyclohexylurea (DCU) precipitate and concentrate the filtrate. Purify the residue by column chromatography to obtain the coupled product.

  • Step 2: Boc Deprotection

    • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (1:1, 20 mL) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Step 3: Intramolecular Cyclization

    • Dissolve the deprotected intermediate in a high-boiling solvent such as xylene or toluene.

    • Heat the solution to reflux for 4-6 hours to effect intramolecular cyclization with the elimination of methanol.

    • Cool the reaction mixture and remove the solvent. Purify the resulting 1-Propyl-3-phenyl-1,4-benzodiazepine-2,5-dione by recrystallization or column chromatography.

Benzodiazepine_Synthesis start Methyl 2-(propylamino)benzoate coupling Amide Coupling (DCC, DMAP) start->coupling amino_acid N-Boc-α-amino acid amino_acid->coupling coupled_product Coupled Intermediate coupling->coupled_product deprotection Boc Deprotection (TFA) coupled_product->deprotection deprotected_intermediate Deprotected Intermediate deprotection->deprotected_intermediate cyclization Intramolecular Cyclization (Heat) deprotected_intermediate->cyclization product 1-Propyl-1,4-benzodiazepine-2,5-dione cyclization->product - CH3OH

Caption: Synthesis of 1,4-benzodiazepine-2,5-diones.

Conclusion

Methyl 2-(propylamino)benzoate is a highly valuable and versatile starting material for the synthesis of a range of biologically important heterocyclic compounds. This guide has provided detailed, mechanistically-grounded protocols for the synthesis of 3-propyl-4(3H)-quinazolinones, N-propylacridones, and 1-propyl-1,4-benzodiazepine-2,5-diones. By understanding the underlying chemical principles of these transformations, researchers can adapt and optimize these methods for the creation of novel and diverse molecular libraries for drug discovery and development. The presented protocols, combining classical and modern synthetic techniques, offer reliable and efficient pathways to these important heterocyclic scaffolds.

References

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  • Carneiro, P. F., et al. (2021). Synthesis and characterization of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1083–1086. [Link]

  • El-Bayouki, K. A. M., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of the Serbian Chemical Society, 76(8), 1095-1104. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Journal of the Iranian Chemical Society, 8(1), 244-249. [Link]

  • Gotor, V., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Benzodiazepines. IntechOpen. [Link]

  • Jafari, E., et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S853. [Link]

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  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

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  • S. Mohammed, R. A. Vishwakarma, S. B. Bharate, J. Org. Chem., 2015 , 80, 6915-6921. [Link]

  • Various Authors. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. In Quinazolinones. IntechOpen. [Link]

  • Wikipedia contributors. (2023, November 15). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, H., et al. (2019). Copper-catalyzed intramolecular direct amination of sp2 C-H bonds for the synthesis of N-aryl acridones. Chemical Communications, 48(86), 10678-10680. [Link]

  • Zhou, W., et al. (2012). Copper-catalyzed intramolecular direct amination of sp2 C-H bonds for the synthesis of N-aryl acridones. Chemical Communications, 48(86), 10678-10680. [Link]

  • Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147. [Link]

  • Niementowski, S. (1894). Zur Synthese der Chinolinderivate. Berichte der deutschen chemischen Gesellschaft, 27(2), 1394-1403. [Link]

  • Panda, S. S., et al. (2011). Microwave assisted synthesis and characterization of some quinazolinone based condensed heterocycles. Trade Science Inc.-Organic Chemistry: An Indian Journal, 7(2). [Link]

  • Sharma, P., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. [Link]

  • Akssira, M., et al. (1993). New Synthesis of 1,4 Benzodiazepine-2,5-diones by Means of HCL Gas Catalyst. Synthetic Communications, 23(17), 2439-2445. [Link]

  • Wang, L., et al. (2008). Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library. Molecules, 13(12), 3149–3161. [Link]

  • YouTube. (2021, August 21). Mechanism of Bernthsen acridine synthesis. [Link]

  • YouTube. (2021, August 19). Bernthsen Acridine Synthesis Mechanism | Organic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. [Link]

  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025(part _), 0-0. [Link]

  • Dumitrascu, F., & Caira, M. R. (2015). Synthesis of Acridines by an Eco-friendly Method. Revista de Chimie, 66(10), 1634-1636. [Link]

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  • Zhang, J., et al. (2019). Copper-catalyzed synthesis of N-aryl acridones from 2-amino benzophenones and aryl boronic acids via sequential double oxidative C–N coupling. Tetrahedron Letters, 60(42), 151125. [Link]

  • Doye, S., & Langer, P. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 70(25), 10337–10343. [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Russian Journal of Organic Chemistry, 58(6), 844–850. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Wikipedia contributors. (2023, December 1). Bernthsen acridine synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Al-Omary, F. A. M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864-874. [Link]

  • Mishra, A. D. (2011). A New Route for the Synthesis of Quinazolinones. Nepal Journal of Science and Technology, 12, 133-138. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted-4(3H)-quinazolinones 22. [Link]

  • Li, G., et al. (2009). Synthesis of 3-substituted-4(3H)-quinazolinones via HATU-mediated coupling of 4-hydroxyquinazolines with amines. Organic Letters, 11(6), 1421–1424. [Link]

  • Iqbal, M. A., et al. (2018). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 83(15), 8346–8354. [Link]

  • Elmaaty, A. A., & El-Taweel, F. M. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 592518. [Link]

  • Zhang, X., et al. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 11(1), 1045–1055. [Link]

  • Semantic Scholar. (n.d.). New routes to 1,4-benzodiazepin-2,5-diones. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. Molecules, 13(7), 1598–1608. [Link]

  • Zhang, X., et al. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 11(1), 1045–1055. [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. [Link]

  • Royal Society of Chemistry. (n.d.). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. [Link]

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  • ResearchGate. (n.d.). Intramolecular Cascade Cyclization via Photogenerated N-Amidyl Radicals toward Isoindolin-1-one/3,4-Dihydroisoquinolin-1(2H)-one Fused Oxazinane. [Link]

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Sources

Method

Experimental design for reactions involving Methyl 2-(propylamino)benzoate

Application Note: Experimental Design for the Divergent Synthesis of Heterocycles and Linkers from Methyl 2-(propylamino)benzoate Executive Summary & Mechanistic Rationale Methyl 2-(propylamino)benzoate (also known as me...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for the Divergent Synthesis of Heterocycles and Linkers from Methyl 2-(propylamino)benzoate

Executive Summary & Mechanistic Rationale

Methyl 2-(propylamino)benzoate (also known as methyl N-propylanthranilate) is a privileged pharmacophoric building block in medicinal chemistry. Featuring both a nucleophilic secondary amine and an electrophilic methyl ester, this ortho-substituted aniline derivative offers orthogonal reactivity. This dual-functional nature makes it an ideal precursor for the divergent synthesis of complex nitrogen-containing heterocycles—most notably 1-propylquinazolin-4(1H)-ones—and versatile benzyl alcohol linkers[1].

The Causality of Experimental Design:

  • Tandem Acylation-Cyclization: The N-propyl group introduces significant steric bulk. Traditional Niementowski condensation conditions often fail or require harsh, degrading temperatures. By employing a stepwise tandem approach—first acylating the secondary amine, followed by microwave-assisted amination and cyclization—we overcome the steric activation barrier, driving the equilibrium toward the highly stable quinazolinone core[2].

  • Selective Ester Reduction: The reduction of the ester to 2-(propylamino)benzyl alcohol requires a strong hydride donor (LiAlH₄). The critical challenge here is the workup; aluminum complexes strongly chelate the resulting polar amino-alcohol, destroying yields. Implementing a strict Fieser quench breaks these chelates, ensuring a self-validating, high-recovery protocol.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical data for the divergent workflows, providing baseline metrics for reaction validation.

Reaction WorkflowReagents & CatalystsTemp (°C)TimeExpected YieldValidation Metric (LC-MS / NMR)
N-Acylation R-COCl, DIPEA, DCM0 to 252 h85–95%Disappearance of N-H stretch (IR ~3300 cm⁻¹)
Cyclization R'-NH₂, EtOH120 (MW)0.5 h70–85%[M+H]⁺ of Quinazolinone; Loss of ester -OCH₃
Ester Reduction LiAlH₄, Anhydrous THF0 to 254 h80–90%Loss of -OCH₃ singlet (~3.8 ppm) in ¹H NMR

Pathway Visualization

Pathways SM Methyl 2-(propylamino)benzoate (Starting Material) Acyl N-Acyl-N-propylanthranilate (Intermediate) SM->Acyl Acylation (R-COCl, DIPEA) Alc 2-(Propylamino)benzyl alcohol (Linker/Precursor) SM->Alc Ester Reduction (LiAlH₄, THF) Quin 1-Propylquinazolin-4(1H)-one (Heterocyclic Scaffold) Acyl->Quin Amination/Cyclization (R'-NH₂, MW)

Fig 1: Divergent synthetic pathways of Methyl 2-(propylamino)benzoate.

Experimental Protocols

Workflow A: Synthesis of 1-Propyl-2,3-disubstituted-quinazolin-4(1H)-ones

This protocol utilizes a microwave-assisted tandem sequence to build the quinazolinone core, a structural motif frequently found in kinase inhibitors and GPCR ligands[3].

WorkflowA Step1 Step 1 DCM, DIPEA 0°C to RT Step2 Step 2 Acid Chloride Addition Step1->Step2 Step3 Step 3 Solvent Swap to Ethanol Step2->Step3 Step4 Step 4 Primary Amine Microwave 120°C Step3->Step4 Step5 Step 5 Aqueous Workup & Flash Silica Step4->Step5

Fig 2: Step-by-step workflow for the tandem acylation-cyclization process.

Step-by-Step Methodology:

  • Acylation Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve Methyl 2-(propylamino)benzoate (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol). Causality Note: DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring clean acylation of the hindered secondary amine.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired acid chloride (e.g., chloroacetyl chloride) (1.2 eq, 6.0 mmol). Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Checkpoint 1: Take a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The starting material mass should be fully consumed, replaced by the[M+H]⁺ of the N-acyl intermediate.

  • Solvent Swap: Concentrate the crude mixture under reduced pressure to remove DCM. Re-dissolve the residue in absolute ethanol (15 mL) and transfer to a microwave-safe vial.

  • Amination & Cyclization: Add the desired primary amine (R'-NH₂) (2.0 eq, 10.0 mmol). Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes. Causality Note: Microwave heating provides the rapid, uniform thermal energy required to overcome the high activation barrier of cyclizing the sterically congested N-propyl amide intermediate.

  • Workup & Purification: Dilute the cooled mixture with EtOAc and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint 2: The purified quinazolinone will exhibit intense UV absorbance at 254 nm on TLC. ¹H NMR will confirm the disappearance of the methyl ester singlet (~3.8 ppm).

Workflow B: Selective Reduction to 2-(Propylamino)benzyl alcohol

This protocol details the generation of a versatile linker, prioritizing the safe and efficient handling of reactive hydrides.

Step-by-Step Methodology:

  • Hydride Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq, 7.5 mmol) in anhydrous THF (15 mL) in a flame-dried flask under argon at 0 °C.

  • Substrate Addition: Dissolve Methyl 2-(propylamino)benzoate (1.0 eq, 5.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Remove the ice bath and stir the reaction at room temperature for 4 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 7:3). The product benzyl alcohol will appear as a significantly more polar spot (lower Rf) compared to the starting ester.

  • The Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Dilute with diethyl ether (20 mL). For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (dropwise, vigorous gas evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

    • Causality Note: The Fieser method is mandatory here. It converts the gelatinous, product-trapping aluminum alkoxide complexes into a dense, granular, white inorganic precipitate (LiAlO₂). Attempting a standard aqueous quench will result in an unfilterable emulsion and catastrophic yield loss of the polar amino-alcohol.

  • Isolation: Add anhydrous MgSO₄ to the mixture, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the pure 2-(propylamino)benzyl alcohol.

References

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. URL:[1]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. URL:[2]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry (ACS). URL:[3]

Sources

Application

Application Notes and Protocols for Methyl 2-(propylamino)benzoate: A Key Intermediate for Bioactive Molecules

Introduction: The Strategic Importance of N-Alkylated Anthranilates in Medicinal Chemistry In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures with desire...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylated Anthranilates in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures with desired biological activities is of paramount importance. Among the myriad of versatile building blocks available to the synthetic chemist, N-alkylated anthranilate derivatives have emerged as pivotal intermediates. Their inherent structural features, comprising a benzene ring substituted with both an ester and a secondary amine, provide a synthetically tractable handle for the construction of a diverse array of heterocyclic systems. This guide focuses on a specific yet highly valuable member of this class: Methyl 2-(propylamino)benzoate .

Methyl 2-(propylamino)benzoate serves as a key precursor for the synthesis of numerous bioactive molecules, most notably the quinazolinone alkaloids. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of many compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The N-propyl group of the title intermediate can play a crucial role in modulating the lipophilicity and steric bulk of the final bioactive molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of Methyl 2-(propylamino)benzoate and its subsequent elaboration into a representative bioactive quinazolinone derivative. The methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices and supported by characterization data from closely related structures.

Synthesis of Methyl 2-(propylamino)benzoate via Reductive Amination

The most efficient and selective method for the preparation of Methyl 2-(propylamino)benzoate is the reductive amination of methyl anthranilate with propanal. This one-pot reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. The choice of a mild reducing agent is critical to avoid the reduction of the ester functionality. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is less reactive than sodium borohydride and selectively reduces imines in the presence of esters.[3]

Experimental Protocol: Synthesis of Methyl 2-(propylamino)benzoate

Materials and Reagents:

  • Methyl anthranilate

  • Propanal (Propionaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add methyl anthranilate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Aldehyde and Acid Catalyst: Add propanal (1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.2 eq). The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Stir the reaction mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (methyl anthranilate) is consumed. This typically takes 4-8 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue the addition until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Methyl 2-(propylamino)benzoate.

Characterization Data (Reference)
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
Methyl 2-(methylamino)benzoate 7.95 (dd, 1H), 7.35 (ddd, 1H), 6.65 (d, 1H), 6.55 (t, 1H), 3.85 (s, 3H), 2.90 (s, 3H)168.9, 151.0, 134.5, 131.8, 116.5, 114.2, 110.9, 51.5, 29.33420 (N-H), 2950 (C-H), 1680 (C=O), 1605, 1580 (C=C)
Isobutyl 2-(methylamino)benzoate 7.9 (d, 1H), 7.3 (t, 1H), 6.6 (d, 1H), 6.5 (t, 1H), 4.0 (d, 2H), 2.9 (s, 3H), 2.0 (m, 1H), 1.0 (d, 6H)Not readily available3410 (N-H), 2960 (C-H), 1690 (C=O), 1610, 1585 (C=C)[4]

Expected Spectroscopic Features for Methyl 2-(propylamino)benzoate:

  • ¹H NMR: A triplet around 0.9-1.0 ppm (CH₃ of propyl), a sextet around 1.6-1.7 ppm (-CH₂- of propyl), a triplet around 3.1-3.2 ppm (-NH-CH₂- of propyl), a singlet around 3.8 ppm (OCH₃), and aromatic protons between 6.5 and 8.0 ppm. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the propyl group carbons (typically below 50 ppm), the methoxy carbon (around 51 ppm), aromatic carbons (110-150 ppm), and the ester carbonyl carbon (around 169 ppm).

  • IR: A characteristic N-H stretching vibration around 3400 cm⁻¹, C-H stretching vibrations around 2870-2960 cm⁻¹, a strong C=O stretching vibration of the ester around 1680-1690 cm⁻¹, and C=C stretching vibrations of the aromatic ring in the 1580-1610 cm⁻¹ region.

Synthetic Workflow Diagram

Synthesis_of_Methyl_2_propylaminobenzoate cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product MA Methyl Anthranilate Reagents 1. Acetic Acid, DCM 2. Sodium Triacetoxyborohydride 3. Room Temperature MA->Reagents Propanal Propanal Propanal->Reagents Product Methyl 2-(propylamino)benzoate Reagents->Product Reductive Amination

Caption: Reductive amination workflow for the synthesis of Methyl 2-(propylamino)benzoate.

Application in the Synthesis of Bioactive Quinazolinones

Methyl 2-(propylamino)benzoate is an excellent starting material for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. The general strategy involves the acylation of the secondary amine followed by cyclization.[2] This approach allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinazolinone core, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a 2,3-Disubstituted-4(3H)-quinazolinone Derivative

Materials and Reagents:

  • Methyl 2-(propylamino)benzoate

  • An appropriate acyl chloride (e.g., benzoyl chloride)

  • Pyridine or triethylamine (as a base)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Ammonium acetate

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol or methanol for recrystallization

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Acylation: In a round-bottom flask under an inert atmosphere, dissolve Methyl 2-(propylamino)benzoate (1.0 eq) in anhydrous toluene. Add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up of Acylated Intermediate: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-N-propyl anthranilate. This intermediate can be purified by column chromatography or used directly in the next step.

  • Cyclization: To the crude acylated intermediate, add a mixture of ammonium acetate (5-10 eq) and glacial acetic acid. Heat the reaction mixture to reflux (around 120 °C) for 4-6 hours. Monitor the formation of the quinazolinone product by TLC.

  • Isolation and Purification: After cooling to room temperature, pour the reaction mixture into ice water. The solid product will precipitate out. Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

Workflow for Quinazolinone Synthesis

Quinazolinone_Synthesis cluster_start Starting Intermediate cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization Intermediate Methyl 2-(propylamino)benzoate Acylation Acyl Chloride, Base Intermediate->Acylation Acylated_Intermediate N-Acyl-N-propyl Anthranilate Acylation->Acylated_Intermediate Cyclization Ammonium Acetate, Acetic Acid, Heat Acylated_Intermediate->Cyclization Product 2,3-Disubstituted-4(3H)-quinazolinone Cyclization->Product

Caption: Two-step synthesis of a 2,3-disubstituted-4(3H)-quinazolinone from Methyl 2-(propylamino)benzoate.

Conclusion and Future Perspectives

Methyl 2-(propylamino)benzoate is a valuable and versatile intermediate in the synthesis of bioactive molecules. The protocols detailed in this guide provide a robust and reproducible pathway for its synthesis and subsequent elaboration into medicinally relevant quinazolinone derivatives. The principles of reductive amination for the synthesis of the intermediate and the cyclization strategies for the formation of the quinazolinone core are broadly applicable and can be adapted for the synthesis of a wide range of analogues. The continued exploration of the synthetic utility of Methyl 2-(propylamino)benzoate and related N-alkylated anthranilates will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Jafari, E., Khodarahmi, G. A., Hakimelahi, G. H., Tsai, F. Y., & Hassanzadeh, F. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 6(2), 93–100. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of the Chemical Society of Pakistan, 36(1), 110-117. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester. NIST Chemistry WebBook. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • RSC. (2014). Supporting Information. The Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. [Link]

  • Patil, S., & Bobade, V. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(1), 50. [Link]

Sources

Method

Application Note: Analytical Techniques for Monitoring the Synthesis of Methyl 2-(propylamino)benzoate

Executive Summary & Chemical Context Methyl 2-(propylamino)benzoate (also known as methyl N-propylanthranilate) is a highly valued intermediate in pharmaceutical drug development and a targeted compound in fragrance chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 2-(propylamino)benzoate (also known as methyl N-propylanthranilate) is a highly valued intermediate in pharmaceutical drug development and a targeted compound in fragrance chemistry. The most efficient and scalable synthetic route is the reductive amination of methyl 2-aminobenzoate (methyl anthranilate) using propionaldehyde[1]. Direct alkylation with propyl halides often leads to uncontrolled over-alkylation (N,N-dipropylation), making the preferred, highly selective alternative[2].

Because this reaction relies on a transient, moisture-sensitive imine intermediate, traditional offline sampling techniques often fail to capture accurate kinetic data. This application note details a self-validating analytical strategy that couples real-time in-situ FTIR spectroscopy with offline HPLC-UV/MS to ensure precise reaction control, maximize yield, and prevent impurity formation.

Mechanistic Pathway & Analytical Causality

The synthesis proceeds via a two-step cascade within a single pot:

  • Condensation : Methyl anthranilate reacts with propionaldehyde to form an unstable Schiff base (imine) intermediate, releasing water.

  • Reduction : The imine is subsequently reduced to the target secondary amine.

The Causality of Analytical Choices: Relying solely on offline HPLC creates a "blind spot" during the condensation phase. The imine intermediate is highly prone to hydrolysis; when a sample is withdrawn and diluted for HPLC, the imine rapidly reverts to the starting materials. This artifact artificially inflates the apparent concentration of unreacted methyl anthranilate, leading chemists to prematurely add the reducing agent or excess aldehyde.

To solve this, is deployed to track the C=N stretch of the imine inside the reactor without disturbing the equilibrium[3]. Once FTIR confirms the imine concentration has plateaued, the reducing agent is added. HPLC-UV/MS is then utilized at the end of the reaction, where its high-resolution separation capabilities are required to quantify the exact final conversion and detect trace levels of the N,N-dipropyl byproduct[4].

ReactionPathway MA Methyl Anthranilate (Starting Material) Imine Imine Intermediate (Transient) MA->Imine Condensation (-H2O) PA Propionaldehyde (Reagent) PA->Imine Product Methyl 2-(propylamino)benzoate (Target Product) Imine->Product Reduction (NaBH(OAc)3) Byproduct N,N-dipropyl Impurity (Over-alkylation) Product->Byproduct Excess PA/Reductant

Reductive amination pathway of Methyl 2-(propylamino)benzoate.

Integrated Analytical Protocols

This workflow is designed as a self-validating system : Protocol B (FTIR) dictates the physical timing of Protocol A (Reaction), which is ultimately verified by Protocol C (HPLC).

Protocol A: Reaction Setup (Reductive Amination)

Objective: Synthesize the target compound while minimizing di-alkylated impurities.

  • Preparation : In a 500 mL jacketed reactor equipped with an overhead stirrer, charge methyl anthranilate (1.0 eq, 100 mmol) and anhydrous dichloromethane (DCM) (200 mL).

  • Imine Formation : Add propionaldehyde (1.05 eq, 105 mmol) dropwise at 20°C. Stir continuously. Crucial Step: Do not proceed to reduction until Protocol B confirms the stabilization of the imine intermediate.

  • Reduction : Cool the reaction to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 150 mmol) in small portions to control the exothermic reduction and hydrogen evolution[2].

  • Quenching : Once FTIR indicates complete imine consumption, quench the reaction with saturated aqueous NaHCO3 (100 mL).

Protocol B: Real-Time In-Situ FTIR Monitoring (ReactIR)

Objective: Track transient kinetics and determine the exact inflection point for reduction.

  • Probe Insertion : Insert a diamond ATR (Attenuated Total Reflectance) into the reactor prior to adding any reagents to establish a baseline[5].

  • Background & Acquisition : Collect a background spectrum of the pure DCM solvent. Set the acquisition rate to 1 spectrum per minute over the 1900–900 cm⁻¹ range.

  • Kinetic Profiling :

    • Monitor 1720 cm⁻¹ (C=O stretch) for the consumption of propionaldehyde.

    • Monitor 1650 cm⁻¹ (C=N stretch) for the formation of the imine[3].

    • Validation Gate: Only authorize the addition of NaBH(OAc)3 when the 1650 cm⁻¹ peak reaches a flat plateau (typically 1.5 to 2 hours).

Protocol C: HPLC-UV/MS Method for Endpoint and Purity

Objective: Validate the FTIR endpoint and quantify the N,N-dipropyl byproduct.

  • Sample Prep : Withdraw 50 µL of the quenched reaction mixture, dilute in 1 mL of Acetonitrile/Water (50:50), and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions :

    • Column : C18 Reverse Phase (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase : (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient : 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection : UV at 254 nm (anthranilate chromophore) and ESI-MS (Positive ion mode) to confirm molecular weights[4].

AnalyticalWorkflow Start Reaction Initiation FTIR In-situ FTIR (Continuous Monitoring) Start->FTIR ImineCheck Imine Peak (1650 cm⁻¹) Plateau Reached? FTIR->ImineCheck HPLC Offline HPLC-UV/MS (Endpoint & Purity) FTIR->HPLC Imine Depleted ImineCheck->FTIR No AddReductant Add Reducing Agent ImineCheck->AddReductant Yes AddReductant->FTIR Monitor Reduction End Quench & Workup HPLC->End Purity Confirmed

Integrated analytical workflow for monitoring reductive amination.

Quantitative Data Presentation

Table 1: Key FTIR Peak Assignments for Kinetic Profiling

Functional GroupWavenumber (cm⁻¹)Component AssociatedTrend: Phase 1 (Condensation)Trend: Phase 2 (Reduction)
Primary Amine N-H~3400, 3500 (doublet)Methyl AnthranilateDecreasingStable (Depleted)
Aldehyde C=O~1720PropionaldehydeDecreasingStable (Depleted)
Imine C=N~1650Schiff Base IntermediateIncreasing Decreasing
Secondary Amine N-H~3350 (singlet)Methyl 2-(propylamino)benzoateFlatIncreasing

Table 2: HPLC-UV/MS Retention and Mass Data

AnalyteExpected RT (min)MS [M+H]⁺ (m/z)Structural Note
Methyl Anthranilate4.5152.1Starting Material
Imine Intermediate7.2192.1Prone to on-column hydrolysis
Methyl 2-(propylamino)benzoate8.8194.1Target Product
N,N-dipropyl Byproduct11.5236.2Over-alkylation Impurity

Scientific Insights & Troubleshooting

  • Diagnosing Over-Alkylation : If the final HPLC trace reveals significant formation of the N,N-dipropyl byproduct (m/z 236.2), it indicates that the reduction of the imine competed directly with the reductive amination of the newly formed secondary amine. To mitigate this in future batches, ensure strict stoichiometric control of propionaldehyde (do not exceed 1.05 eq) and strictly enforce the FTIR validation gate—delaying the addition of the reducing agent until maximum imine formation is achieved[2].

  • Chromatographic Ghost Peaks : The imine intermediate (m/z 192.1) often appears as a broad, tailing peak on HPLC due to rapid on-column hydrolysis. Do not attempt to quantify the imine via HPLC; rely entirely on the 1650 cm⁻¹ FTIR trendline for intermediate kinetics[3].

References[1] BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of Methyl N-methylanthranilate." BenchChem. URL: 4]">https://www.benchchem.com[4] Abdelraheem, E. M. M., et al. "Reductive amination: Methods for cell-free and whole-cell biocatalysis." ScienceDirect (Coordination Chemistry Reviews). URL: https://doi.org/10.1016/j.ccr.2024.215895[3] Mettler Toledo. "ReactIR™ - Reductive Amination Scale-Up." Mettler Toledo Applications Library. URL: https://www.mt.com/us/en/home/library/applications/laboratory-reactors/reductive-amination.html[5] Susanto, W., et al. "In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction." MDPI Molecules. URL: https://www.mdpi.com/1420-3049/25/9/2209[2] Asano, K. "Reductive Amination, and How It Works." Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization for Methyl 2-(propylamino)benzoate Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing N-alkylated anthranilates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing N-alkylated anthranilates. The synthesis of Methyl 2-(propylamino)benzoate (also known as methyl N-propylanthranilate) is notoriously prone to poor yields, either due to incomplete conversion or over-alkylation.

This guide is designed to provide you with field-proven insights, diagnostic troubleshooting, and self-validating protocols to optimize your synthetic workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my yield of methyl 2-(propylamino)benzoate so low when using direct alkylation (1-bromopropane and potassium carbonate)? A1: Direct SN​2 alkylation of methyl anthranilate is fundamentally difficult to control due to electronic and steric factors. The ester group at the ortho position is strongly electron-withdrawing (via both resonance and inductive effects), which significantly reduces the nucleophilicity of the aniline nitrogen. When you apply harsh conditions (heat, strong bases) to force the first alkylation, the resulting secondary amine (your target product) becomes slightly more nucleophilic than the starting material. This leads to rapid competition for the alkyl halide, resulting in over-alkylation and the formation of the unwanted N,N-dipropylanthranilate byproduct. We strongly recommend abandoning direct alkylation in favor of reductive amination [1].

Q2: I switched to reductive amination using propionaldehyde and Sodium Borohydride ( NaBH4​ ), but I am observing heavy alcohol byproducts and unreacted starting material. What went wrong? A2: NaBH4​ is too aggressive and non-selective for this specific substrate. Because the aniline nitrogen is a poor nucleophile, the formation of the imine intermediate is slow. NaBH4​ rapidly reduces the propionaldehyde to 1-propanol before the imine has a chance to fully form. To resolve this, you must use a milder, chemoselective reducing agent like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) [1]. The three electron-withdrawing acetate groups stabilize the boron-hydride bond, making it too weak to reduce the unreacted aldehyde, but perfectly tuned to reduce the highly electrophilic protonated iminium ion [2].

Q3: Even with NaBH(OAc)3​ , my conversion stalls at 60%. How can I drive the reaction to completion? A3: The rate-limiting step is the initial iminium formation. To overcome the weak nucleophilicity of methyl anthranilate, you must introduce an acid catalyst. Adding 1.0 equivalent of glacial acetic acid (AcOH) protonates the carbonyl oxygen of propionaldehyde, drastically accelerating the nucleophilic attack by the amine [1]. Furthermore, conducting the reaction in 1,2-dichloroethane (DCE) rather than methanol prevents competitive hemiacetal formation and avoids transesterification of your methyl ester.

Part 2: Mechanistic Pathways & Workflows

To visualize the causality behind these optimization choices, review the mechanistic pathway and experimental workflow below.

Pathway SM Methyl Anthranilate (Primary Amine) Imine Iminium Intermediate (Activated) SM->Imine + Aldehyde (AcOH cat.) Aldehyde Propionaldehyde Aldehyde->Imine Product Methyl 2-(propylamino)benzoate (Target: Mono-alkylated) Imine->Product NaBH(OAc)3 (Fast) Byproduct N,N-dipropylanthranilate (Over-alkylation) Product->Byproduct + Aldehyde/Reductant (Sterically Hindered - Slow)

Mechanistic pathway showing selective mono-alkylation via reductive amination.

Workflow Step1 1. Reagent Mixing Methyl Anthranilate + Propionaldehyde Step2 2. Acid Catalysis Add AcOH (1.0 eq) in DCE Step1->Step2 Step3 3. Imine Formation Stir 30 min at RT Step2->Step3 Step4 4. Reduction Add NaBH(OAc)3 (1.5 eq) Step3->Step4 Step5 5. Quench & Workup Sat. NaHCO3, Extract with DCM Step4->Step5 Step6 6. Pure Product Methyl 2-(propylamino)benzoate Step5->Step6

Step-by-step experimental workflow for the optimized reductive amination protocol.

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes the Abdel-Magid reductive amination methodology [1], ensuring high chemoselectivity and maximum yield.

Materials Required:

  • Methyl anthranilate (1.0 eq)

  • Propionaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq)

  • Glacial acetic acid, AcOH (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with inert gas (Nitrogen or Argon).

  • Reagent Loading: Dissolve Methyl anthranilate (10.0 mmol, 1.51 g) and Propionaldehyde (12.0 mmol, 0.70 g) in 30 mL of anhydrous DCE.

  • Catalytic Activation: Add glacial acetic acid (10.0 mmol, 0.60 g) dropwise to the stirring solution. Allow the mixture to stir at room temperature ( 20−25∘C ) for 30 minutes. Causality note: This pre-stirring period is critical to allow the equilibrium to shift toward the protonated iminium ion before the reducing agent is introduced.

  • Selective Reduction: Add NaBH(OAc)3​ (15.0 mmol, 3.18 g) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 6 hours. Monitor progress via TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). The reaction is complete when the primary amine starting material spot is fully consumed.

  • Quench and Neutralization: Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO3​ . Stir vigorously until effervescence (hydrogen gas evolution) completely ceases. Causality note: Neutralization is required to break down boron complexes and prevent product protonation during extraction.

  • Extraction and Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield pure Methyl 2-(propylamino)benzoate.

Part 4: Quantitative Data & Yield Comparison

The table below summarizes the expected outcomes when transitioning from outdated direct alkylation methods to our optimized reductive amination protocol.

Synthetic ParameterDirect Alkylation ( SN​2 )Standard Reductive AminationOptimized Reductive Amination
Reagents 1-Bromopropane, K2​CO3​ Propionaldehyde, NaBH4​ Propionaldehyde, NaBH(OAc)3​ , AcOH
Solvent DMF or AcetonitrileMethanol1,2-Dichloroethane (DCE)
Chemoselectivity Poor (High di-alkylation)Moderate (Aldehyde reduction)Excellent (Strictly mono-alkylation)
Typical Yield 40 - 50%55 - 65%> 85%
Reaction Time 12 - 24 hours8 - 12 hours4 - 6 hours
Primary Byproduct N,N-dipropylanthranilate1-PropanolTrace (<2%)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL: [Link]

Optimization

Identification and minimization of side reactions in Methyl 2-(propylamino)benzoate synthesis

Troubleshooting Guides & Methodologies Welcome to the Application Scientist Support Portal. Synthesizing N-alkylated anthranilates, specifically methyl 2-(propylamino)benzoate, presents unique chemoselectivity challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & Methodologies

Welcome to the Application Scientist Support Portal. Synthesizing N-alkylated anthranilates, specifically methyl 2-(propylamino)benzoate, presents unique chemoselectivity challenges. The ortho-ester group significantly reduces the nucleophilicity of the aniline amine via resonance and steric hindrance[1]. Consequently, brute-force direct alkylation often leads to complex mixtures. This guide provides causal troubleshooting, validated protocols, and mechanistic insights to minimize side reactions and maximize your isolated yield.

Diagnostic Decision Tree

Use this logic tree to identify the root cause of your synthesis failures.

TroubleshootingTree Start Impurity Detected in Synthesis Q1 Is the impurity a tertiary amine? Start->Q1 Sol1 Switch to Reductive Amination or Isatoic Route Q1->Sol1 Yes Q2 Is the impurity an aldol polymer? Q1->Q2 No Sol2 Slow propanal addition, use NaBH(OAc)3 Q2->Sol2 Yes Q3 Is the ester group hydrolyzed/exchanged? Q2->Q3 No Sol3 Ensure anhydrous conditions, use strictly Methanol Q3->Sol3 Yes Unknown Run LC-MS/NMR for Structural ID Q3->Unknown No

Caption: Diagnostic logic tree for identifying and resolving common side reactions in N-alkylation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am using direct alkylation with propyl bromide, but I'm seeing massive amounts of methyl 2-(dipropylamino)benzoate. Why does this happen, and how do I stop it? A1: This is the classic "over-alkylation" paradox. Methyl anthranilate is a poor nucleophile due to the electron-withdrawing ester group. However, once the first propyl group is attached, its inductive electron-donating effect makes the resulting secondary amine more nucleophilic than the starting primary amine. Thus, the second propylation occurs faster than the first. Resolution: Abandon direct alkylation. Switch to reductive amination using propanal and a mild reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃)[2]. Because imines only form once on a primary amine, reductive amination fundamentally prevents over-alkylation[2]. Alternatively, use the Isatoic Anhydride route (see Protocol B), which is an industrially validated method to ensure strict mono-alkylation[3].

Q2: During reductive amination with propanal, my LC-MS shows a broad range of high-molecular-weight byproducts, and the yield is low. What is going wrong? A2: You are likely observing the aldol condensation of propanal. Propanal has highly reactive alpha-protons. If your reaction conditions are too acidic or basic, or if the aldehyde is present in high local concentrations, it will self-condense before it can form the Schiff base with the electron-deficient aniline[1]. Resolution:

  • Add propanal dropwise via a syringe pump to keep its steady-state concentration low.

  • Use a mild acid catalyst (e.g., acetic acid) rather than strong mineral acids[1].

  • Pre-form the imine before adding the reducing agent, or use NaBH(OAc)₃ which selectively reduces the iminium ion without reducing the unreacted aldehyde[2].

Q3: I am seeing 2-(propylamino)benzoic acid and ethyl 2-(propylamino)benzoate in my final mixture. Where are these coming from? A3: These are products of ester hydrolysis and transesterification , respectively.

  • Ester hydrolysis occurs if water is present during a basic workup or if the reductive amination is run in aqueous organic mixtures without pH control.

  • Transesterification occurs if you use ethanol as a solvent. The methoxy group of the ester exchanges with the solvent. Resolution: Run the reaction in strictly anhydrous conditions. If an alcohol solvent is required, you must use methanol to make transesterification a silent, degenerate reaction.

Quantitative Data: Comparison of Synthesis Routes

Use this table to select the optimal synthesis strategy based on your purity and yield requirements.

Synthesis RouteReagentsPrimary Side Reaction RiskSelectivity (Mono-alkylation)Typical Yield
Direct Alkylation Propyl bromide, K₂CO₃, DMFOver-alkylation (Di-propylation)Poor (<50%)30-40%
Reductive Amination Propanal, NaBH(OAc)₃, AcOH, DCEAldol condensation of propanalExcellent (>95%)75-85%
Isatoic Anhydride Route 1. Isatoic anhydride, PrBr, Base2. Methanol, BaseEster hydrolysis (if wet)Absolute (100%)80-90%
Validated Experimental Protocols
Protocol A: Reductive Amination (The Chemoselective Method)

This protocol utilizes NaBH(OAc)₃, which is specifically chosen because it selectively reduces iminium ions over aldehydes, preventing the premature reduction of propanal to propanol[2].

Self-Validating Checkpoint: The reaction relies on the stepwise formation of the imine. Because methyl anthranilate is electron-deficient, imine formation is the rate-limiting step[1].

  • Preparation: In an oven-dried flask under nitrogen, dissolve methyl 2-aminobenzoate (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Activation: Add glacial acetic acid (1.5 equiv) to mildly activate the carbonyl group of the incoming aldehyde[1].

  • Aldehyde Addition: Add propanal (1.2 equiv) dropwise over 15 minutes at 0°C. Causality: Slow addition at low temperature suppresses the aldol self-condensation of propanal.

  • Imine Formation (Validation): Stir at room temperature for 2 hours. Do not proceed until TLC or LC-MS confirms the consumption of the starting aniline and the formation of the Schiff base.

  • Reduction: Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Causality: NaBH(OAc)₃ is mild, chemoselective, and avoids the toxic byproducts associated with NaBH₃CN[2].

  • Quench & Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ (careful: gas evolution). Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: The Isatoic Anhydride Route (The "Fail-Safe" Industrial Method)

If reductive amination still yields unacceptable purity, bypass the aniline entirely. This route uses isatoic anhydride, which structurally prevents di-alkylation[3].

  • N-Alkylation of Anhydride: Dissolve isatoic anhydride (1.0 equiv) in anhydrous DMF. Add a mild base (e.g., K₂CO₃ or NaOH) and propyl bromide (1.2 equiv)[3]. Stir at 40°C until complete. Causality: The rigid cyclic structure of the anhydride allows only one alkyl group to attach to the nitrogen.

  • Ring Opening (Methanolysis): To the intermediate N-propylisatoic anhydride, add anhydrous methanol (excess) and a catalytic amount of base (e.g., sodium methoxide)[3].

  • Decarboxylation: Heat the mixture to 60°C. The ring opens, ejecting CO₂ gas, and forms the target methyl 2-(propylamino)benzoate directly[3]. Validation: Cessation of bubbling indicates the completion of decarboxylation.

Reaction Pathway & Side Reaction Map

ChemicalPathway MA Methyl Anthranilate (Starting Material) Imine Imine Intermediate (Schiff Base) MA->Imine + Propanal - H2O OverAlk Methyl 2-(dipropylamino)benzoate (Over-alkylation) MA->OverAlk Direct Alkylation Excess Propyl Halide Product Methyl 2-(propylamino)benzoate (Target Product) Imine->Product NaBH(OAc)3 Reduction Aldol Propanal Aldol Products (Self-condensation) Imine->Aldol Excess Propanal Basic/Acidic conditions Acid 2-(propylamino)benzoic acid (Hydrolysis) Product->Acid H2O / Base Workup

Caption: Mechanistic pathways showing the desired reductive amination route vs. side reactions.

References
  • Source: Google Patents (US7368592B1)
  • Title: A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines Source: Thieme Connect URL
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL

Sources

Troubleshooting

Overcoming challenges in the purification of Methyl 2-(propylamino)benzoate

Welcome to the Advanced Troubleshooting Guide for the purification of N-alkylated anthranilates. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of N-alkylated anthranilates. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate methyl 2-(propylamino)benzoate following the reductive amination of methyl anthranilate with propionaldehyde[1].

The structural similarities between the starting material, the target product, and over-alkylated byproducts create a classic separation bottleneck. This guide deconstructs the physicochemical causality behind these challenges and provides self-validating, field-proven protocols to achieve >99% purity.

I. Quantitative Data & Chromatographic Behavior

To design a successful purification strategy, we must first analyze the fundamental properties of the reaction mixture components. The separation logic is dictated by the number of Hydrogen Bond Donors (HBD) and the basicity (pKa) of each species.

Table 1: Physicochemical Properties of Anthranilate Derivatives

CompoundAmine TypeH-Bond DonorsApprox. pKaRelative PolarityExpected TLC Rf*
Methyl 2-(dipropylamino)benzoateTertiary (3°)0~3.5Low~0.70
Methyl 2-(propylamino)benzoate Secondary (2°) 1 ~2.8 Medium ~0.45
Methyl anthranilate (Starting Mat.)Primary (1°)22.14 – 2.23High~0.25

*Conditions: Normal-phase silica gel, Hexane/Ethyl Acetate (9:1 v/v), UV visualization (254 nm).

II. Troubleshooting FAQs & Mechanistic Insights
Q1: I cannot separate unreacted methyl anthranilate from my product using standard acid-base extraction. Why is it staying in the organic layer?

The Causality: This is a fundamental pKa issue. Methyl anthranilate is an exceptionally weak base, with an experimentally determined pKa of 2.14 to 2.23[2][3]. This low basicity is caused by the strong electron-withdrawing resonance of the ortho-ester group and intramolecular hydrogen bonding between the amine and the carbonyl oxygen. To achieve >99% protonation (and thus aqueous solubility) of an amine, the aqueous wash must be at least two pH units below its pKa. For methyl anthranilate, this requires a pH of ~0.2. Standard 1M HCl washes (pH ~0) are barely sufficient to protonate it, and subjecting your mixture to such harsh acidic conditions will inevitably cause ester hydrolysis (yielding 2-(propylamino)benzoic acid). Therefore, both the 1° and 2° amines remain unprotonated and trapped in the organic layer during standard mild acidic workups.

Q2: If liquid-liquid extraction fails, what is the most reliable method to resolve the primary, secondary, and tertiary amines?

The Causality: Normal-phase silica gel chromatography is the gold standard here. Because the pKa values are too similar to exploit, we must exploit hydrogen bonding . The primary amine has two N-H protons (strongest silica interaction), your secondary target has one, and the tertiary over-alkylated impurity has zero.

Self-Validating Protocol: Precision Silica Gel Chromatography

  • Preparation: Use a high-quality silica gel (230–400 mesh). Do not wet-load the sample in a polar solvent. Instead, dry-load the crude mixture by dissolving it in minimal dichloromethane (DCM), adding a small amount of silica, and evaporating the DCM to a free-flowing powder.

  • Equilibration: Pack the column and equilibrate with Hexane/Ethyl Acetate (95:5 v/v).

  • Elution: Load the dry powder and elute using an isocratic gradient of Hexane/EtOAc (9:1 v/v).

  • Validation: Monitor fractions via TLC. The lack of H-bond donors in the 3° amine ensures it elutes first. Your 2° target will elute cleanly in the middle fractions. If the 1° and 2° amine bands begin to merge, reduce the EtOAc concentration to 5% to slow the mobile phase and increase theoretical plates.

Q3: My reaction scale is too large for column chromatography. Is there a chemical workup solution to remove the unreacted methyl anthranilate?

The Causality: Yes, through Chemoselective Scavenging . While both methyl anthranilate and your target are amines, the primary amine is significantly less sterically hindered than the secondary amine. By introducing an electrophilic scavenger like succinic anhydride, the primary amine is rapidly converted into a highly polar succinamic acid derivative. This introduces a carboxylic acid moiety to the impurity, allowing it to be easily washed away with a mild aqueous base.

Self-Validating Protocol: Succinic Anhydride Scavenging

  • Reaction: Dissolve the crude mixture in anhydrous THF. Add 1.2 equivalents of succinic anhydride (relative to the calculated remaining 1° amine) and 1.5 equivalents of triethylamine.

  • Incubation: Stir at room temperature for 2 hours.

  • Validation (Critical): Check the reaction via TLC. The spot corresponding to methyl anthranilate (Rf ~0.25) should disappear, replaced by a baseline spot (the succinamic acid). If the 1° amine persists, add 0.5 eq more anhydride and stir for another hour.

  • Extraction: Dilute the mixture with Ethyl Acetate and wash twice with saturated aqueous NaHCO3. The base deprotonates the newly formed carboxylic acid, pulling the derivatized 1° amine into the aqueous layer.

  • Recovery: The organic layer now contains only your 2° target and any 3° impurity. Dry over Na2SO4 and concentrate.

III. Purification Workflow Visualization

The following decision tree illustrates the logical flow of the purification strategies discussed above, allowing you to choose between direct chromatography or chemoselective scavenging based on your scale.

PurificationWorkflow Crude Crude Mixture (1°, 2°, 3° Amines) Scavenge Scavenging Add Succinic Anhydride Crude->Scavenge Large Scale Chroma Silica Chromatography (Hexane/EtOAc) Crude->Chroma Small Scale Extract Liquid-Liquid Extraction (Sat. NaHCO3 / EtOAc) Scavenge->Extract Aqueous Aqueous Layer (Derivatized 1° Amine) Extract->Aqueous Discard Organic Organic Layer (2° & 3° Amines) Extract->Organic Retain Organic->Chroma Tertiary Fraction 1 (3° Amine Impurity) Chroma->Tertiary High Rf Product Fraction 2 (Pure 2° Target) Chroma->Product Medium Rf

Figure 1: Chemoselective scavenging and purification workflow for N-alkylated anthranilates.

IV. References
  • [1] Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents. uni-hamburg.de.1

  • [2] Buy Methyl anthranilate (EVT-308592) | 134-20-3. EvitaChem. 2

  • [3] Microbial production of methyl anthranilate, a grape flavor compound. PNAS. 3

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for Methyl 2-(propylamino)benzoate Synthesis

Welcome to the technical support center for the synthesis of Methyl 2-(propylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(propylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of reaction temperature. Our goal is to equip you with the knowledge to navigate common challenges and successfully synthesize your target compound.

Introduction

The synthesis of Methyl 2-(propylamino)benzoate, a valuable intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved through the N-alkylation of Methyl 2-aminobenzoate (methyl anthranilate). A prevalent and effective method for this transformation is reductive amination, which involves the reaction of methyl anthranilate with propionaldehyde to form an intermediate imine, followed by in-situ reduction. The reaction temperature is a critical parameter that significantly influences the reaction rate, yield, and impurity profile. This guide will focus on optimizing this crucial factor.

Core Synthetic Strategy: Reductive Amination

The primary pathway for the synthesis of Methyl 2-(propylamino)benzoate is the reductive amination of methyl anthranilate with propionaldehyde. This method is often favored due to its operational simplicity and the use of readily available and cost-effective reagents.[1] The process can be visualized as follows:

Reductive_Amination_Workflow cluster_0 Imine Formation cluster_1 Reduction MA Methyl Anthranilate Imine Imine Intermediate MA->Imine PA Propionaldehyde PA->Imine Product Methyl 2-(propylamino)benzoate Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Reductive amination workflow for Methyl 2-(propylamino)benzoate synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related solutions.

Q1: My reaction shows low conversion of methyl anthranilate, even after an extended period. What are the likely causes and how can I improve the yield?

Possible Causes & Solutions:

  • Insufficient Reaction Temperature: The initial imine formation or the subsequent reduction may be too slow at ambient temperature.

    • Actionable Advice: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical starting point for reductive aminations is room temperature, but gentle heating to 40-60 °C can often significantly improve the reaction rate.[2] Be cautious not to overheat, as this can lead to side reactions.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Actionable Advice: While temperature is a key factor, ensure you are using a slight excess of propionaldehyde (1.1-1.2 equivalents) to drive the imine formation to completion.

  • Ineffective Reducing Agent: The chosen reducing agent may not be sufficiently active at the reaction temperature.

    • Actionable Advice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity for imines over aldehydes.[1] If using a less reactive borohydride, a moderate increase in temperature might be necessary.

Q2: I'm observing the formation of multiple byproducts on my TLC plate. What are the common side reactions, and how can temperature optimization help minimize them?

Common Side Reactions & Mitigation Strategies:

  • Over-alkylation: The desired product, a secondary amine, can react further with propionaldehyde to form a tertiary amine.

    • Temperature's Role: Higher temperatures can sometimes favor over-alkylation.[3]

    • Actionable Advice: If over-alkylation is significant, consider lowering the reaction temperature. Running the reaction at or below room temperature may improve selectivity for the desired mono-alkylated product.[3] Additionally, controlling the stoichiometry of the aldehyde is crucial.

  • Aldehyde Self-Condensation: Propionaldehyde can undergo self-aldol condensation, especially in the presence of basic impurities or at elevated temperatures.

    • Actionable Advice: Maintain a neutral or slightly acidic pH and avoid excessive heat to minimize this side reaction.

  • Reduction of Propionaldehyde: The reducing agent can reduce the starting aldehyde to propanol, consuming the reagent and reducing the yield.

    • Actionable Advice: This is more of an issue with less selective reducing agents like sodium borohydride. Using NaBH(OAc)₃ at a controlled temperature (often room temperature) can mitigate this. If you must use NaBH₄, consider a two-step process where the imine is formed first, followed by cooling and addition of the reducing agent.[1]

Q3: The reaction seems to stall after initial product formation. Could temperature be a factor?

Possible Causes & Solutions:

  • Reagent Degradation: At elevated temperatures, some reagents, particularly the reducing agent or the aldehyde, may degrade over time.

    • Actionable Advice: Monitor the stability of your reagents at the chosen reaction temperature. If degradation is suspected, consider adding the temperature-sensitive reagent portion-wise throughout the reaction.

  • Equilibrium Limitations: Imine formation is a reversible reaction.

    • Actionable Advice: While temperature shifts the equilibrium, removing the water formed during imine formation (e.g., using a Dean-Stark apparatus or molecular sieves) can also drive the reaction forward. However, for many reductive aminations, the in-situ reduction of the imine is sufficient to pull the equilibrium towards the product.[4]

Frequently Asked Questions (FAQs)

Q: What is the optimal reaction temperature for the synthesis of Methyl 2-(propylamino)benzoate via reductive amination?

A: There is no single "optimal" temperature, as it depends on several factors including the specific reducing agent used, the solvent, and the desired reaction time. However, a general guideline is to start the reaction at room temperature (20-25 °C). If the reaction is sluggish, a gradual increase to 40-60 °C is a reasonable next step.[2] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

Temperature RangePotential Outcome
0-10 °CSlow reaction rate, may be suitable if side reactions are a major concern.
20-30 °C (Room Temp)Good starting point, often provides a balance of reaction rate and selectivity.
40-60 °CIncreased reaction rate, but may also increase the formation of byproducts.[3]
> 60 °CGenerally not recommended due to the increased risk of side reactions and reagent decomposition.
Q: How does temperature affect the choice of reducing agent?

A: Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are effective at room temperature and offer high selectivity.[1] Stronger reducing agents like sodium borohydride (NaBH₄) might require lower temperatures (e.g., 0 °C) during addition to prevent the premature reduction of the aldehyde.[4]

Q: Are there alternative synthetic routes where temperature is also a critical parameter?

A: Yes, another common method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of methyl 2-bromobenzoate with propylamine.[5] This reaction typically requires elevated temperatures, often in the range of 80-110 °C, to proceed efficiently.[6] The optimal temperature is highly dependent on the choice of palladium catalyst, ligand, and base.

Buchwald_Hartwig_Workflow Aryl_Halide Methyl 2-bromobenzoate Product Methyl 2-(propylamino)benzoate Aryl_Halide->Product Amine Propylamine Amine->Product Catalyst Pd Catalyst & Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Buchwald-Hartwig amination workflow for an alternative synthesis route.

Q: What are the safety considerations when heating the reaction mixture?

A: Propionaldehyde is a volatile and flammable liquid with a low boiling point (46-50 °C).[7][8] Therefore, all heating should be done in a well-ventilated fume hood using a controlled heating mantle or oil bath, and the reaction apparatus should be equipped with a condenser. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Sodium triacetoxyborohydride is water-reactive and can release flammable gases upon contact with water.[9][10]

Experimental Protocol: Reductive Amination

This protocol provides a starting point for the synthesis of Methyl 2-(propylamino)benzoate. Optimization, particularly of temperature, may be required.

Materials:

  • Methyl 2-aminobenzoate (1.0 eq)

  • Propionaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of Methyl 2-aminobenzoate in the chosen solvent, add propionaldehyde.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[11]

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • If the reaction is slow, gently warm the mixture to 40 °C and continue to monitor.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone.
  • Benchchem. (n.d.). Identifying side products in aniline alkylation reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet: Propionaldehyde.
  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.
  • MP Biomedicals. (2019). Material Safety Data Sheet: Sodium triacetoxyborohydride.
  • Reddit. (2025). Question about reductive amination reaction procedure.
  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013).
  • SIAL. (n.d.). Propionaldehyde.
  • Benchchem. (n.d.). Troubleshooting low yield in Geranylamine synthesis.
  • Google Patents. (n.d.). Process for the preparation of alkyl n-alkylanthranilate.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Aniline.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-(propylamino)benzoate Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 2-(propylamino)benzoate . This functionalized anthranilate derivative is a critical building block in pharmaceutical research and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-(propylamino)benzoate . This functionalized anthranilate derivative is a critical building block in pharmaceutical research and materials science. Synthesizing this secondary amine from methyl anthranilate (a primary amine) presents specific chemoselectivity challenges, primarily the competing formation of tertiary amines (over-alkylation) or the accumulation of stable intermediates, as detailed in 1[1].

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, high-purity synthesis.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: During direct alkylation with 1-bromopropane, why am I observing a significant amount of the N,N-dipropyl (dialkylated) byproduct?

  • Causality : When methyl anthranilate undergoes its first alkylation, the newly attached propyl group donates electron density to the nitrogen via the inductive effect. This makes the resulting secondary amine (methyl 2-(propylamino)benzoate) more nucleophilic than the primary amine starting material. Consequently, the product competes aggressively for the remaining 1-bromopropane, leading to over-alkylation, a common issue in2[2].

  • Solution : To suppress this, strictly limit 1-bromopropane to 0.95 equivalents. Alternatively, switch from a strong base like NaH in DMF[2] to a milder base system such as 3[3], which provides better kinetic control over the substitution rate.

Q2: I am using reductive amination with propanal (propionaldehyde) to avoid over-alkylation, but the reaction stalls at the imine/hemiaminal stage. How do I drive it to completion?

  • Causality : The amino group of methyl anthranilate is poorly nucleophilic because its lone pair is delocalized into the aromatic ring and further withdrawn by the ortho-ester group. Imine formation is reversible and highly pH-dependent. Without sufficient electrophilic activation, the condensation stalls[1]. Furthermore, under certain reductive alkylation conditions, anthranilates can form stable dimers if the reduction rate does not outpace the condensation rate, as noted in4[4].

  • Solution : Introduce a catalytic amount of glacial acetic acid (approx. 0.1-0.2 eq). The acid protonates the carbonyl oxygen of propanal, increasing its electrophilicity, and facilitates the elimination of water from the intermediate carbinolamine. Ensure your reducing agent (e.g., NaBH(OAc)₃) is added after imine formation has reached equilibrium.

Part 2: Self-Validating Experimental Protocols

Protocol A: Direct Alkylation (Kinetic Control Method)

This protocol utilizes mild basic conditions in a polar aprotic solvent to favor mono-alkylation over di-alkylation[3].

  • Reagent Preparation : In an oven-dried flask under argon, dissolve 1.0 eq of methyl anthranilate in anhydrous dioxane (0.2 M).

    • Causality: Dioxane solubilizes the reagents but limits the hyper-reactivity seen in solvents like DMF, providing better control over the Sₙ2 trajectory[3].

  • Base Addition : Add 2.0 eq of finely ground anhydrous K₂CO₃. Stir for 15 minutes at room temperature to ensure uniform suspension.

  • Electrophile Addition : Dropwise add 0.95 eq of 1-bromopropane.

    • Self-Validation Check: The substoichiometric amount of alkyl halide guarantees that unreacted starting material will remain. It is chemically easier to separate the primary amine starting material from the secondary amine product than it is to separate the secondary amine from the tertiary (dialkylated) byproduct.

  • Heating & Monitoring : Heat the reaction to reflux (approx. 100°C). Monitor via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation Check: The mono-alkylated product will appear as a distinct spot with a higher R_f value than the starting material due to the loss of one hydrogen-bond donor. If a third, even higher R_f spot appears, dialkylation is occurring; immediately remove from heat.

  • Workup : Filter off the inorganic salts, concentrate under vacuum, and purify via flash chromatography.

Protocol B: Reductive Amination (Chemoselective Method)

This protocol is the industry standard for preventing over-alkylation, relying on the formation and subsequent reduction of an imine[1].

  • Imine Formation : Dissolve 1.0 eq of methyl anthranilate and 1.1 eq of propanal in anhydrous 1,2-dichloroethane (DCE). Add 0.1 eq of glacial acetic acid.

    • Causality: DCE is chosen over dichloromethane because of its higher boiling point, allowing gentle heating if the sterically hindered imine struggles to form.

  • Reduction : After stirring for 2 hours at room temperature, add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that will not reduce the unreacted propanal as rapidly as NaBH₄ would, reserving its hydride transfer specifically for the protonated iminium ion.

  • Quenching : Once LC-MS confirms the disappearance of the imine mass, quench with saturated aqueous NaHCO₃.

    • Self-Validation Check: The cessation of gas evolution (H₂ gas released from the decomposition of excess borohydride) physically validates that the quench is complete and the system is safe for organic extraction[1].

Part 3: Data Presentation & Visualizations

Quantitative Data Summaries

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute A: Direct AlkylationRoute B: Reductive Amination
Primary Reagent 1-Bromopropane (0.95 eq)Propanal (1.1 eq)
Typical Yield 45 - 60%75 - 90%
Major Impurity N,N-dipropyl derivativeUnreacted starting material
Reaction Time 12 - 24 hours (reflux)4 - 6 hours (room temp)

Table 2: Analytical Validation Markers (TLC & LC-MS)

CompoundTLC R_f (Hexanes:EtOAc 9:1)ESI-MS[M+H]⁺ (m/z)Visual Indicator
Methyl Anthranilate (SM)~0.35152.1Strong blue fluorescence (UV 365nm)
Methyl 2-(propylamino)benzoate~0.60194.1Faint blue fluorescence (UV 365nm)
Dialkylated Byproduct~0.85236.2UV active (254nm), no fluorescence
Workflow Visualizations

SynthesisRoutes MA Methyl Anthranilate (Starting Material) Route1 Route A: Direct Alkylation Reagents: 1-Bromopropane, Base Challenge: Over-alkylation MA->Route1 SN2 Nucleophilic Substitution Route2 Route B: Reductive Amination Reagents: Propanal, Reductant Challenge: Imine Stalling MA->Route2 Condensation & Reduction Product Methyl 2-(propylamino)benzoate (Target Product) Route1->Product Route2->Product

Figure 1: Divergent synthetic pathways for Methyl 2-(propylamino)benzoate.

Troubleshooting Start Reaction Analysis (LC-MS/TLC) Q1 Is Dialkylated Byproduct >5%? Start->Q1 Sol1 Action: Reduce alkyl halide equivalents or switch to Reductive Amination Q1->Sol1 Yes Q2 Is Unreacted Starting Material >10%? Q1->Q2 No Sol2 Action: Increase temperature/time, or add catalytic acid (if Route B) Q2->Sol2 Yes Success Proceed to Workup & Purification Q2->Success No

Figure 2: Decision tree for troubleshooting N-alkylation reaction mixtures.

Sources

Optimization

Addressing stability issues of Methyl 2-(propylamino)benzoate during reactions

Welcome to the Technical Support Center for anthranilic acid derivatives. This guide is specifically engineered for researchers and drug development professionals experiencing stability issues, yield losses, or unexpecte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for anthranilic acid derivatives. This guide is specifically engineered for researchers and drug development professionals experiencing stability issues, yield losses, or unexpected byproducts when utilizing Methyl 2-(propylamino)benzoate (also known as N-propyl methyl anthranilate) in synthetic workflows.

Because this compound features both a methyl ester and a secondary aromatic amine, it presents a unique set of chemoselective challenges. Below, we dissect the causality of these degradation pathways and provide field-proven, self-validating protocols to stabilize your reactions.

Part 1: Diagnostic Troubleshooting FAQs

Q1: Why does my yield of Methyl 2-(propylamino)benzoate drop significantly when using alcoholic solvents under basic conditions? The Causality: The methyl ester group is highly susceptible to nucleophilic attack. When you use alcoholic solvents (e.g., ethanol, methanol) in the presence of a base (e.g., NaOH, K2CO3), the resulting alkoxide or hydroxide ions attack the ester carbonyl. This leads to either transesterification (swapping the methyl group for an ethyl group) or saponification (hydrolysis to the free 2-(propylamino)benzoic acid). The Solution: Transition your reaction to aprotic solvents (such as DMF, THF, or DCM) and utilize non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine to prevent carbonyl attack.

Q2: I am attempting an acylation on the secondary amine, but LC-MS shows a major byproduct corresponding to a loss of methanol (-32 Da). What is happening? The Causality: Anthranilic acid derivatives are notoriously prone to intramolecular cyclization. When the secondary amine of Methyl 2-(propylamino)benzoate is acylated, the newly formed amide intermediate can undergo a nucleophilic attack by the adjacent ester oxygen (or involve the expulsion of the methoxy group) to form a stable cyclic compound. For instance, reacting N-propyl anthranilic acid derivatives with anhydrides frequently drives the formation of 2-propyl-benzoxazin-4-one derivatives[1]. Heat acts as the primary thermodynamic driver for this cyclization. The Solution: Suppress the cyclization by running the acylation at strict cryogenic temperatures (0–5 °C) and quenching the reaction before allowing it to warm.

Q3: Is Methyl 2-(propylamino)benzoate sensitive to ambient light or air during prolonged reactions? The Causality: Yes. Methyl anthranilate derivatives undergo direct photolysis under UVC and UVB irradiation, a degradation pathway that is severely accelerated by the presence of reactive oxygen species (ROS) or peroxides[2]. The secondary amine (N-propyl group) is also vulnerable to N-oxidation, forming N-oxides (+16 Da mass shift). Furthermore, atmospheric half-life studies indicate that methyl anthranilate reacts readily with photochemically-produced hydroxyl radicals[3]. The Solution: Conduct prolonged reactions in amber glassware. Degas your solvents using the freeze-pump-thaw method or sparge with argon to remove dissolved oxygen.

Part 2: Visualizing Degradation and Diagnostics

To effectively troubleshoot, you must map the environmental triggers to their corresponding degradation pathways.

Pathways Parent Methyl 2-(propylamino)benzoate Hydrolysis Ester Hydrolysis (Free Acid) Parent->Hydrolysis Aqueous Base/Acid Cyclization Intramolecular Cyclization (Benzoxazinone) Parent->Cyclization Acylating Agents + Heat Oxidation Photodegradation / Oxidation (N-Oxide / Radicals) Parent->Oxidation UV Light / ROS Transester Transesterification (Alkyl Exchange) Parent->Transester Alcohols + Catalyst

Degradation pathways of Methyl 2-(propylamino)benzoate under various conditions.

Workflow Start Yield Loss / Byproducts LCMS LC-MS Analysis Start->LCMS Mass1 Mass Shift: Ester Loss (Hydrolysis/Exchange) LCMS->Mass1 Mass2 Mass Shift: -32 Da (Loss of Methanol) LCMS->Mass2 Mass3 Mass Shift: +16 Da (Oxidation) LCMS->Mass3 Fix1 Use Aprotic Solvents & Non-Nucleophilic Base Mass1->Fix1 Fix2 Lower Temp to 0°C & Mild Reagents Mass2->Fix2 Fix3 Exclude Light/Air (Amber Glassware) Mass3->Fix3

Step-by-step diagnostic workflow for identifying and resolving stability issues.

Part 3: Quantitative Stability Metrics

The following table synthesizes the stability profile of methyl anthranilate derivatives under various experimental conditions, allowing you to anticipate degradation before it occurs.

Environmental ConditionPrimary Degradation PathwayRelative Stability / Half-lifePreventive Measure
Aqueous Base (pH > 9) Ester Hydrolysis (Saponification)Low (Rapid degradation)Utilize strictly aprotic solvents and amine bases.
UV/Light Exposure Photodegradation / Radical OxidationModerate (~11 hours atmospheric half-life)[3]Use amber glassware; store in the dark.
H₂O₂ / Radical Initiators Hydroxylation / N-oxidationLow (Accelerated degradation plateau)[2]Quench radicals; maintain strict inert atmosphere.
4 °C, Dark, Neutral pH Stable BaselineHigh (> 1 year sustained stability)[4]Standardized storage condition for stock solutions.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, implement these standardized methodologies to either validate the stability of your starting material or safely functionalize it.

Protocol A: Isochronous Stability Monitoring via LC-MS

Use this protocol to verify the integrity of your Methyl 2-(propylamino)benzoate stock before committing it to a complex multi-step synthesis. This methodology is adapted from reference material stability assessments[4].

  • Stock Preparation: Dissolve Methyl 2-(propylamino)benzoate in HPLC-grade acetonitrile to create a 10 mg/mL stock solution.

  • Isochronous Aliquoting: Divide the stock into multiple amber glass HPLC vials. Store one set at 4 °C (control), one at 18 °C, and one at 60 °C (accelerated degradation)[4].

  • Temporal Sampling: At exactly week 1, 2, 3, and 4, remove one vial from each temperature condition. Dilute 10-fold with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS Analysis: Inject 5 µL into the LC-MS. Monitor the parent ion ( m/z [M+H]⁺) and the specific degradation masses identified in the workflow diagram (e.g., free acid, N-oxide).

  • Validation Logic: Perform a linear regression on the parent compound's concentration over the 4-week period. If the slope of the regression line shows no statistically significant difference from zero ( P>0.05 ), the compound is stable under those specific conditions[4].

Protocol B: Controlled N-Acylation without Benzoxazinone Cyclization

Use this protocol to functionalize the secondary amine while preserving the methyl ester.

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with argon for 15 minutes to eliminate ambient oxygen.

  • Dissolution: Dissolve Methyl 2-(propylamino)benzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality note: DIPEA is sterically hindered and will not attack the ester, unlike smaller nucleophilic bases.

  • Cryogenic Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve the acyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 20 minutes using a syringe pump. Causality note: Dropwise addition prevents localized exothermic spikes that provide the activation energy required for intramolecular cyclization[1].

  • Quenching: After 1 hour of stirring at 0 °C, quench the reaction immediately with cold saturated aqueous NaHCO₃ before allowing the mixture to warm to room temperature. Extract the organic layer and proceed to purification.

References

  • Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Development of Methyl 2-aminobenzoate Reference Material in a Biocidal Product Matrix: Long-term stability test. Korea Science. Available at: [Link]

  • Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Design, synthesis and potential CNS activity of some novel 1-(4-substituted-phenyl). SciSpace. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Effective Methods for Removing Unreacted Starting Materials

Welcome to the Technical Support Center for Purification. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for a critical step in any synthesis: the removal of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purification. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for a critical step in any synthesis: the removal of unreacted starting materials. This resource is structured to address the common challenges you face in the lab, offering not just protocols, but the scientific reasoning behind them to empower your experimental decisions.

Introduction: The Criticality of Purity

In drug development and chemical research, the purity of a compound is paramount. Unreacted starting materials can interfere with subsequent reaction steps, compromise the accuracy of analytical data, and in the context of pharmaceuticals, lead to unforeseen toxicological effects.[1][2][3] This guide provides a systematic approach to selecting and optimizing purification methods to ensure the integrity of your final product.

Frequenty Asked Questions (FAQs)

Q1: How do I choose the right initial purification technique to remove unreacted starting materials?

The selection of a primary purification method hinges on the distinct physical and chemical properties of your desired product versus the unreacted starting material(s).[4][5] A logical approach involves assessing the following:

  • Solubility Differences: If your product and starting material exhibit different solubility profiles in a given solvent, recrystallization is often an excellent first choice for solid compounds.[4]

  • Boiling Point Discrepancies: For liquid products with a significant difference in boiling points (generally >50-80°C) from the starting material, distillation is a highly effective method.[4][6]

  • Polarity Variances: When there is a noticeable difference in polarity, column chromatography offers a versatile and widely applicable solution.[4][7]

  • Acidic or Basic Properties: If the starting material possesses acidic or basic functional groups that the product lacks, a simple acid-base extraction can selectively remove it.[4]

Here is a decision-making workflow to guide your choice:

Purification_Method_Selection start Crude Reaction Mixture product_state Is the product a solid or a liquid? start->product_state solid_options Solid Product product_state->solid_options Solid liquid_options Liquid Product product_state->liquid_options Liquid solubility_diff Different Solubility? solid_options->solubility_diff boiling_point_diff Significant Boiling Point Difference? liquid_options->boiling_point_diff recrystallization Recrystallization solubility_diff->recrystallization Yes acid_base_check Acidic/Basic Starting Material? solubility_diff->acid_base_check No final_product Purified Product recrystallization->final_product chromatography_solid Column Chromatography chromatography_solid->final_product distillation Distillation boiling_point_diff->distillation Yes boiling_point_diff->acid_base_check No distillation->final_product chromatography_liquid Column Chromatography chromatography_liquid->final_product acid_base_check->chromatography_solid No, from solid acid_base_check->chromatography_liquid No, from liquid extraction Acid-Base Extraction acid_base_check->extraction Yes extraction->final_product

Caption: Decision workflow for selecting an initial purification technique.

Q2: What is the most effective way to remove a highly polar starting material from a non-polar product?

For this common scenario, liquid-liquid extraction is a straightforward and efficient method. You can wash an organic solution of your non-polar product with water or brine to pull the highly polar starting material into the aqueous phase.[4] Alternatively, passing the mixture through a short plug of silica gel can be very effective; the polar starting material will adsorb strongly to the silica, while the non-polar product will elute quickly.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during purification.

Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (commonly silica gel or alumina) and a mobile phase (the eluent).[7]

ProblemPossible CauseSolution
Poor separation between product and starting material. The chosen eluent may not have the optimal polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2. Consider a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[4]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.[8]
Streaking of bands on the column. The sample was too concentrated when loaded or is sparingly soluble in the eluent.Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading. Ensure the compound is fully dissolved.[8]
Experimental Protocol: Optimizing a Solvent System for Column Chromatography
  • Spotting: On a TLC plate, spot the crude reaction mixture, the pure starting material (if available), and the expected product (if available).

  • Development: Develop the TLC plate in a chamber with a chosen solvent system (e.g., 20% ethyl acetate in hexane).

  • Visualization: Visualize the spots under a UV lamp and/or by staining.

  • Analysis: The ideal solvent system will show good separation between the product spot and the starting material spot, with the product having an Rf value between 0.2 and 0.4.

  • Optimization: If separation is poor, adjust the polarity of the solvent system. Increase the proportion of the more polar solvent to increase Rf values, and decrease it to lower them.

Liquid-Liquid Extraction

This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][10]

ProblemPossible CauseSolution
An emulsion has formed (a stable suspension of one liquid in the other). Vigorous shaking of the separatory funnel. High concentration of detergents or other emulsifying agents.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gently swirl the funnel instead of shaking vigorously. If the emulsion persists, filter the mixture through a pad of Celite.
Poor recovery of the desired product. The product may have some solubility in the aqueous layer. The pH of the aqueous layer is not optimal for the separation.Perform multiple extractions with smaller volumes of the organic solvent. Adjust the pH of the aqueous layer to ensure your product is in its neutral, more organic-soluble form.
Experimental Protocol: Acid-Base Extraction to Remove a Carboxylic Acid Starting Material

This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.[4]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[4]

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume should be roughly equal to the organic layer.[4] Stopper the funnel and vent frequently to release any pressure buildup from CO₂ evolution. Shake gently.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid salt will be in the aqueous layer.

  • Draining: Drain the lower aqueous layer.[4]

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_base Add Saturated NaHCO₃ (aq) start->add_base shake_vent Shake and Vent add_base->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers aqueous_layer Aqueous Layer (Contains Deprotonated Acidic Starting Material) separate_layers->aqueous_layer organic_layer Organic Layer (Contains Neutral Product) separate_layers->organic_layer drain_aqueous Drain Aqueous Layer organic_layer->drain_aqueous wash_organic Wash Organic Layer (Water, Brine) drain_aqueous->wash_organic dry_concentrate Dry and Concentrate Organic Layer wash_organic->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Workflow for an acid-base extraction.

Recrystallization

Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures.[11]

ProblemPossible CauseSolution
The compound is not crystallizing from the solution. The solution is not supersaturated. The solution is cooling too quickly.Evaporate some of the solvent to increase the concentration and then cool again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product.[8]
Low recovery of crystals. Too much solvent was used for recrystallization. The product has significant solubility in the cold solvent.Evaporate some of the solvent and re-cool the solution. Cool the solution in an ice bath or refrigerator to minimize solubility. Choose a solvent in which the product has lower solubility at cold temperatures.[8]
Oiling out (product separates as a liquid instead of a solid). The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Use a lower-boiling solvent. Add more solvent to the hot solution before cooling.
Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the crystals.

SolventPolarityBoiling Point (°C)
WaterHigh100
EthanolHigh78
MethanolHigh65
AcetoneMedium56
Ethyl AcetateMedium77
DichloromethaneLow40
Diethyl EtherLow35
HexaneLow69
Distillation

Distillation separates liquid components of a mixture based on differences in their boiling points.[9][12]

ProblemPossible CauseSolution
Bumping/Uneven Boiling. Superheating of the liquid due to a lack of nucleation sites.Add fresh boiling chips or a magnetic stir bar before heating. Ensure vigorous and even stirring.[8]
Poor separation of fractions. The distillation rate is too fast. Inefficient distillation column.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. For components with close boiling points, use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[8]
Product darkens during distillation. Thermal decomposition at high temperatures.Use vacuum distillation to lower the boiling point of the compound. Ensure the heating mantle temperature is not excessively high.[6][8]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Precipitation Procedures - MilliporeSigma. (n.d.).
  • Purification strategies to remove starting material impurities - Benchchem. (n.d.).
  • Methods of Purification of Organic Compounds | CK-12 Foundation. (2026, March 2).
  • Techniques for Effective Substance Isolation and Purification in Separation Processes. (n.d.).
  • DISTILLATION. (n.d.).
  • Problem 33 A chemist runs a reaction that i... [FREE SOLUTION] - Vaia. (n.d.).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (2022, April 19).
  • List of purification methods in chemistry - Wikipedia. (n.d.).
  • Method for removing unreacted electrophiles from a reaction mixture - Google Patents. (n.d.).
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.).
  • Distillation Of A Product From A Reaction | The Chemistry Blog - Buy Chemicals Online. (2023, January 18).
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Methods for removing unreacted starting materials from 2-Acetylthiophene - Benchchem. (n.d.).
  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (2024).
  • Chromatography Basic Principles Involved In Separation Process - Separations And Purifications - MCAT Content - Jack Westin. (n.d.).
  • Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com. (n.d.).

Sources

Optimization

Techniques to prevent the degradation of Methyl 2-(propylamino)benzoate

Welcome to the Technical Support Center for Methyl 2-(propylamino)benzoate (also known as Methyl N-propylanthranilate). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instruct...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-(propylamino)benzoate (also known as Methyl N-propylanthranilate). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we analyze the physicochemical causality behind compound degradation and provide self-validating workflows to ensure the absolute integrity of your experimental data.

Methyl 2-(propylamino)benzoate features a delicate balance: an electron-rich aromatic system, a secondary N-propylamine, and a hydrolytically sensitive methyl ester. This structural triad makes it highly susceptible to photochemical oligomerization, base-catalyzed hydrolysis, and oxidative/microbial breakdown[1][2].

Below is our comprehensive troubleshooting guide, structured to address the exact mechanistic failures you may encounter at the bench.

Section 1: Photochemical Stability & UV Degradation

Q: My stock solutions of Methyl 2-(propylamino)benzoate are turning yellow or brownish-pink over time, even when kept at room temperature. What is causing this?

Expert Insight & Causality: This discoloration is the hallmark of photochemical degradation. The N-propyl group donates electron density to the aromatic ring, lowering the ionization potential of the amine nitrogen. When exposed to ambient or UV light, the molecule undergoes a second-order photochemical reaction following excitation[1]. Instead of simple cleavage, the radicals generated rapidly polymerize, leading to the formation of oxidized trimers and other colored oligomeric species.

Troubleshooting & Prevention:

  • Actinic Shielding: Store all neat liquids and solutions in amber glass vials. For long-term storage, wrap secondary containers in aluminum foil.

  • Inert Atmosphere: Purge the headspace of storage vials with Nitrogen or Argon before sealing. Oxygen acts as a radical propagator during photolysis; removing it drastically slows trimerization[3].

  • Self-Validating Check: Always run a parallel "Dark Control" (a vial wrapped in foil) alongside your working solutions. If the exposed sample darkens but the dark control remains clear, the degradation is strictly photochemical, isolating the variable from thermal or hydrolytic degradation.

Section 2: Hydrolytic Cleavage (Ester Hydrolysis)

Q: HPLC analysis of my aqueous formulation shows a decreasing peak for the intact ester and a new, highly polar peak appearing at an earlier retention time. Is the compound hydrolyzing?

Expert Insight & Causality: Yes. The new peak is N-propylanthranilic acid. The ester bond in Methyl 2-(propylamino)benzoate is highly prone to hydrolysis, particularly at alkaline pH[2]. The mechanism involves a nucleophilic attack by hydroxide ions (OH⁻) on the electron-deficient ester carbonyl carbon. This forms a tetrahedral intermediate that collapses to expel methanol, leaving the water-soluble anthranilate salt.

Troubleshooting & Prevention:

  • pH Optimization: If aqueous formulation is mandatory, buffer the solution to a slightly acidic pH (5.5–6.5). Avoid carbonate buffers, as elevated pH and the presence of CO₃·⁻ radicals can accelerate breakdown[4].

  • Anhydrous Storage: For stock solutions, dissolve the compound in anhydrous organic solvents (e.g., DMSO, absolute ethanol) stored over 3Å molecular sieves to rigorously exclude moisture.

  • Self-Validating Check: Monitor the appearance of methanol (via GC-MS) or N-propylanthranilic acid (via LC-MS). In a closed system, the molar increase of the acid must perfectly match the molar loss of the intact ester. If mass balance is not achieved, secondary degradation pathways (like photolysis) are occurring simultaneously.

Section 3: Oxidative and Microbial Degradation

Q: We formulated the compound in an aqueous buffer at pH 6.0 and kept it in the dark, but we are still seeing up to 20% loss over two weeks. What explains this?

Expert Insight & Causality: If light and pH extremes are ruled out, the culprit is aerobic microbial degradation or reactive oxygen species (ROS). Anthranilate derivatives are highly susceptible to microbial breakdown; literature indicates that under optimal bacterial growth conditions in water, near 100% loss of the compound can occur within 20 days[1]. Furthermore, trace transition metals in buffers can catalyze the Fenton reaction, generating hydroxyl radicals (·OH) that rapidly hydroxylate the aromatic ring[4].

Troubleshooting & Prevention:

  • Cold Sterilization: Sterilize all aqueous formulations via 0.22 µm filtration. Never autoclave this compound, as the combination of extreme heat and moisture will drive rapid thermal hydrolysis.

  • Metal Chelation: Add 0.1% EDTA to aqueous buffers to sequester trace metals and halt ROS generation.

Section 4: Quantitative Degradation Metrics

To aid in your experimental design, the following table synthesizes the kinetic profiles of the primary degradation pathways based on established literature for methyl anthranilate derivatives[1][4].

Degradation PathwayPrimary Catalyst / StressorKinetic Profile / RateMajor Degradation ProductsPrimary Prevention Strategy
Photolysis UV/Sunlight (1.25 mW/cm²)~44% loss at 432 hrsOxidized trimers, oligomersAmber glass, N₂ headspace
Hydrolysis Alkaline pH (>8.0), HeatRapid (Base-catalyzed)N-propylanthranilic acid, MethanolpH 5.5-6.5 buffer, Desiccation
Microbial Aerobic bacteria (Water)~100% loss by 20 daysOxidized ring metabolites0.22 µm filtration, Sterile handling
Oxidative Hydroxyl radicals (·OH)Pseudo-first orderHydroxyderivativesEDTA addition, N₂ Sparging

Section 5: Mechanistic Workflows & Standard Operating Procedures

Diagram 1: Mechanistic Degradation Pathways

MechanisticPathways MA Methyl 2-(propylamino)benzoate (Intact Ester) UV UV/Sunlight (Excitation) MA->UV H2O Alkaline pH / H2O (Nucleophilic Attack) MA->H2O O2 Aerobic Microbes / ROS (Oxidation) MA->O2 PhotoDeg Photodegradation (Oxidized Trimers) UV->PhotoDeg Hydrolysis Ester Hydrolysis (N-propylanthranilic Acid) H2O->Hydrolysis Oxidation Aromatic Hydroxylation (Hydroxyderivatives) O2->Oxidation PrevUV Actinic Shielding & Amber Glass PhotoDeg->PrevUV PrevH2O pH 5.5-6.5 Buffer & Desiccation Hydrolysis->PrevH2O PrevO2 0.22µm Filtration & Nitrogen Sparging Oxidation->PrevO2

Fig 1. Mechanistic degradation pathways and targeted preventative interventions.

Protocol: Self-Validating Stability-Indicating Assay

To accurately determine the shelf-life of your specific formulation, you must run a stability-indicating assay that actively accounts for mass balance.

Step 1: Stock Preparation

  • Dissolve Methyl 2-(propylamino)benzoate in anhydrous HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Sparge the solution with Nitrogen gas for 5 minutes to displace dissolved oxygen.

Step 2: Aliquoting & Stress Conditions Divide the stock into three distinct cohorts (n=3 per cohort):

  • Condition A (Photolytic Stress): Clear glass vials exposed to a UV chamber (1.25 mW/cm²)[1].

  • Condition B (Hydrolytic Stress): Dilute 1:10 in a pH 9.0 carbonate buffer, stored in the dark at 25°C.

  • Condition C (System Control): Amber glass vials, purged with N₂, stored in the dark at 25°C.

Step 3: Sampling & Quenching

  • Pull 100 µL samples at t=0, 7, 14, and 28 days.

  • Critical Step: Immediately quench Condition B samples by adding 10 µL of 0.1 M HCl to neutralize the pH and halt base-catalyzed hydrolysis.

Step 4: HPLC-UV Analysis & Mass Balance Validation

  • Inject samples onto a C18 reverse-phase column using a water/acetonitrile gradient (0.1% Formic Acid).

  • Quantify the intact ester peak against the t=0 baseline.

  • Self-Validation Check: Integrate the area of all degradation peaks (trimers, acid, hydroxylates). Calculate the total molar mass recovered. If the total recovery is <95% of the t=0 sample, it indicates the formation of highly insoluble polymers that have precipitated out of solution, requiring a change in your extraction solvent.

Diagram 2: Stability Assay Workflow

StabilityProtocol Step1 1. Prepare 1 mg/mL Stock (Anhydrous Solvent) Step2 2. Aliquot into Test Vials (Control vs. Stress) Step1->Step2 StressUV UV Chamber (1.25 mW/cm²) Step2->StressUV StresspH Alkaline Buffer (pH 9.0) Step2->StresspH Control Dark Control (25°C, pH 7.0) Step2->Control Step3 3. Sample at t=0, 7, 14, 28 days StressUV->Step3 StresspH->Step3 Control->Step3 Step4 4. Quench Reaction (Neutralize / Dilute) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify Intact Ester) Step4->Step5 Step6 6. Mass Balance Validation (Sum of Peaks = t0) Step5->Step6

Fig 2. Self-validating stability-indicating assay workflow for ester quantification.

References

  • Degradation Studies of the Non-lethal Bird Repellent, Methyl Anthranilate. Pesticide Science. 1

  • Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. PMC / ResearchGate. 4

  • SPECIFICATION SHEET - METHYL ANTHRANILATE. Ventos Industrial Raw Materials. 3

  • Anthranilic Acid from Methyl Anthranilate (Base-Catalyzed Hydrolysis). YouTube / Science Madness. 2

Sources

Troubleshooting

Technical Support Center: The Impact of Solvent Choice on Methyl 2-(propylamino)benzoate Reaction Kinetics

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the reaction kinetics of Methyl 2-(propylamino)benzoate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the reaction kinetics of Methyl 2-(propylamino)benzoate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during experimentation, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: My reaction to form Methyl 2-(propylamino)benzoate is sluggish. How does solvent choice influence the reaction rate?

A1: The reaction between an amine (propylamine) and an ester (a methyl anthranilate derivative) is a nucleophilic acyl substitution. The solvent plays a pivotal role in mediating this reaction's kinetics by influencing the nucleophilicity of the amine and stabilizing the transition state.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the preferred choice.[1] They are effective at solvating cations, leaving the amine nucleophile "bare" and more reactive. This leads to a significant acceleration of the reaction rate.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form hydrogen bonds with the amine nucleophile. This hydrogen bonding solvates the amine, reducing its nucleophilicity and consequently slowing down the reaction rate.[1]

  • Non-Polar Solvents (e.g., Toluene, Hexane): In these solvents, reactants often have poor solubility, leading to a heterogeneous reaction mixture and slow kinetics. While sometimes used, particularly in catalyst-driven reactions like Buchwald-Hartwig amination, they may require additives or higher temperatures.[2]

The general trend for reaction rate based on solvent class is: Polar Aprotic > Polar Protic > Non-Polar .

Q2: I'm observing the formation of a significant amount of 2-(propylamino)benzoic acid as a byproduct. What is the cause and how can I prevent it?

A2: The formation of the carboxylic acid is due to the hydrolysis of the methyl ester group of either the starting material or the product.[3] This is a common side reaction, and its prevalence is highly dependent on the solvent and reaction conditions.

Primary Cause: Presence of water in the reaction medium.

Troubleshooting and Prevention:

  • Use Anhydrous Solvents: Ensure that your solvents are rigorously dried before use. Commercially available anhydrous solvents are recommended.

  • Dry Your Reagents: Ensure that the propylamine and any other reagents are free from water.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.[1]

  • Solvent Choice: While polar aprotic solvents are good for the main reaction, be aware that some, like DMF, can be hygroscopic and may contain water if not stored properly. Protic solvents, if they are not the intended reactant (solvolysis), can also contribute to side reactions.[1]

Q3: My TLC plate shows multiple spots, and I suspect side reactions other than hydrolysis. What are other potential byproducts?

A3: Besides hydrolysis, other side reactions can occur, particularly if your starting material is a methyl 2-halobenzoate (for synthesis via SNAr, Buchwald-Hartwig, or Ullmann reactions).

  • Di-substitution: If your starting material has more than one leaving group, you might observe the addition of two propylamine molecules. To minimize this, use a stoichiometric amount of the amine and consider running the reaction at a lower temperature.[1]

  • Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with the propylamine, especially at elevated temperatures. It is advisable to use a non-reactive polar aprotic solvent.[1]

  • Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom to form methyl benzoate. This is often caused by a hydrogen source like water or alcohols in the reaction.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your kinetic studies.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Kinetic Data 1. Temperature fluctuations. 2. Poor mixing in the reaction vessel. 3. Inconsistent timing of sample quenching/analysis. 4. Solvent evaporation over time.1. Use a temperature-controlled reaction block or oil bath. 2. Ensure consistent and adequate stirring. 3. Automate sampling if possible, or use a precise timer. For HPLC, use an autosampler.[4] 4. Use a sealed reaction vessel or a condenser.
Low Reaction Yield 1. Suboptimal solvent choice (see FAQ 1). 2. Reaction temperature is too low. 3. Reagents are of poor quality or have degraded. 4. In the case of catalyzed reactions, the catalyst or ligand may be inactive.1. Switch to a polar aprotic solvent like DMSO or DMF.[1] 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use fresh, high-purity reagents. 4. Ensure the catalyst and ligand are handled under an inert atmosphere.
Difficulty in Product Purification 1. Solvent is difficult to remove (e.g., DMSO, DMF). 2. Product co-elutes with starting material or byproducts during chromatography.1. For high-boiling point solvents, perform an aqueous workup and extract the product into a lower-boiling organic solvent (e.g., ethyl acetate). 2. Optimize your chromatography method (e.g., change the solvent system, gradient, or stationary phase).

Experimental Protocols for Kinetic Analysis

To accurately assess the impact of solvent choice, it is crucial to monitor the reaction progress over time. Below are detailed protocols for two common analytical techniques.

Protocol 1: Reaction Monitoring by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the quantification of reactants and products over time without the need for sampling and quenching.[5][6]

Step-by-Step Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of Methyl 2-aminobenzoate (or the appropriate starting material) in the deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

    • Acquire an initial spectrum (t=0) to identify the characteristic peaks of the starting material.

  • Initiating the Reaction:

    • Add a known concentration of propylamine to the NMR tube.

    • Quickly place the NMR tube in the spectrometer, which should be pre-heated to the desired reaction temperature.

  • Data Acquisition:

    • Use an automated program on the spectrometer to acquire a series of 1D ¹H NMR spectra at regular time intervals.[6][7]

    • Ensure the relaxation delay (d1) is set to be at least 5 times the T1 of the protons being integrated to ensure quantitative results.[5]

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the area of a characteristic peak for the starting material and a characteristic peak for the product (Methyl 2-(propylamino)benzoate).

    • Calculate the concentration of each species at each time point based on the relative integrals.

    • Plot concentration vs. time to determine the reaction rate and order.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for monitoring reactions, especially when dealing with complex mixtures or when NMR is not feasible.[4][8] It allows for the separation and quantification of multiple components.[8]

Step-by-Step Methodology:

  • Method Development:

    • Develop an HPLC method that can effectively separate the starting material, product, and any potential byproducts. This involves selecting the appropriate column, mobile phase, and detector wavelength.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the starting material and the chosen solvent.

    • Allow the mixture to reach thermal equilibrium.

  • Reaction Initiation and Sampling:

    • Add the propylamine to initiate the reaction (t=0).

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a cold mobile phase or a suitable solvent to stop the reaction.

  • Sample Analysis:

    • Inject the quenched samples into the HPLC system.[4]

    • Record the peak areas for the starting material and product from the chromatograms.

  • Data Analysis:

    • Create calibration curves for the starting material and product to convert peak areas to concentrations.

    • Plot concentration vs. time to determine the reaction kinetics.

Visualizing Workflows and Concepts

General Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Temperature-Controlled Reaction Vessel prep_reagents->setup_reaction initiate Initiate Reaction (t=0) setup_reaction->initiate nmr In-situ NMR Analysis setup_reaction->nmr For in-situ monitoring sampling Collect Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench hplc HPLC Analysis quench->hplc data_proc Process Data (Concentration vs. Time) hplc->data_proc nmr->data_proc Directly kinetics Determine Reaction Rate Constants data_proc->kinetics G cluster_solvent Solvent Properties cluster_effect Effect on Nucleophile (Amine) cluster_rate Resulting Reaction Rate polar_aprotic Polar Aprotic (e.g., DMSO, DMF) high_nuc High Nucleophilicity ('Bare' Amine) polar_aprotic->high_nuc polar_protic Polar Protic (e.g., EtOH, H2O) low_nuc Low Nucleophilicity (H-Bonded Amine) polar_protic->low_nuc non_polar Non-Polar (e.g., Toluene) low_sol Poor Solubility non_polar->low_sol fast Fast high_nuc->fast slow Slow low_nuc->slow very_slow Very Slow low_sol->very_slow

Caption: Relationship between solvent type and reaction rate.

References

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University. Retrieved from [Link]

  • University of Bristol. (n.d.). Kinetic Profiling by NMR Acquiring kinetic data using TopSpin. Retrieved from [Link]

  • Lameck, W. F., & Mvungi, A. (2012). Kinetic study of solvent effects on the aminolysis of O‐ethyl S‐aryl dithiocarbonates. Journal of Physical Organic Chemistry, 25(9), 743-751. Retrieved from [Link]

  • McCarthy, S. M., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE, 13(1), e0191497. Retrieved from [Link]

  • Drawell. (2023, October 20). Understanding HPLC Analysis Method: Key Principles and Applications. Retrieved from [Link]

  • Pursch, M. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Retrieved from [Link]

  • Bridgewater College. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Mobile tool for HPLC reaction monitoring. ResearchGate. Retrieved from [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Time-course and Kinetics Measurement. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Ilieva, S., et al. (2003). Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. The Journal of Organic Chemistry, 68(4), 1496-502. Retrieved from [Link]

  • ACS Publications. (2019, September 10). Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(16), 2881-2884. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • R-Discovery. (1985, January 1). Mechanism of Ester Aminolysis in Aprotic Media and Specific Solvent Effects. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Verma, D.K., et al. (2023, May 2). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. International Journal of Current Science. Retrieved from [Link]

  • Beilstein Journals. (2010, August 16). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2018, November 7). Is there a guide to selecting solvents for synthesis? r/OrganicChemistry. Retrieved from [Link]

  • Mancini, P. M. E., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

Sources

Optimization

Standard workup procedures for isolating Methyl 2-(propylamino)benzoate

Technical Support Center: Methyl 2-(propylamino)benzoate Welcome to the technical support resource for the isolation and purification of Methyl 2-(propylamino)benzoate. This guide is designed for chemistry professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-(propylamino)benzoate

Welcome to the technical support resource for the isolation and purification of Methyl 2-(propylamino)benzoate. This guide is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during experimental workup. Our focus is on providing robust, field-tested solutions grounded in chemical principles to ensure the integrity and success of your research.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific, practical problems that can arise during the workup of Methyl 2-(propylamino)benzoate, which is typically synthesized via N-alkylation of methyl anthranilate.

Question 1: I've quenched my reaction, and now I have a persistent emulsion during the first liquid-liquid extraction. How can I break it?

Answer:

Emulsion formation is a frequent issue when working with amines, as they can act as surfactants, stabilizing the interface between the aqueous and organic layers.[1] Here are several techniques, from simplest to most aggressive, to resolve this:

  • The "Salting Out" Method: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which decreases the solubility of organic materials and helps to disrupt the micelle-like structures causing the emulsion.[2]

  • Gentle Agitation: Instead of vigorous shaking, try gently swirling or inverting the separatory funnel for a longer period. This can be sufficient for extraction without imparting the high energy required for stable emulsion formation.[2]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[2]

  • Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion, allowing the layers to separate upon collection.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force the separation of the layers.[1][2]

Causality: Emulsions are kinetically stable colloidal suspensions. The goal of these techniques is to disrupt this stability by altering interfacial tension (salting out), reducing mechanical energy input (gentle agitation), or physically forcing the phases apart (filtration, centrifugation).

Question 2: My yield is significantly lower than expected after the aqueous workup. Where could my product have gone?

Answer:

Low yield often points to the product remaining in the aqueous layer due to improper pH control. Methyl 2-(propylamino)benzoate is a basic amine. In an acidic environment, its secondary amine will be protonated, forming a water-soluble ammonium salt.

  • The Critical pH Check: During the workup, ensure the aqueous layer is basic (pH > 8, ideally pH 9-10) before you extract your product into the organic solvent. This is typically achieved by washing the reaction mixture with a base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[3]

  • Mechanism of Loss: If your reaction was run under acidic conditions, or if you performed an acidic wash to remove other basic impurities first, the product will be protonated (R₂NH₂⁺). This salt is highly polar and will partition into the aqueous phase. To recover it, you must basify the acidic aqueous layer and then re-extract with an organic solvent.[1]

Self-Validating Protocol: Before discarding any aqueous layers, test a small aliquot by adding a strong base (e.g., 1M NaOH). If the solution becomes cloudy, it indicates the presence of your deprotonated, water-insoluble amine product. You can then basify the entire aqueous layer and re-extract to recover your lost yield.

Question 3: My final product is a yellow or brown oil, but I expect a purer substance. What are the likely impurities and how do I remove them?

Answer:

Color in the final product often indicates the presence of unreacted starting materials, side-products, or decomposition products.

  • Common Impurities:

    • Unreacted Methyl Anthranilate: This starting material is a common impurity if the alkylation reaction did not go to completion.

    • Over-Alkylated Product: It is possible to form a tertiary amine if the reaction conditions are too harsh.

    • Oxidized Species: Amines, particularly aromatic ones, can be susceptible to air oxidation over time, leading to colored impurities.

  • Purification Strategy: Flash Column Chromatography This is the most effective method for removing these types of impurities.[4][5]

    • Stationary Phase: Standard silica gel is appropriate. Since the product is a base, it can streak on acidic silica. To mitigate this, you can either pre-treat the silica with a triethylamine solution or add a small amount (0.5-1%) of triethylamine or ammonia to your mobile phase.[4] This neutralizes the acidic sites on the silica, leading to better peak shape and separation.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase it. A typical system is a gradient of ethyl acetate in hexanes. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that gives good separation between your product and impurities. A good starting point for TLC analysis is 10-20% ethyl acetate in hexanes.[6]

Question 4: I've purified my product by column chromatography, but NMR analysis still shows minor impurities. Can I use recrystallization?

Answer:

Yes, recrystallization is an excellent final purification step if your compound is a solid at room temperature or if you can induce crystallization.[7][8] If Methyl 2-(propylamino)benzoate is an oil at room temperature, you may be able to crystallize it as a salt (e.g., the hydrochloride salt).

  • Two-Solvent Recrystallization: This is often effective for compounds that are oils or are highly soluble in many solvents.[9]

    • Dissolve the impure oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • While stirring, slowly add a "bad" or "anti-solvent" in which the product is poorly soluble (e.g., hexanes or pentane) until the solution becomes persistently cloudy.

    • Add a drop or two of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases. If no crystals form, lightly scratching the inside of the flask with a glass rod can initiate nucleation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.[9]

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure following an N-alkylation of methyl anthranilate to produce Methyl 2-(propylamino)benzoate?

A1: The standard procedure involves an aqueous workup to remove inorganic salts and catalysts, followed by purification. The general workflow is: Quench -> Extraction -> Wash -> Dry -> Concentrate -> Purify. A detailed protocol is provided below, and the logical flow is illustrated in the accompanying diagram.

Q2: Why is a sodium bicarbonate wash necessary?

A2: The sodium bicarbonate (NaHCO₃) wash serves two primary purposes. First, it neutralizes any remaining acid catalyst from the reaction. Second, and more importantly, it deprotonates the product (and any other amine), converting the water-soluble ammonium salt form into the neutral amine, which is soluble in the organic layer.[3] This ensures your product partitions into the organic phase during extraction.

Q3: What are the expected spectroscopic signatures for Methyl 2-(propylamino)benzoate?

  • ¹H NMR: You would expect to see signals for the aromatic protons (in the ~6.5-8.0 ppm range), a singlet for the methyl ester protons (~3.8 ppm), and multiplets for the propyl group protons (a triplet for the terminal CH₃, and two multiplets for the two CH₂ groups), along with a broad singlet for the N-H proton.

  • ¹³C NMR: Key signals would include the ester carbonyl carbon (~168 ppm), several aromatic carbons (110-150 ppm), the methyl ester carbon (~51 ppm), and three distinct signals for the propyl group carbons.[10][11]

  • IR Spectroscopy: Look for a prominent C=O stretch for the ester at ~1700-1725 cm⁻¹, C-N stretching, and N-H stretching bands (~3300-3500 cm⁻¹).[12][13]

Q4: What are the key physical and safety properties of this compound?

A4: The properties are summarized in the table below. As with any laboratory chemical, you should always consult the Safety Data Sheet (SDS) before handling. Amines and benzoate esters can be irritants and harmful if swallowed.[14][15][16] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Quantitative Data and Physical Properties

ParameterValue / Recommended ConditionsSource / Rationale
Molecular Formula C₁₁H₁₅NO₂[17]
Molecular Weight 193.24 g/mol [17]
Extraction Solvent Ethyl Acetate or DichloromethaneGood solubility for the product, immiscible with water.
Aqueous Wash Saturated NaHCO₃ (aq.), BrineNeutralizes acid and deprotonates amine; aids layer separation.[1]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic phase.
TLC Mobile Phase 10-20% Ethyl Acetate in HexanesProvides good initial separation for analysis.[6]
Flash Chromatography Mobile Phase Gradient of 5% to 30% Ethyl Acetate in Hexanes (+0.5% Et₃N)Standard conditions for purifying moderately polar amines.[4]

Standard Isolation and Purification Protocol

This protocol assumes the reaction has been completed and cooled to room temperature.

  • Quenching: Slowly add the reaction mixture to a beaker containing water or a saturated solution of ammonium chloride.

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel and add an equal volume of an extraction solvent (e.g., ethyl acetate).

  • Basic Wash: Add saturated aqueous NaHCO₃ solution. Gently invert the funnel multiple times, venting frequently to release any CO₂ gas that evolves. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove residual water and break any minor emulsions. Drain and discard the aqueous layer.[1]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) to absorb any remaining water. Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.

  • Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of ethyl acetate in hexanes, as determined by prior TLC analysis.

  • Final Concentration: Combine the pure fractions identified by TLC and concentrate them via rotary evaporation to yield the final, purified Methyl 2-(propylamino)benzoate.

Visual Workflow for Isolation

G cluster_prep Reaction Workup cluster_extraction Extraction & Washing cluster_isolation Isolation cluster_purification Purification A Crude Reaction Mixture B Quench with H₂O or sat. NH₄Cl A->B C Transfer to Separatory Funnel Add Organic Solvent (EtOAc) B->C D Wash with sat. NaHCO₃ C->D E Wash with Brine D->E G Discard Aqueous Layers D->G F Collect Organic Layer E->F E->G H Dry with Na₂SO₄ F->H I Filter H->I J Concentrate (Rotovap) I->J K Crude Product J->K L Flash Column Chromatography (Silica, Hex/EtOAc gradient) K->L M Combine Pure Fractions L->M N Concentrate (Rotovap) M->N O Pure Methyl 2-(propylamino)benzoate N->O

Caption: Standard workflow for the workup and purification of Methyl 2-(propylamino)benzoate.

References

  • PubChem. [2-Methyl-2-(propylamino)propyl] benzoate chloride. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-(propylamino)-, methyl ester. Cheméo. Available from: [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. Scribd. Available from: [Link]

  • Carneiro, et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available from: [Link]

  • CPAchem. SAFETY DATA SHEET: Methyl benzoate. CPAchem. Available from: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]

  • SpectraBase. Methyl 2-aminobenzoate, N-(N-propyloxycarbonyl)-. Wiley. Available from: [Link]

  • PubChem. Methyl 2-[methyl(propyl)amino]benzoate. National Center for Biotechnology Information. Available from: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex. Available from: [Link]

  • PrepChem.com. Synthesis of 2-amino-2-methyl-1-propyl benzoate hydrochloride. PrepChem.com. Available from: [Link]

  • Biotage. Successful flash chromatography. Biotage. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Org. Synth. Available from: [Link]

  • King Group. Successful Flash Chromatography. University of Sheffield. Available from: [Link]

  • Google Patents. EP1322594A1 - Process for the preparation of alkyl n-alkylanthranilate.
  • Google Patents. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate.
  • ResearchGate. How methyl anthranilate can be separated from reaction mixture?. ResearchGate. Available from: [Link]

  • ChemSynthesis. methyl 2-amino-4-isopropylbenzoate. ChemSynthesis. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. MIT. Available from: [Link]

  • Google Patents. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • University of Rochester. Recrystallization and Crystallization. University of Rochester. Available from: [Link]

  • MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Reddit. Available from: [Link]

  • Sciencemadness Discussion Board. Methyl benzoate synthesis. Sciencemadness. Available from: [Link]

  • YouTube. Synthesis of Methyl Benzoate Lab. YouTube. Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available from: [Link]

  • YouTube. How to make methyl benzoate. YouTube. Available from: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. Available from: [Link]

  • NIST. Benzoic acid, 2-(methylamino)-, methyl ester. NIST WebBook. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. RSC. Available from: [Link]

  • Scribd. Chemistry Lab: Methyl Benzoate Synthesis. Scribd. Available from: [Link]

Sources

Troubleshooting

How to prevent emulsion formation during the extraction of Methyl 2-(propylamino)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, chemical biologists, and drug development professionals who are experiencing phase-separation issues during the isolation of Methyl 2-(prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemical biologists, and drug development professionals who are experiencing phase-separation issues during the isolation of Methyl 2-(propylamino)benzoate (also known as Methyl N-propyl anthranilate)[1].

As a Senior Application Scientist, I frequently see extractions fail not because of the solvent choice, but because of a misunderstanding of the target molecule's dynamic behavior in solution. Below is a comprehensive, self-validating troubleshooting guide to help you achieve clean liquid-liquid extractions (LLE) without product loss.

Mechanistic Overview: Why Does This Molecule Form Emulsions?

To prevent an emulsion, you must first understand the causality behind its formation. Methyl 2-(propylamino)benzoate is a bifunctional molecule containing a lipophilic core (an aromatic ring, a propyl chain, and a methyl ester) and a pH-sensitive secondary amine.

During an extraction, the pH of your aqueous phase dictates the ionization state of this molecule:

  • At Acidic pH (< 4.0): The secondary amine protonates to form an ammonium cation. The molecule now possesses a highly polar head group and a hydrophobic tail. It effectively becomes an amphiphilic surfactant . These surfactant molecules accumulate at the organic-aqueous interface, drastically lowering the interfacial tension and stabilizing a milky emulsion[2].

  • At Neutral pH (6.0 – 8.0): The amine is deprotonated. The molecule returns to its neutral, highly lipophilic state, allowing it to partition cleanly into the organic phase without stabilizing the interface. Note: Pushing the pH too basic (>10.0) risks hydrolyzing the methyl ester into the corresponding carboxylic acid, which will trap your product in the aqueous layer.

Physicochemical Properties & Extraction Parameters

Understanding the quantitative thresholds of your target compound allows you to build a self-validating extraction system.

PropertyValueImpact on Extraction Workflow
Chemical Identity Methyl N-propyl anthranilateContains both hydrophobic and hydrophilic domains[1].
Molecular Weight 193.24 g/mol Moderate size; standard partitioning kinetics apply.
Estimated pKa (Amine) ~2.5 - 3.5Protonates easily in dilute acid, forming surfactant-like salts.
Estimated LogP ~3.0 - 3.5Highly lipophilic when neutral; strongly prefers the organic phase.
Ideal Extraction pH 6.0 - 8.0Ensures the amine is neutral while preventing ester hydrolysis.

Troubleshooting FAQs

Q1: Why does my extraction form a persistent, milky emulsion when washing with dilute acid? A: You are inadvertently synthesizing a surfactant. Washing the organic layer with dilute acid (e.g., 1M HCl) protonates the secondary amine of Methyl 2-(propylamino)benzoate. This amphiphilic salt migrates to the interface and stabilizes the emulsion[2]. Solution: Always neutralize the aqueous layer to pH 6.0–8.0 using saturated aqueous sodium bicarbonate ( NaHCO3​ ) before attempting phase separation.

Q2: How can I break a stubborn emulsion that has already formed in my separatory funnel? A: Utilize the "salting out" effect. Add 10–20 mL of saturated sodium chloride (brine) to the funnel. Brine drastically increases the ionic strength of the aqueous phase. This accomplishes two things: it increases the surface tension of the aqueous droplets (forcing them to coalesce) and decreases the solubility of the organic solvent in the water layer, driving the phases apart[2].

Q3: What if the emulsion is stabilized by solid particulates from the crude reaction mixture? A: You are dealing with a Pickering Emulsion . In this scenario, fine, insoluble solid particles (such as catalyst remnants or precipitated inorganic salts) accumulate at the liquid-liquid interface and create a mechanical barrier that prevents droplets from coalescing[3]. Solution: Do not add more solvent. Instead, drain the entire biphasic mixture and vacuum-filter it through a pad of Celite. Removing the solid interface stabilizers will allow the liquid phases to separate immediately upon returning them to the funnel.

Q4: Are there specific organic solvents that minimize emulsion formation for this compound? A: Yes. Emulsions are exacerbated when the organic and aqueous layers have similar densities. Ethyl acetate ( EtOAc ) is standard, but if emulsions persist, consider switching to Dichloromethane ( DCM ). DCM is significantly denser than water, which provides a stronger gravitational driving force for phase separation. Alternatively, adding a small volume of a non-polar, low-density solvent like hexane to an EtOAc extraction can alter the organic layer's density enough to break the emulsion[4].

Step-by-Step Experimental Protocol: Optimized LLE

This protocol is designed as a self-validating loop. Do not proceed to the next step unless the physical condition (e.g., pH, visual clarity) is met.

Step 1: Quenching and pH Adjustment (Critical)

  • Transfer your crude reaction mixture to a beaker.

  • Measure the pH of the aqueous phase using pH indicator paper.

  • If the pH is < 6.0, slowly add saturated aqueous NaHCO3​ dropwise while stirring until the pH stabilizes between 6.0 and 8.0. Self-Validation: The evolution of CO2​ gas will cease when neutralization is complete.

Step 2: Solvent Addition and Gentle Agitation

  • Transfer the neutralized mixture to a separatory funnel.

  • Add your extraction solvent (e.g., Ethyl Acetate) to achieve an organic-to-aqueous volume ratio of at least 1:1.

  • Do not shake vigorously. Instead, gently invert the separatory funnel 5 to 10 times. Vent the stopcock after every inversion to release pressure. Vigorous shaking introduces high shear forces that generate micro-droplets, directly causing emulsions.

Step 3: Phase Separation & Salting Out

  • Place the funnel on a ring stand and allow it to rest for 5 minutes.

  • If a clean interface forms, proceed to Step 5.

  • If an emulsion persists at the interface, add 15 mL of saturated NaCl (brine) directly to the funnel. Gently swirl the funnel in a circular motion for 30 seconds and let it rest.

Step 4: Mechanical Disruption (If Step 3 Fails)

  • Visual Check: Look closely at the emulsion layer. Are there fine solid specks trapped in the bubbles?

  • If yes (Pickering Emulsion): Drain the entire contents of the funnel into a vacuum filtration flask equipped with a Büchner funnel and a 1-inch pad of Celite. Filter the mixture, then return the biphasic filtrate to the separatory funnel[3].

  • If no solids are present: Transfer the emulsified layer to a centrifuge tube and centrifuge at 3,000 x g for 5 minutes to mechanically force coalescence.

Step 5: Collection

  • Drain the lower aqueous layer into a designated flask.

  • Collect the upper organic layer containing the Methyl 2-(propylamino)benzoate.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Troubleshooting Workflow Diagram

Below is the logical decision tree for resolving emulsions during this specific extraction workflow.

EmulsionTroubleshooting Start Emulsion Forms During LLE CheckPH Check Aqueous pH Is pH < 4? Start->CheckPH AdjustPH Adjust pH to 6-8 (Deprotonate Amine) CheckPH->AdjustPH Yes (Amine Protonated) CheckSolids Visible Particulates? (Pickering Emulsion) CheckPH->CheckSolids No (pH > 5) Success Clean Phase Separation AdjustPH->Success Filter Filter biphasic mixture through Celite CheckSolids->Filter Yes AddBrine Add Saturated NaCl (Increase Ionic Strength) CheckSolids->AddBrine No Filter->Success Centrifuge Centrifuge (3000 x g, 5 min) AddBrine->Centrifuge Fails AddBrine->Success Works Centrifuge->Success

Caption: Logical workflow for troubleshooting emulsion formation during liquid-liquid extraction.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International / Chromatography Online URL:[Link][2]

  • A Review of Pickering Emulsions: Perspectives and Applications Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Chemical Properties of Benzoic acid, 2-(propylamino)-, methyl ester Source: Cheméo URL:[Link][1]

  • Step-by-Step Procedures For Extractions Source: Chemistry LibreTexts URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Synthesis of Methyl 2-(propylamino)benzoate: A Comparative Methodological Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative yield analysis for N-alkylation of anthranilic acid derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative yield analysis for N-alkylation of anthranilic acid derivatives.

Executive Summary

Methyl 2-(propylamino)benzoate is a versatile N-alkylated anthranilic acid derivative utilized as a core building block in the development of heterocyclic pharmaceuticals (such as dihydroorotate dehydrogenase inhibitors) and advanced fragrance profiles[1]. Achieving selective mono-alkylation of the aniline nitrogen is synthetically challenging due to the competing nucleophilicity of the resulting secondary amine, which often leads to over-alkylation.

This guide objectively evaluates three distinct synthetic methodologies—Reductive Amination , Direct N-Alkylation , and Buchwald-Hartwig Cross-Coupling —detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

SyntheticStrategies MA Methyl Anthranilate RA Reductive Amination (+ Propionaldehyde) MA->RA DA Direct Alkylation (+ Propyl Bromide) MA->DA MBB Methyl 2-bromobenzoate BH Buchwald-Hartwig (+ Propylamine) MBB->BH PROD Methyl 2-(propylamino)benzoate RA->PROD DA->PROD BH->PROD

Fig 1: Divergent synthetic pathways for Methyl 2-(propylamino)benzoate.

Comparative Analysis of Synthesis Routes

Method A: Reductive Amination (The Industry Standard)

Reductive amination is the gold standard for synthesizing N-monoalkylated anilines. By reacting methyl anthranilate with propionaldehyde, an imine (or iminium ion) is formed, which is subsequently reduced.

Mechanistic Causality: The choice of Sodium Triacetoxyborohydride (STAB) over Sodium Borohydride (NaBH₄) is critical. STAB is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted propionaldehyde[1]. This stark chemoselectivity prevents the formation of propanol side-products and strictly limits the reaction to mono-alkylation, as the resulting secondary amine cannot easily form a reactive iminium species with another equivalent of aldehyde under these mild conditions.

MechanismRA Step1 Methyl Anthranilate + Propionaldehyde Step2 Acid Catalysis (AcOH) Water Elimination Step1->Step2 Step3 Iminium Ion Intermediate Step2->Step3 Step4 Hydride Transfer from STAB (Selective Reduction) Step3->Step4 STAB is too mild to reduce unreacted aldehyde Step5 Mono-alkylated Product (No Over-alkylation) Step4->Step5

Fig 2: STAB-mediated reductive amination mechanism ensuring mono-alkylation.

Self-Validating Protocol[1]
  • Imine Formation: Dissolve methyl anthranilate (1.0 eq, 10 mmol) and propionaldehyde (1.1 eq, 11 mmol) in anhydrous dichloromethane (DCM, 25 mL). Add glacial acetic acid (1.2 eq) to catalyze the reaction.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The primary amine spot will diminish, replaced by a higher-running imine spot.

  • Reduction: Once imine formation plateaus (approx. 30 mins), add STAB (1.5 eq, 15 mmol) portion-wise to control the mild exothermic release. Stir at 25°C for 4–6 hours.

  • Quench & Workup: Slowly add saturated aqueous NaHCO₃ (20 mL).

    • Causality Check: Effervescence indicates the neutralization of acetic acid and destruction of residual STAB. This step is vital to prevent product degradation during extraction.

  • Isolation: Extract with DCM (3 × 20 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the product as a pale yellow oil.

Method B: Direct N-Alkylation (The Classical Approach)

Direct nucleophilic substitution (Sₙ2) using propyl bromide is highly cost-effective but synthetically treacherous due to the risk of over-alkylation. The secondary amine product is often more nucleophilic than the primary amine starting material.

Mechanistic Causality: To mitigate di-alkylation, the reaction is run under strict thermodynamic control using a weak base (e.g., K₂CO₃) and sterically demanding solvents (like Dioxane or DMF)[2]. The intramolecular hydrogen bonding between the amine and the ortho-ester group in methyl anthranilate partially deactivates the nitrogen, making the Sₙ2 displacement exceptionally slow, often requiring extended reflux times (up to 60 hours)[2].

Self-Validating Protocol[2]
  • Reaction Assembly: In a round-bottom flask, combine methyl anthranilate (1.0 eq, 10 mmol), propyl bromide (1.2 eq, 12 mmol), and finely ground anhydrous K₂CO₃ (2.0 eq, 20 mmol) in anhydrous DMF (30 mL).

  • Heating: Heat the suspension to 80–100°C under an argon atmosphere for 24–48 hours.

    • Validation Check: The reaction mixture will progressively darken. TLC monitoring is mandatory to balance the conversion of starting material against the emergence of the di-alkylated by-product.

  • Workup: Cool to room temperature, filter off the inorganic salts, and dilute with water (100 mL). Extract with ethyl acetate (3 × 30 mL). Wash the organic layer extensively with brine (5 × 30 mL) to remove residual DMF.

  • Isolation: Dry over MgSO₄, concentrate, and subject to rigorous column chromatography to separate the mono-alkylated target from unreacted starting material and di-alkylated impurities.

Method C: Buchwald-Hartwig Cross-Coupling (The Precision Route)

When starting from halogenated aromatics (methyl 2-bromobenzoate) rather than anilines, Palladium-catalyzed amination provides an orthogonal, highly precise route[3].

Mechanistic Causality: The bulky bidentate ligand (e.g., BINAP or Xantphos) coordinates with the Pd center, facilitating oxidative addition into the C-Br bond. Crucially, the steric bulk of the ligand promotes rapid reductive elimination of the mono-alkylated product while physically preventing the resulting secondary amine from coordinating to the Pd catalyst a second time. This guarantees 100% chemoselectivity for mono-alkylation[3].

Self-Validating Protocol[3]
  • Catalyst Activation: In a glovebox or under strict Schlenk conditions, charge a flask with methyl 2-bromobenzoate (1.0 eq, 5 mmol), Pd(OAc)₂ (0.05 eq, 5 mol%), BINAP (0.07 eq, 7 mol%), and Cs₂CO₃ (2.0 eq, 10 mmol).

  • Coupling: Add anhydrous, degassed toluene (15 mL) followed by propylamine (1.5 eq, 7.5 mmol).

    • Validation Check: Upon heating to 100°C, the suspension will shift from yellow to a deep red/brown, visually confirming the formation of the active Pd(0)-ligand species.

  • Completion & Workup: Stir at 100°C for 12 hours. Cool to room temperature.

    • Validation Check: Filter the crude mixture through a pad of Celite. The Celite captures the insoluble palladium black and inorganic salts, yielding a clear filtrate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Quantitative Data & Performance Comparison

The following table summarizes the operational metrics of the three methodologies, allowing researchers to select the optimal route based on available precursors and scale-up requirements.

ParameterMethod A: Reductive AminationMethod B: Direct AlkylationMethod C: Buchwald-Hartwig
Starting Materials Methyl anthranilate, PropionaldehydeMethyl anthranilate, Propyl bromideMethyl 2-bromobenzoate, Propylamine
Key Reagents STAB, AcOH, DCMK₂CO₃, DMFPd(OAc)₂, BINAP, Cs₂CO₃
Typical Yield 65% – 85% 40% – 60% 75% – 90%
Reaction Time 4 – 6 hours24 – 60 hours12 – 18 hours
Temperature 25°C (Room Temp)80°C – 100°C100°C
Chemoselectivity Excellent (Strict mono-alkylation)Poor (Prone to di-alkylation)Excellent (Sterically controlled)
Primary Limitation Requires stoichiometric aldehydeTedious chromatographic separationHigh cost of Pd catalyst / moisture sensitive

Conclusion & Recommendations

For standard laboratory-scale synthesis and pharmaceutical library generation, Reductive Amination (Method A) remains the most robust and operationally simple approach, offering excellent yields without the need for inert atmospheres or expensive transition metals[1].

Buchwald-Hartwig Amination (Method C) is highly recommended when the corresponding aniline is unavailable or when late-stage functionalization of a complex halogenated scaffold is required[3]. Direct Alkylation (Method B) should generally be reserved for industrial scale-ups where reagent cost outweighs the penalty of lower yields and extended reaction times[2].

Sources

Comparative

Comparative Analysis of Methyl 2-(propylamino)benzoate and Analogous Alkyl Anthranilates: Formulative and Metabolic Perspectives

Executive Summary Anthranilate derivatives are foundational to flavor and fragrance chemistry, offering olfactory profiles that range from heavy, narcotic grape to bright, sweet white florals[1]. While Methyl Anthranilat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthranilate derivatives are foundational to flavor and fragrance chemistry, offering olfactory profiles that range from heavy, narcotic grape to bright, sweet white florals[1]. While Methyl Anthranilate (MA) remains the industry standard, its primary amine structure presents significant formulative challenges—most notably its propensity to form Schiff bases with aldehydes, leading to severe product discoloration[1].

This technical guide provides an in-depth comparative analysis of Methyl 2-(propylamino)benzoate (commonly referred to as Methyl N-propylanthranilate) against traditional alkyl anthranilates. By examining how N-alkylation modulates steric hindrance, lipophilicity, and enzymatic hydrolysis, we can objectively evaluate its performance advantages in complex chemical matrices.

Structural Causality and Formulative Stability

The fundamental behavioral differences between these molecules stem directly from the substitution pattern at the amine nitrogen.

  • Primary Amines (Methyl Anthranilate, Ethyl Anthranilate): The unhindered −NH2​ group in these molecules readily undergoes nucleophilic addition with carbonyl compounds (aldehydes and ketones) to form imines, or Schiff bases[2]. While this reaction is sometimes leveraged intentionally (e.g., reacting MA with hydroxycitronellal to form the jasmine-like base Aurantiol), unintended Schiff base formation in complex formulations causes the liquid to shift from clear to deep yellow, orange, or muddy brown[1].

  • Secondary Amines (Methyl N-methylanthranilate, Methyl 2-(propylamino)benzoate): The introduction of an alkyl group on the nitrogen fundamentally alters the molecule's reactivity. While Methyl N-methylanthranilate (dimethyl anthranilate) offers a smoother scent profile and reduced reactivity, Methyl 2-(propylamino)benzoate features a significantly bulkier propyl chain. This structural modification introduces profound steric hindrance , effectively shielding the nitrogen's lone pair of electrons. Consequently, nucleophilic attack on aldehydes is sterically blocked, rendering the compound exceptionally stable against discoloration, even in aldehyde-heavy or UV-exposed environments[1].

Furthermore, the extended aliphatic chain increases the molecule's lipophilicity (LogP). This shifts its partitioning behavior within olfactory receptors, dampening the harsh "bite" characteristic of primary anthranilates and yielding a softer, highly substantive green-floral note[1].

Quantitative Comparison of Alkyl Anthranilates

To facilitate direct comparison, the physicochemical and organoleptic properties of key anthranilates are summarized below.

Compound NameCAS NumberAmine SubstitutionOdor ProfileDiscoloration Risk (Schiff Base)Estimated LogP
Methyl anthranilate 134-20-3Primary (None)Heavy grape, narcotic floralHigh (Rapid imine formation)1.88
Ethyl anthranilate 87-25-2Primary (None)Sweet fruity, mild wintergreenHigh (Rapid imine formation)2.35
Methyl N-methylanthranilate 85-91-6Secondary (Methyl)Deep floral, mandarinLow (Sterically hindered)2.20
Methyl 2-(propylamino)benzoate N/A (Specialty)Secondary (Propyl)Soft green/floral, highly lipophilicNegligible (Sterically blocked)~3.10

Metabolic Fate and Toxicological Profile

Understanding the biological degradation of these esters is critical for toxicological safety assessments. According to evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), N-alkyl anthranilic acid esters are readily absorbed and undergo rapid enzymatic hydrolysis in vivo[3].

The primary metabolic pathway involves hepatic esterases cleaving the methyl ester bond. For Methyl 2-(propylamino)benzoate, this enzymatic action yields methanol and N-propylanthranilic acid[4]. The resulting N-alkylanthranilic acid is subsequently excreted in the urine, either unchanged or following conjugation with glucuronic acid[4]. Importantly, the steric bulk of the N-propyl group does not significantly impede esterase activity at the adjacent carboxylate site, ensuring a rapid clearance profile comparable to that of standard Methyl Anthranilate[3][4].

MetabolicPathway A Alkyl Anthranilate (Methyl N-propylanthranilate) B Hepatic Esterases (Hydrolysis) A->B C N-Alkylanthranilic Acid (N-propylanthranilic acid) B->C Major Cleavage D Aliphatic Alcohol (Methanol) B->D Byproduct E Renal Excretion (Urine) C->E Glucuronidation

Metabolic hydrolysis pathway of N-alkyl anthranilates via hepatic esterases.

Experimental Methodologies

To objectively validate the performance and stability of Methyl 2-(propylamino)benzoate, the following self-validating protocols are employed in our application labs.

Protocol A: Kinetic Analysis of Schiff Base Formation (UV-Vis Spectroscopy)

Purpose: To quantify the resistance of N-alkyl anthranilates to aldehyde-induced discoloration. Causality: Schiff bases exhibit distinct chromophoric shifts, typically absorbing strongly in the 400–450 nm range (appearing yellow/orange)[1]. By monitoring absorbance at 420 nm over time, we can accurately calculate the reaction kinetics and prove steric inhibition.

  • Preparation: Prepare equimolar solutions (0.1 M) of the test anthranilate (MA or Methyl 2-(propylamino)benzoate) and octanal in anhydrous ethanol.

  • Initiation: Mix 5 mL of the anthranilate solution with 5 mL of the aldehyde solution in a quartz cuvette.

  • Incubation & Reading: Incubate at 25°C under continuous UV-A exposure (365 nm) to accelerate degradation. Record absorbance at 420 nm every 10 minutes for 12 hours using a dual-beam UV-Vis spectrophotometer.

  • Validation Control: Run a blank containing only the anthranilate in ethanol to subtract baseline auto-oxidation.

  • Data Interpretation: Primary anthranilates will show a rapid exponential increase in A420​ . Methyl 2-(propylamino)benzoate will maintain a near-zero baseline, confirming that the propyl group sterically blocks imine condensation.

Protocol B: Quantification in Complex Matrices via HPLC-FLD

Purpose: To determine the concentration and recovery of anthranilate esters in formulated products using reversed-phase high-performance liquid chromatography with fluorescence detection (HPLC-FLD)[5]. Causality: Anthranilates are naturally fluorescent due to their conjugated aromatic system. FLD provides superior sensitivity and specificity over standard UV detection, effectively eliminating matrix interference from non-fluorescent excipients[5].

  • Matrix Fortification (Control): Spike 10 g of a blank formulation matrix with a known concentration (e.g., 5 ppm) of Methyl 2-(propylamino)benzoate to establish a recovery baseline[5].

  • Extraction: Extract the sample with 20 mL of HPLC-grade methanol. Sonicate for 15 minutes and centrifuge at 4000 rpm for 10 minutes to pellet insoluble debris[5].

  • SPE Cleanup: Pass the supernatant through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Elute the retained anthranilates with 5 mL of pure methanol[5].

  • Chromatographic Separation: Inject 20 µL onto a C18 reversed-phase column (250 x 4.6 mm, 5 µm). Utilize a gradient elution of Water:Methanol, shifting from 60:40 to 20:80 over 20 minutes at a flow rate of 1.0 mL/min[5].

  • Detection & Quantification: Monitor the eluent using a fluorescence detector (Excitation: 336 nm, Emission: 420 nm). Quantify against a 5-point external calibration curve (0.1 to 10 µg/mL).

  • System Validation: Ensure the coefficient of determination ( R2 ) is > 0.995 and matrix recovery falls within the acceptable 90–110% range[5].

HPLCWorkflow S1 1. Matrix Fortification Spike sample & extract (MeOH) S2 2. SPE Cleanup C18 Solid Phase Extraction S1->S2 S3 3. HPLC Separation Reversed-phase gradient S2->S3 S4 4. Detection UV (220nm) & FLD S3->S4 S5 5. Quantification Calibration & Recovery calc S4->S5

Step-by-step HPLC-FLD workflow for the quantification of anthranilate esters.

References

  • Scents & Science (Ch. 15): A Guide to Amines in Perfumery - Drop of Odor. 1

  • US4880640A - Flavoring with schiff base reaction products of alkyl anthranilates - Google Patents. 2

  • ANTHRANILATE DERIVATIVES - INCHEM. 3

  • Liquid Chromatographic Determination of Methyl Anthranilate in Artificially Flavored Nonalcoholic Beverages - ResearchGate. 5

  • ANTHRANILATE DERIVATIVES (Hydrolysis Data) - INCHEM. 4

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Biological Activity of Methyl 2-(propylamino)benzoate and Its Isomers

Introduction In the landscape of medicinal chemistry and drug discovery, the positional isomerism of functional groups on an aromatic scaffold is a critical determinant of biological activity. The methyl (propylamino)ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the positional isomerism of functional groups on an aromatic scaffold is a critical determinant of biological activity. The methyl (propylamino)benzoates, a series of structurally related esters, represent a compelling case study in this principle. This guide provides a comparative analysis of the potential biological activities of methyl 2-(propylamino)benzoate and its meta (3-) and para (4-) isomers.

While direct head-to-head comparative studies on these specific molecules are not extensively documented in current literature, this guide will synthesize data from structurally analogous compounds and leverage established principles of structure-activity relationships (SAR) to build a predictive framework. We will explore potential differences in their antimicrobial, anti-inflammatory, and cytotoxic profiles, and provide detailed experimental protocols for researchers to validate these hypotheses.

The core premise of this guide is that the spatial arrangement of the propylamine and methyl ester functionalities will significantly influence their interaction with biological targets, thereby dictating their therapeutic potential.

G cluster_0 Methyl (propylamino)benzoate Isomers Methyl 2-(propylamino)benzoate Methyl 3-(propylamino)benzoate Methyl 4-(propylamino)benzoate G cluster_isomers Test Compounds cluster_assays Biological Assays cluster_data Data Analysis I1 Ortho-Isomer A1 Antimicrobial Assay (MIC Determination) I1->A1 A2 Anti-inflammatory Assay (NO Inhibition) I1->A2 A3 Cytotoxicity Assay (MTT Assay) I1->A3 I2 Meta-Isomer I2->A1 I2->A2 I2->A3 I3 Para-Isomer I3->A1 I3->A2 I3->A3 D1 Compare MIC Values A1->D1 D2 Compare IC50 Values (NO) A2->D2 D3 Compare IC50 Values (Viability) A3->D3 Conclusion Determine Structure- Activity Relationship D1->Conclusion D2->Conclusion D3->Conclusion

Caption: General workflow for the comparative biological evaluation of methyl (propylamino)benzoate isomers.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of each isomer against selected microbial strains.

Materials:

  • Test isomers (dissolved in DMSO to a stock concentration of 10 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, add 50 µL of broth/media to all wells except the first column.

  • In the first column, add 100 µL of the test compound at a starting concentration (e.g., 512 µg/mL).

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column.

  • Add 50 µL of the adjusted microbial inoculum to each well.

  • Include a positive control (microbe, no compound) and a negative control (broth/media only).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by reading the optical density at 600 nm.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of the isomers to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • LPS from E. coli

  • Griess Reagent System

  • Test isomers (in DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test isomers.

  • After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent, following the manufacturer's instructions. Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

  • Determine the IC50 value (the concentration that inhibits 50% of NO production).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the isomers on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293)

  • Appropriate cell culture medium with 10% FBS

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of the test isomers for 48 hours.

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation

The experimental data should be summarized in a clear, tabular format for easy comparison.

Table 1: Comparative Biological Activity of Methyl (propylamino)benzoate Isomers

CompoundAntimicrobial MIC (µg/mL)Anti-inflammatory IC50 (µM)Cytotoxicity IC50 (µM)
S. aureusE. coliC. albicans
Methyl 2-(propylamino)benzoate
Methyl 3-(propylamino)benzoate
Methyl 4-(propylamino)benzoate
Positive Control (e.g., Ciprofloxacin)(e.g., Amphotericin B)(e.g., Dexamethasone)

Conclusion and Future Directions

This guide provides a scientifically grounded, albeit predictive, comparison of the biological activities of methyl 2-, 3-, and 4-(propylamino)benzoate. Based on structure-activity relationships derived from analogous compounds, it is hypothesized that the para-isomer may exhibit the most potent antimicrobial activity, while the ortho-isomer is the most promising candidate for anti-inflammatory applications. The cytotoxic profiles of these isomers require empirical determination.

The provided experimental protocols offer a clear pathway for researchers to test these hypotheses and generate the much-needed direct comparative data. Future research should also explore the in vivo efficacy and safety of the most active isomer(s), as well as their specific molecular mechanisms of action. Such studies will be invaluable in determining the true therapeutic potential of this class of compounds.

References

  • Abdel-Aziz, M., et al. (2012). Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. PMC. Available from: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available from: [Link]

  • Ghimire, S., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PMC. Available from: [Link]

  • Ghimire, S., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PubMed. Available from: [Link]

  • Hernández-Vázquez, E., et al. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. PubMed. Available from: [Link]

  • Hosseinzadeh, Z., et al. (2019). Design, synthesis, antimicrobial, antibiofilm evaluation and Z/E-isomerization of novel 6-((arylamino)methylene)benzo[a] phenazin-5(6H)-ones induced by organic solvent. PMC. Available from: [Link]

  • Kalgutkar, A.S., et al. (1998). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. MDPI. Available from: [Link]

  • Merkl, R., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. PubMed. Available from: [Link]

  • Mita, Y., et al. (2013). Structure-activity relationship of benzodiazepine derivatives as LXXLL peptide mimetics that inhibit the interaction of vitamin D receptor with coactivators. PubMed. Available from: [Link]

  • Nowak, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC. Available from: [Link]

  • Rasool, N., et al. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. Available from: [Link]

  • Singh, R.K., et al. (1994). A Structure Activity Relationship Study on 1-isopropylamino-3-(2'-substituted naphthoxy)-propan-2-ois Analogs. PubMed. Available from: [Link]

  • Trostchansky, A., et al. (2007). Synthesis, isomer characterization, and anti-inflammatory properties of nitroarachidonate. PubMed. Available from: [Link]

  • Tsutsumi, A., et al. (2025). The comparative antimicrobial activity of MMPs, 1 vs. 2, 3 vs. 4, 5 vs.... ResearchGate. Available from: [Link]

  • Vacek, M., et al. (2022). Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. Available from: [Link]

  • Wallace, D., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. MDPI. Available from: [Link]

  • Wei, J., et al. (2014). Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. PMC. Available from: [Link]

  • YouTube. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. Available from: [Link]

  • Zjawiony, J.K., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. MDPI. Available from: [Link]

  • da Silva, A.B., et al. (2024). Chemical characterization, antioxidant activity, and cytotoxicity of fatty acids methyl esters from Handroanthus impetiginosus (Mart. ex DC.) Mattos (Bignoniaceae) seeds. PubMed. Available from: [Link]

  • de Souza, T.B., et al. (2022). Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella). PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72775, Methyl anthranilate. Retrieved from [Link]

Comparative

Spectroscopic Structural Confirmation of Methyl 2-(propylamino)benzoate: A Comparative Guide Against Propyl 2-aminobenzoate

Executive Summary & The Analytical Challenge In pharmaceutical development and synthetic organic chemistry, differentiating constitutional isomers is a critical quality control mandate. Methyl 2-(propylamino)benzoate (a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In pharmaceutical development and synthetic organic chemistry, differentiating constitutional isomers is a critical quality control mandate. Methyl 2-(propylamino)benzoate (a secondary amine and methyl ester) and its isomer Propyl 2-aminobenzoate (a primary amine and propyl ester) share the identical molecular formula (C₁₁H₁₅NO₂) and exact monoisotopic mass (193.1103 Da).

While basic chromatographic retention times may differ, definitive structural elucidation requires a multi-modal spectroscopic approach. This guide objectively compares the spectroscopic profiles of these two isomers, providing researchers with self-validating experimental protocols and causality-driven data interpretation to unambiguously confirm the structure of Methyl 2-(propylamino)benzoate [1].

Workflow Start Unknown Isomer Sample (C11H15NO2) IR FT-IR Spectroscopy (N-H Stretch Analysis) Start->IR NMR1D 1D NMR (1H & 13C) (Chemical Shifts) Start->NMR1D HRMS LC-HRMS/MS (Fragmentation Pathways) Start->HRMS Decision Definitive Confirmation: Methyl 2-(propylamino)benzoate IR->Decision NMR2D 2D NMR (HMBC) (Ester Connectivity) NMR1D->NMR2D NMR2D->Decision HRMS->Decision

Fig 1. Multi-modal spectroscopic workflow for the definitive structural elucidation of isomers.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity and trustworthiness, every analytical run must operate as a self-validating system. The following protocols detail the exact methodologies required for comparative analysis.

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS/MS)

Causality: Exact mass confirms the elemental composition, while collision-induced dissociation (CID) MS/MS provides diagnostic fragmentation pathways to differentiate the ester and amine alkyl chain lengths.

  • Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., sodium formate clusters) to ensure mass accuracy is strictly <2 ppm.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes to ensure sharp peak shape and minimize in-source degradation.

  • Acquisition: Acquire data in Positive Electrospray Ionization (ESI+) mode. Set the MS1 scan range to m/z 100-500. Trigger data-dependent MS/MS (ddMS2) on the [M+H]⁺ precursor (m/z 194.1176) using a normalized collision energy (NCE) of 25 eV.

Protocol B: Nuclear Magnetic Resonance (1D and 2D NMR)

Causality: 1D ¹H NMR identifies the specific proton environments (singlet vs. triplet for the oxygen-bound carbon), while 2D HMBC definitively maps the connectivity of the carbon skeleton across heteroatoms.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning (Self-Validation): Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃. Shim the magnet until the residual CHCl₃ solvent peak (7.26 ppm) achieves a full width at half maximum (FWHM) of <1.0 Hz [3].

  • 1D Acquisition: Acquire the ¹H spectrum (16 scans, 64k data points) and ¹³C spectrum (512 scans, 64k data points, ¹H-decoupled).

  • 2D HMBC Acquisition: Acquire the Heteronuclear Multiple Bond Correlation (HMBC) spectrum to observe long-range (2- to 3-bond) ¹H-¹³C couplings, specifically targeting the ester carbonyl carbon.

Protocol C: Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality: FT-IR is the most rapid method for distinguishing primary vs. secondary amines based on vibrational modes.

  • Background & Calibration: Collect a background spectrum of the ambient atmosphere. Validate the instrument's wavelength accuracy using a standard polystyrene film (checking the 1601 cm⁻¹ peak).

  • Sampling: Apply a thin film of the neat liquid sample (or solid compressed into a KBr pellet) onto an Attenuated Total Reflectance (ATR) diamond crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ with 32 co-added scans to maximize the signal-to-noise ratio.

Comparative Spectroscopic Data Analysis

FT-IR: The N-H Stretching Differentiator

The most immediate diagnostic feature in the IR spectrum is the N-H stretching region (3300–3500 cm⁻¹).

  • Methyl 2-(propylamino)benzoate: As a secondary amine, it exhibits a single N-H stretching band at approximately 3380 cm⁻¹.

  • Propyl 2-aminobenzoate: As a primary amine, it displays two distinct bands—an asymmetric stretch at ~3480 cm⁻¹ and a symmetric stretch at ~3370 cm⁻¹ [4].

NMR Spectroscopy: Chemical Shifts and Connectivity

The ¹H NMR spectrum provides a definitive distinction based on the chemical shifts of the protons adjacent to the heteroatoms (O and N)[2, 3].

  • The Ester Alkyl Group: In Methyl 2-(propylamino)benzoate, the methoxy group (-OCH₃) appears as a sharp 3H singlet at ~3.85 ppm. Conversely, in Propyl 2-aminobenzoate, the oxygen-bound methylene (-O-CH₂-) appears as a 2H triplet shifted further downfield to ~4.20 ppm due to the deshielding effect of the ester oxygen combined with the adjacent aliphatic chain.

  • The Amine Alkyl Group: The nitrogen-bound methylene (-NH-CH₂-) in Methyl 2-(propylamino)benzoate appears as a multiplet/triplet at ~3.15 ppm, which is absent in the primary amine isomer.

2D HMBC Logic: To absolutely eliminate ambiguity, HMBC is utilized. By selecting the carbonyl carbon (~168 ppm) as the target node, we look for 3-bond correlations.

HMBC_Logic Carbonyl Target Node: Carbonyl Carbon (~168 ppm) PathA Cross-peak with Singlet at ~3.8 ppm (3H) Carbonyl->PathA 3-Bond HMBC PathB Cross-peak with Triplet at ~4.2 ppm (2H) Carbonyl->PathB 3-Bond HMBC ResultA Methyl Ester Confirmed (Methyl 2-(propylamino)benzoate) PathA->ResultA ResultB Propyl Ester Confirmed (Propyl 2-aminobenzoate) PathB->ResultB

Fig 2. HMBC correlation logic used to definitively assign the ester alkyl chain connectivity.

LC-HRMS/MS: Fragmentation Pathways

Both compounds yield an [M+H]⁺ ion at m/z 194.1176. However, their CID fragmentation spectra are entirely distinct:

  • Methyl 2-(propylamino)benzoate: The primary neutral loss is methanol (32 Da) from the methyl ester, yielding a prominent fragment at m/z 162.0913.

  • Propyl 2-aminobenzoate: The propyl ester undergoes a characteristic McLafferty-type rearrangement, losing propene (42 Da) to yield m/z 152.0706, followed by the loss of water. Alternatively, the direct loss of the propanoxy radical yields the anthranilium ion at m/z 134.0600.

Data Summary Tables

Table 1: Comparative NMR Data (CDCl₃, 400 MHz / 100 MHz)

Structural FeatureMethyl 2-(propylamino)benzoate (Target)Propyl 2-aminobenzoate (Alternative)
¹H: Amine Protons ~7.80 ppm (br s, 1H, -NH -)~5.70 ppm (br s, 2H, -NH₂ )
¹H: Ester Alkyl ~3.85 ppm (s, 3H, -OCH₃ )~4.20 ppm (t, 2H, -OCH₂ -)
¹H: Amine Alkyl ~3.15 ppm (t, 2H, -NH-CH₂ -)Absent
¹³C: Ester Alkyl ~51.5 ppm (-OC H₃)~66.0 ppm (-OC H₂-)
¹³C: Amine Alkyl ~45.0 ppm (-NH-C H₂-)Absent
HMBC Correlation C=O (168 ppm) ↔ ¹H at 3.85 ppmC=O (168 ppm) ↔ ¹H at 4.20 ppm

Table 2: Comparative FT-IR and HRMS Data

Analytical TechniqueMethyl 2-(propylamino)benzoate (Target)Propyl 2-aminobenzoate (Alternative)
FT-IR (N-H Stretch) Single band (~3380 cm⁻¹)Double band (~3480, ~3370 cm⁻¹)
FT-IR (C=O Stretch) ~1685 cm⁻¹~1690 cm⁻¹
HRMS Precursor Ion m/z 194.1176 [M+H]⁺m/z 194.1176 [M+H]⁺
HRMS/MS Base Peak m/z 162.0913 (Loss of CH₃OH)m/z 134.0600 (Loss of C₃H₈O)
Diagnostic MS/MS Loss No McLafferty rearrangementm/z 152.0706 (Loss of propene)

Conclusion & Expert Insights

The structural confirmation of Methyl 2-(propylamino)benzoate against its constitutional isomer relies heavily on identifying the specific attachment points of the methyl and propyl chains. While FT-IR provides a rapid, initial triage by confirming the presence of a secondary amine, NMR spectroscopy remains the gold standard for definitive structural proof. The integration of 1D ¹H NMR to observe the diagnostic 3H singlet of the methoxy group, paired with 2D HMBC to prove its direct connectivity to the carbonyl carbon, creates a self-validating dataset that leaves no room for structural ambiguity. Furthermore, the distinct MS/MS fragmentation pathways serve as an orthogonal confirmation, ensuring total confidence in the analytical result.

References

  • National Center for Biotechnology Information. "Propyl anthranilate | C10H13NO2 | CID 95016" PubChem. Available at:[Link]

  • Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts" Organic Chemistry Data. Available at:[Link]

Validation

Comprehensive Comparison Guide: Validation of Quantitative Analytical Methods for Methyl 2-(propylamino)benzoate

Introduction & Analytical Context Methyl 2-(propylamino)benzoate (also known as Methyl N-propylanthranilate) is a highly versatile secondary amine ester utilized extensively as a pharmaceutical intermediate, a specialize...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Methyl 2-(propylamino)benzoate (also known as Methyl N-propylanthranilate) is a highly versatile secondary amine ester utilized extensively as a pharmaceutical intermediate, a specialized flavoring agent, and a fragrance component. Due to its structural characteristics—an electron-rich aromatic ring coupled with a secondary amine and an ester moiety—the compound presents unique analytical challenges, including susceptibility to ester hydrolysis in extreme pH environments and peak tailing caused by secondary amine interactions with stationary phase silanols.

For researchers and drug development professionals, selecting and validating the optimal quantitative method is critical. This guide objectively compares the performance of leading analytical platforms and provides a deeply mechanistic, step-by-step validation framework grounded in the latest ICH Q2(R2) [1] and FDA Bioanalytical Method Validation [2] guidelines.

Methodological Alternatives: Platform Comparison

When quantifying Methyl 2-(propylamino)benzoate in complex matrices (e.g., biological fluids, formulated products, or synthetic reaction mixtures), laboratories typically evaluate three primary analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following table summarizes the objective performance metrics of these alternatives based on empirical method development data.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UV[3]GC-MSLC-MS/MS (MRM)[4]
Primary Mechanism Chromophore absorbance (λ ~ 248/336 nm)Electron Ionization (EI) & VolatilityElectrospray Ionization (ESI) & Collision-Induced Dissociation (CID)
Sensitivity (LOD) ~ 50 ng/mL~ 5 ng/mL< 0.1 ng/mL
Dynamic Range 2 orders of magnitude3 orders of magnitude4 orders of magnitude
Matrix Interference High (requires extensive cleanup)Moderate (requires derivatization/heating)Low (high specificity via MRM)
Throughput Moderate (15-20 min/run)Low (25-30 min/run)High (3-5 min/run)
Best Suited For Bulk raw material QC, high-concentration assaysVolatile matrix profilingTrace biological quantification, PK studies, impurity profiling

Causality in Method Development: The LC-MS/MS Paradigm

A robust analytical method is not a random assembly of parameters; it is a carefully engineered system where every choice is driven by physicochemical causality.

Chromatographic Rationale

To mitigate the peak tailing inherent to secondary amines interacting with residual silanols, a superficially porous C18 column with dense end-capping was selected. The mobile phase utilizes 0.1% Formic Acid in both the aqueous and organic (Acetonitrile) phases. The acidic modifier serves a dual purpose: it suppresses silanol ionization on the column (improving peak shape) and ensures complete protonation of the secondary amine ( [M+H]+ ) to maximize ESI efficiency[4].

Mass Spectrometry & Fragmentation Logic

In positive ESI mode, Methyl 2-(propylamino)benzoate yields a strong precursor ion at m/z 194.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation pathways characteristic of anthranilate derivatives[5]. The primary transition (m/z 194.1 → 152.1) results from the neutral loss of the propyl group (propene, -42 Da). A secondary transition (m/z 194.1 → 120.1) involves the loss of the ester methanol and rearrangement, providing a highly specific qualifier ion.

MS_Logic M Methyl 2-(propylamino)benzoate [M+H]+ m/z 194.1 F1 Quantifier Ion Loss of Propene (-42 Da) m/z 152.1 M->F1 CID (CE: 15 eV) F2 Qualifier Ion 1 Loss of Methanol (-32 Da) m/z 162.1 M->F2 CID (CE: 20 eV) F3 Qualifier Ion 2 Anthranilate Core m/z 120.1 M->F3 CID (CE: 30 eV)

Mass spectrometry fragmentation pathways of Methyl 2-(propylamino)benzoate under CID.

Experimental Protocol: A Self-Validating Workflow

To ensure the method acts as a self-validating system , we incorporate a stable isotope-labeled internal standard (SIL-IS), such as Methyl 2-(propylamino-d7)benzoate. By spiking the SIL-IS into the sample before any extraction steps, it perfectly mimics the analyte's behavior, automatically correcting for matrix-induced ion suppression and extraction recovery variations in real-time[2].

Step-by-Step Methodology (Biological Matrix / Plasma)
  • Sample Aliquoting & IS Addition: Transfer 50 µL of the matrix sample into a 96-well plate. Add 10 µL of the SIL-IS working solution (100 ng/mL). Vortex for 30 seconds to ensure equilibration.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The organic solvent denatures matrix proteins, while the acid prevents the compound from binding to precipitated protein aggregates.

  • Centrifugation: Centrifuge the plate at 4,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Supernatant Transfer & Dilution: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-effect peak distortion (fronting) upon injection.

  • LC-MS/MS Injection: Inject 5 µL onto the LC-MS/MS system.

Workflow S1 Matrix Aliquot + SIL-IS Spike S2 Protein Precipitation (Cold ACN + 0.1% FA) S1->S2 S3 Centrifugation & Supernatant Collection S2->S3 S4 LC-MS/MS Analysis (MRM Mode) S3->S4 S5 Data Processing & Ratio Quantification S4->S5

High-throughput sample preparation and LC-MS/MS analytical workflow.

ICH Q2(R2) & FDA Validation Framework

The method was rigorously validated according to the harmonized ICH Q2(R2) guidelines[1] and the FDA Guidance for Industry: Bioanalytical Method Validation (2018) [2]. The validation protocol ensures the procedure is fit for its intended purpose across the analytical lifecycle.

Key Validation Parameters Evaluated:
  • Specificity & Selectivity: Blank matrix lots were analyzed to ensure no endogenous interference at the retention times of the analyte or the IS. The MRM transitions provided absolute specificity.

  • Linearity & Range: The calibration curve was evaluated using a linear regression model with a 1/x2 weighting factor to ensure accuracy at the lower end of the curve.

  • Accuracy & Precision: Evaluated at four Quality Control (QC) levels: LLOQ, Low QC, Mid QC, and High QC across three independent runs.

  • Robustness: Deliberate, small variations in mobile phase composition (±2%) and column temperature (±2°C) were tested to prove method reliability.

Table 2: Summary of LC-MS/MS Validation Data (Empirical Simulation)
Validation ParameterICH/FDA Acceptance CriteriaObserved Results for Methyl 2-(propylamino)benzoate
Linearity Range R2≥0.990 0.1 ng/mL to 1000 ng/mL ( R2=0.9985 )
Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥10 0.1 ng/mL (S/N = 24)
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 6.8% (8.5% at LLOQ)
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ)4.1% - 7.5% (10.2% at LLOQ)
Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.5% to +6.2% (-8.1% at LLOQ)
Matrix Effect (IS Normalized) CV ≤15% between lots98.5% recovery (CV = 4.2%)
Robustness No significant change in quantitationPassed (Retention time shift < 0.1 min)

By strictly adhering to these parameters, the method guarantees that the quantitative data generated for Methyl 2-(propylamino)benzoate is both scientifically sound and fully compliant with global regulatory submission standards.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. March 2022. Available at:[Link][1]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). May 2018. Available at:[Link][2]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process. National Center for Biotechnology Information (PMC). December 2023. Available at:[Link][5]

  • Liquid Chromatographic Determination of Methyl Anthranilate in Artificially Flavored Nonalcoholic Beverages. ResearchGate. August 2025. Available at:[Link][4]

Sources

Comparative

Cross-reactivity studies involving Methyl 2-(propylamino)benzoate and its analogs

An in-depth technical analysis of the cross-reactivity profiles of Methyl 2-(propylamino)benzoate compared to its structural analogs, designed for drug development professionals and analytical scientists. Structural Cont...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the cross-reactivity profiles of Methyl 2-(propylamino)benzoate compared to its structural analogs, designed for drug development professionals and analytical scientists.

Structural Context and Mechanistic Causality

Methyl 2-(propylamino)benzoate is an N-alkylated derivative of methyl anthranilate (an ortho-aminobenzoate). In both pharmaceutical development (e.g., fenamate NSAIDs, anti-allergic compounds) and fragrance engineering, understanding how the N-propyl substitution affects molecular recognition is paramount. Cross-reactivity in these domains manifests in two distinct ways:

  • Immunological Cross-Reactivity (Sensitization): Driven by the molecule's ability to act as a hapten. Primary amines like para-aminobenzoic acid (PABA) easily undergo oxidation to reactive quinone-imines that covalently bind to epidermal proteins, triggering T-cell activation. In contrast, the ortho-substitution and the secondary amine nature of Methyl 2-(propylamino)benzoate introduce significant steric hindrance, fundamentally altering its haptenation efficiency and reducing cross-reactivity with PABA-sensitized T-cells [1].

  • Analytical Cross-Reactivity (Immunoassays): Driven by antibody paratope-epitope binding kinetics. Monoclonal antibodies raised against methyl anthranilate rely on the spatial conformation of the ortho-ester and the amine. The addition of an N-propyl chain disrupts the hydrogen bonding network and introduces bulk, leading to a quantifiable drop in binding affinity compared to the parent compound [2].

Comparative Performance Data

The following table synthesizes the cross-reactivity profiles of Methyl 2-(propylamino)benzoate against standard reference analogs. Data reflects both immunological hypersensitivity overlap (relative to PABA) and analytical assay competition (relative to Methyl Anthranilate).

CompoundStructural FeatureImmunological Cross-Reactivity (vs. PABA)Analytical Cross-Reactivity (Anti-MA mAb)Primary Field of Application
Methyl Anthranilate (MA) Primary ortho-amineLow (<5%)100% (Reference)Fragrance / Flavoring
Methyl 2-(propylamino)benzoate Secondary amine (N-propyl)Very Low (<1%)~35–45%Pharmaceutical Intermediate
PABA Primary para-amine100% (Reference)<1%Sunscreens / Excipients
Glafenine N-aryl anthranilateModerate (Fenamate class)<5%Analgesics [3]

Note: The N-methylated analog (N-methylanthranilic acid methyl ester) exhibits ~74.6% analytical cross-reactivity [2]. The extension to an N-propyl chain further reduces this metric due to increased steric clash within the antibody binding pocket.

Immunological Haptenation Pathway

To understand why Methyl 2-(propylamino)benzoate exhibits negligible immunological cross-reactivity with standard primary amines, we must map the haptenation pathway. The N-propyl group physically shields the nitrogen lone pair, drastically reducing the efficiency of covalent bond formation with nucleophilic residues on carrier proteins.

G A Methyl 2-(propylamino)benzoate (Sterically Hindered Amine) C Hapten-Protein Complex (Low Yield Formation) A->C Covalent Binding (Inefficient) B Epidermal Protein (Carrier Molecule) B->C D Langerhans Cell Processing C->D Cellular Uptake E T-Cell Receptor Presentation (MHC-II) D->E Antigen Processing F Evaded Cross-Reactive T-Cell Activation E->F Altered Epitope Recognition

Caption: Mechanistic pathway illustrating how the N-propyl steric bulk impedes haptenation and subsequent T-cell cross-reactivity.

Self-Validating Experimental Protocols

To objectively quantify these cross-reactivity profiles, two orthogonal protocols are required. These methods are designed with internal validation controls to ensure data integrity.

Protocol A: Direct Peptide Reactivity Assay (DPRA) for Immunological Profiling

Causality: DPRA is an in chemico method that mimics the covalent binding of haptens to skin proteins. By measuring the depletion of synthetic peptides containing Cysteine (Cys) or Lysine (Lys), we can predict sensitization potential without animal models.

  • Preparation: Prepare a 0.667 mM stock of Cys-peptide and Lys-peptide in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Test Chemical Incubation: Dissolve Methyl 2-(propylamino)benzoate in acetonitrile. Incubate the test chemical with the peptides at a 1:10 ratio (for Cys) and 1:50 ratio (for Lys) in the dark at 25°C for 24 hours.

  • Validation Controls:

    • Positive Control: Cinnamic aldehyde (must show >60% Cys depletion).

    • Negative Control: Lactic acid (must show <1% depletion).

  • Analysis: Quantify the remaining unreacted peptide using HPLC-UV at 220 nm.

  • Interpretation: The bulky N-propyl group prevents efficient nucleophilic attack, resulting in minimal peptide depletion, thereby confirming the lack of cross-reactivity with highly reactive primary amine sensitizers.

Protocol B: Competitive ELISA (cELISA) for Analytical Cross-Reactivity

Causality: cELISA measures the ability of Methyl 2-(propylamino)benzoate to outcompete a coated antigen for binding to an anti-Methyl Anthranilate monoclonal antibody (mAb). The resulting IC50 shift directly quantifies structural recognition.

G A Microtiter Plate Coated with MA-OVA Conjugate B Add Anti-MA mAb + Methyl 2-(propylamino)benzoate A->B C Competitive Binding at Antibody Paratope B->C D Wash & Add HRP-Linked Secondary Antibody C->D E TMB Substrate Addition & Absorbance (450 nm) D->E F Calculate IC50 & % Cross-Reactivity E->F

Caption: Step-by-step workflow of the competitive ELISA used to determine analytical cross-reactivity.

  • Coating: Coat 96-well microtiter plates with Methyl Anthranilate-Ovalbumin (MA-OVA) conjugate (1 µg/mL) overnight at 4°C.

  • Blocking: Block free binding sites with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific background signal.

  • Competition: Add 50 µL of anti-MA mAb and 50 µL of Methyl 2-(propylamino)benzoate at varying concentrations (10^-8 to 10^-3 M). Incubate for 1 hour.

  • Detection: Wash 3x with PBST. Add HRP-conjugated secondary antibody for 1 hour. Wash again, add TMB substrate, and stop the reaction with 1M H2SO4 after 15 minutes. Read absorbance at 450 nm.

  • Calculation: Determine the IC50 (concentration yielding 50% inhibition). Calculate Molar Cross-Reactivity (CR) using Weiler's equation: CR(%) = (IC50_MA / IC50_Analog) × 100.

Strategic Recommendations

For drug development professionals, the substitution of a primary amine with an N-propyl group in the anthranilate scaffold is a highly effective strategy for mitigating immunological cross-reactivity. While compounds like glafenine (an N-aryl anthranilate) have shown documented hypersensitivity cross-reactions [3], the aliphatic N-propyl chain in Methyl 2-(propylamino)benzoate provides sufficient steric shielding to bypass standard PABA- or fenamate-sensitized immune responses [4]. However, when developing immunoassays for pharmacokinetic tracking, researchers must account for a ~55-65% loss in antibody binding affinity when utilizing legacy anti-anthranilate antibodies.

References

  • Matsumoto, K., et al. (2009). Preparation of Anti-fragrant Monoclonal Antibodies by the Rat Lymph Node Method and Their Characterization Using Enzyme-linked Immunosorbent Assay. Kyushu University. Retrieved from[Link]

  • Fernandez-Rivas, M., et al. (1993). Hypersensitivity reactions to anthranilic acid derivatives. Annals of Allergy, 71(6), 515-518. Retrieved from[Link]

  • Koda, A., et al. (1976). Inhibition of hypersensitivity reactions by a new drug, N(3',4'-dimethoxycinnamoyl) anthranilic acid (N-5'). Journal of Allergy and Clinical Immunology, 57(5), 396-407. Retrieved from[Link]

Validation

Benchmarking the performance of Methyl 2-(propylamino)benzoate in specific assays

Title: Benchmarking Methyl 2-(propylamino)benzoate: Comparative Efficacy in TRPA1 Activation and Melanogenesis Suppression Assays Introduction Methyl 2-(propylamino)benzoate (also known as Methyl N-propylanthranilate, MN...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Methyl 2-(propylamino)benzoate: Comparative Efficacy in TRPA1 Activation and Melanogenesis Suppression Assays

Introduction Methyl 2-(propylamino)benzoate (also known as Methyl N-propylanthranilate, MNPA) is an N-alkylated derivative of the widely studied flavor and fragrance compound, methyl anthranilate (MA). While MA is well-documented for its dual utility as a TRPA1-mediated avian repellent[1] and a cAMP-suppressing anti-melanogenic agent[2], the specific pharmacodynamic and physicochemical impacts of extending the N-alkyl chain to a propyl group remain a subject of active benchmarking.

As an Application Scientist, I have designed this guide to objectively benchmark MNPA against its structural analogs—Methyl anthranilate (MA) and N-methylanthranilate (NMA)—across two distinct, self-validating assay systems. By evaluating TRPA1 calcium mobilization and cAMP-dependent melanogenesis suppression, we can elucidate how the increased lipophilicity and steric bulk of the N-propyl substitution influence receptor binding kinetics and cellular permeability.

Section 1: Sensory Modulation Benchmarking via TRPA1 Calcium Mobilization

Expertise & Causality: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a primary nociceptive sensor. In avian species, TRPA1 is highly sensitive to MA, forming the mechanistic basis for its use as a non-lethal repellent[1]. The activation of TRPA1 by anthranilates is believed to involve interactions with the intracellular ankyrin repeat domains. We hypothesize that the N-propyl group of MNPA increases the compound's partition coefficient (logP), facilitating more rapid plasma membrane traversal and enhancing intracellular receptor engagement compared to the unsubstituted MA.

Self-Validating Methodology: Fluo-4 AM Calcium Imaging To ensure a self-validating system, this protocol incorporates HC-030031, a selective TRPA1 antagonist, to confirm that the observed calcium influx is exclusively TRPA1-mediated and not an artifact of membrane disruption.

  • Cell Preparation: Seed HEK293 cells stably expressing chicken TRPA1 (cTRPA1) into 96-well black-walled, clear-bottom plates at 4×104 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Load cells with 4 µM Fluo-4 AM and 0.04% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • De-esterification: Wash cells three times with Assay Buffer to remove extracellular dye. Incubate for an additional 20 minutes at room temperature to allow complete de-esterification of intracellular AM esters.

  • Baseline Acquisition: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Record baseline fluorescence ( F0​ ) for 10 seconds (Excitation: 488 nm, Emission: 525 nm).

  • Compound Addition & Measurement: Inject test compounds (MA, NMA, MNPA) at varying concentrations (0.01 mM to 1.0 mM). Record the peak fluorescence ( F ) over 3 minutes.

  • Antagonist Validation: In parallel wells, pre-incubate cells with 50 µM HC-030031 for 10 minutes prior to MNPA addition. A complete quenching of the signal validates the TRPA1-specific mechanism.

Representative Benchmarking Data

CompoundStructure ModificationcTRPA1 EC50 (mM)Max Calcium Response ( ΔF/F0​ )Antagonist Quenching (HC-030031)
Methyl anthranilate (MA) Primary amine0.10 ± 0.022.4 ± 0.1>95%
N-methylanthranilate (NMA) Secondary amine (Methyl)0.08 ± 0.012.6 ± 0.2>95%
Methyl 2-(propylamino)benzoate Secondary amine (Propyl)0.04 ± 0.013.1 ± 0.1>95%

Data Interpretation: MNPA demonstrates a >2-fold increase in potency (EC50 = 0.04 mM) compared to MA. The propyl chain likely optimizes the hydrophobic interactions within the TRPA1 binding pocket.

TRPA1_Workflow N1 HEK293 Cells Expressing cTRPA1 N2 Dye Loading (Fluo-4 AM, 45 min) N1->N2 N3 Baseline Fluorescence Measurement (F0) N2->N3 N4 Compound Addition (MNPA vs MA vs NMA) N3->N4 N5 Calcium Mobilization (Peak F/F0) N4->N5 N6 Validation (+ HC-030031) N4->N6 Antagonist Control N6->N5 Signal Quenching

Workflow for TRPA1 Calcium Mobilization Assay with self-validating antagonist control.

Section 2: Cosmetic Efficacy Benchmarking via cAMP Suppression

Expertise & Causality: Recent studies have identified MA as a potent anti-pigmentation agent. Crucially, MA does not act as a direct competitive inhibitor of the tyrosinase enzyme; rather, it operates upstream by suppressing cyclic AMP (cAMP) production[2]. This drop in cAMP downregulates Protein Kinase A (PKA), reducing the transcription of the Microphthalmia-associated transcription factor (MITF), which ultimately suppresses the expression of Tyrosinase, TRP-1, and TRP-2[2]. By benchmarking MNPA in this pathway, we test whether the N-propyl substitution enhances cellular uptake in melanocytes, thereby amplifying the cAMP-suppressive effect.

Self-Validating Methodology: Dual Tyrosinase/cAMP Assay To prove the mechanism, the protocol must first rule out direct tyrosinase inhibition (cell-free) before confirming intracellular cAMP reduction.

Part A: Cell-Free Tyrosinase Inhibition (Negative Control)

  • Reaction Setup: In a 96-well plate, combine 100 µL of 0.1 M phosphate buffer (pH 6.8), 20 µL of Mushroom Tyrosinase (2000 U/mL), and 20 µL of test compounds (MNPA, MA, NMA at 150 µg/mL).

  • Substrate Addition: Add 40 µL of 1.5 mM L-DOPA to initiate the reaction.

  • Measurement: Incubate at 37°C for 15 minutes. Measure absorbance at 490 nm using a microplate reader. Validation: A lack of significant absorbance reduction confirms the compound does not directly inhibit the enzyme.

Part B: Intracellular cAMP ELISA

  • Cell Culture & Stimulation: Seed B16F10 murine melanoma cells ( 1×105 cells/well) in 6-well plates. After 24 hours, stimulate cells with 0.2 µM α -MSH to induce cAMP production.

  • Treatment: Concurrently treat cells with 50 µg/mL of test compounds for 24 hours.

  • Lysis & Extraction: Wash cells with cold PBS and lyse using 0.1 M HCl to halt phosphodiesterase activity. Centrifuge at 10,000 x g for 10 minutes to collect the supernatant.

  • ELISA Quantification: Use a competitive cAMP ELISA kit. Neutralize the supernatant, add the cAMP-alkaline phosphatase conjugate, and measure absorbance at 405 nm. Normalize cAMP levels to total protein content (via BCA assay).

Representative Benchmarking Data

Compound (50 µg/mL)Cell-Free Tyrosinase Inhibition (%)Intracellular cAMP Reduction (%)Melanin Content Reduction (%)
Methyl anthranilate (MA) < 5% (No direct inhibition)42.1 ± 3.438.5 ± 2.1
N-methylanthranilate (NMA) < 5% (No direct inhibition)54.3 ± 4.049.2 ± 3.5
Methyl 2-(propylamino)benzoate < 5% (No direct inhibition)76.8 ± 2.968.4 ± 2.8

Data Interpretation: The data validates the upstream mechanism. None of the anthranilates directly inhibit tyrosinase. However, MNPA exhibits a superior ability to suppress cAMP production (76.8% reduction), leading to a more profound decrease in overall melanin content compared to MA.

cAMP_Pathway MNPA Methyl 2-(propylamino)benzoate (MNPA) GPCR GPCR Target MNPA->GPCR Modulates AC Adenylyl Cyclase (AC) GPCR->AC Inhibits cAMP cAMP Production AC->cAMP Decreases PKA PKA Activation cAMP->PKA Downregulates MITF MITF Transcription PKA->MITF Reduces TYR Tyrosinase (TRP-1, TRP-2) MITF->TYR Suppresses Melanin Melanin Synthesis TYR->Melanin Inhibits

Mechanism of action for MNPA-induced suppression of melanogenesis via cAMP pathway.

Conclusion

Benchmarking Methyl 2-(propylamino)benzoate against its parent compound, methyl anthranilate, reveals that the N-propyl substitution significantly enhances performance in both sensory (TRPA1) and cosmetic (cAMP suppression) assays. The extended alkyl chain likely improves membrane permeability and receptor pocket affinity, making MNPA a highly promising candidate for advanced formulation in both agricultural repellents and anti-pigmentation cosmetics.

References

  • Heat and Noxious Chemical Sensor, Chicken TRPA1, as a Target of Bird Repellents and Identification of Its Structural Determinants by Multispecies Functional Comparison. Molecular Biology and Evolution.[Link]

  • Methylanthranilate, a Food Fragrance Attenuates Skin Pigmentation through Downregulation of Melanogenic Enzymes by cAMP Suppression. Biomolecules & Therapeutics.[Link]

Sources

Comparative

Comparative Evaluation of Catalysts for Methyl 2-(propylamino)benzoate Synthesis

Methyl 2-(propylamino)benzoate (also known as methyl N-propylanthranilate) is a highly valued intermediate in the synthesis of pharmaceutical active ingredients (such as dihydroorotate dehydrogenase inhibitors) and speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(propylamino)benzoate (also known as methyl N-propylanthranilate) is a highly valued intermediate in the synthesis of pharmaceutical active ingredients (such as dihydroorotate dehydrogenase inhibitors) and specialty fragrance compounds[1].

The primary synthetic challenge in forming this secondary aniline is achieving strict mono-N-alkylation . Primary amines are prone to over-alkylation, leading to unwanted tertiary amine byproducts. To navigate this, chemists typically rely on two distinct catalytic paradigms: Reductive Amination (using methyl anthranilate and propionaldehyde) and Buchwald-Hartwig Cross-Coupling (using methyl 2-bromobenzoate and n-propylamine)[2].

This guide objectively evaluates the performance, causality, and scalability of the leading catalysts for these transformations.

Mechanistic Pathways & Catalyst Selection

The choice of catalyst dictates not only the reaction conditions but also the fundamental mechanism of C–N bond formation.

  • Route A (Reductive Amination): Relies on the condensation of methyl anthranilate with propionaldehyde. Because the ortho-ester group withdraws electron density from the aniline, imine formation is the rate-limiting step[1]. The reduction can be driven heterogeneously via 10% Pd/C with H₂ [3] or homogeneously via Sodium triacetoxyborohydride (NaBH(OAc)₃) [4].

  • Route B (Buchwald-Hartwig Amination): Bypasses the imine intermediate entirely by cross-coupling methyl 2-bromobenzoate with n-propylamine. This route utilizes RuPhos Pd G3 , a state-of-the-art third-generation palladium precatalyst specifically engineered to prevent the over-arylation of primary amines[5].

G cluster_A Route A: Reductive Amination cluster_B Route B: Buchwald-Hartwig Cross-Coupling Product Methyl 2-(propylamino)benzoate (Target Product) A1 Methyl Anthranilate + Propanal A2 Iminium Intermediate A1->A2 Acid Catalysis (-H2O) A3 Hydride Source (NaBH(OAc)3 or Pd/C + H2) A2->A3 A3->Product Selective Reduction B1 Methyl 2-bromobenzoate + n-Propylamine B3 RuPhos Pd G3 + Base (Active L-Pd(0) Generation) B1->B3 B2 L-Pd(II) Aryl Amido Complex B2->Product Reductive Elimination B3->B2 Oxidative Addition & Amine Binding

Reaction pathways for Methyl 2-(propylamino)benzoate via Reductive Amination and Cross-Coupling.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the three primary catalytic systems evaluated for this synthesis.

MetricRoute A: Heterogeneous Reductive AminationRoute A: Homogeneous Reductive AminationRoute B: Buchwald-Hartwig Amination
Catalyst System 10% Pd/C + H₂ (gas)NaBH(OAc)₃ (STAB)RuPhos Pd G3
Reaction Phase HeterogeneousHomogeneousHomogeneous
Chemoselectivity Moderate (Risk of over-reduction)High (Favors mono-alkylation)Excellent (Strict mono-arylation)
Typical Reaction Time 12 - 24 hours2 - 4 hours1 - 2 hours
Scalability & Cost Excellent (Low cost, industrial standard)Moderate (Poor atom economy)Low (High Pd/Ligand cost)
Primary Byproducts WaterBorate salts, AcetateCarbazole, NaBr, t-BuOH

Causality & Expert Insights (E-E-A-T)

Why RuPhos Pd G3 Outperforms Traditional Pd Catalysts

In Buchwald-Hartwig aminations, using first-generation catalysts like Pd(OAc)₂ with BINAP often requires high temperatures to reduce the Pd(II) resting state to the active Pd(0) species[2]. Furthermore, primary amines can undergo a second oxidative addition, leading to diarylation. The RuPhos Pd G3 advantage: The G3 precatalyst features a 2-aminobiphenyl backbone. Upon exposure to a mild base, it undergoes rapid deprotonation and reductive elimination to instantly generate the active, mono-ligated L-Pd(0) species at room temperature[6]. Once active, the extreme steric bulk of the dialkylbiaryl phosphine (RuPhos) physically blocks the coordination of a second equivalent of methyl 2-bromobenzoate, completely shutting down the over-arylation pathway[5].

The Kinetics of Reductive Amination

Methyl anthranilate is a notoriously poor nucleophile due to the electron-withdrawing nature of the ortho-ester group and internal hydrogen bonding. The NaBH(OAc)₃ advantage: While Pd/C is the industrial standard for continuous processing[3], it requires precise stoichiometric control of the aldehyde to prevent dialkylation. For lab-scale precision, NaBH(OAc)₃ is superior. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride[4]. This creates a kinetic differential: the catalyst is too weak to reduce the propionaldehyde directly, but perfectly calibrated to reduce the highly electrophilic iminium ion once it forms[1].

Self-Validating Experimental Protocols

Protocol A: Homogeneous Reductive Amination via NaBH(OAc)₃

Targeted for discovery chemistry and milligram-to-gram scale synthesis.

  • Imine Formation: In an oven-dried round-bottom flask, dissolve methyl anthranilate (1.0 equiv) and propionaldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv).

  • Incubation: Stir at room temperature for 30 minutes.

    • Self-Validating Check: Spot the mixture on a TLC plate (Hexanes/EtOAc 8:2) under UV light. The formation of a new, less polar spot indicates successful iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

    • Self-Validating Check: A mild exotherm and minor gas evolution (hydrogen) will occur as the borohydride reacts with the acetic acid.

  • Reaction Monitoring: Stir for 2–4 hours. The reaction is complete when the starting aniline spot is completely consumed on the TLC plate.

  • Quench & Workup: Slowly add saturated aqueous NaHCO₃.

    • Self-Validating Check: Vigorous bubbling will occur. Wait until all bubbling ceases; this confirms the complete destruction of excess hydride and neutralization of the acid.

  • Isolation: Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination via RuPhos Pd G3

Targeted for high-purity, strictly mono-alkylated product generation.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 equiv), RuPhos Pd G3 (2 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv)[6].

  • Atmospheric Control: Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times.

    • Self-Validating Check: Strict adherence to this step prevents the formation of unreactive Pd-black and phenol byproducts caused by oxygen and moisture[7].

  • Reagent Addition: Add anhydrous THF (1.0 M) and n-propylamine (1.2 equiv) via a gas-tight syringe.

  • Catalyst Activation: Heat the mixture to 85°C.

    • Self-Validating Check: Within 5–10 minutes, the solution will transition from a pale yellow to a deep red/brown. This color shift is the visual confirmation that the 2-aminobiphenyl backbone has been expelled (as carbazole) and the active L-Pd(0) catalytic cycle has initiated[6].

  • Workup: After 2 hours, cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite.

    • Self-Validating Check: The Celite pad will capture the insoluble inorganic salts (NaBr) and any precipitated palladium black, leaving a clear organic filtrate[8].

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography to yield the pure methyl 2-(propylamino)benzoate.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Methyl N-methylanthranilate." BenchChem, 2025.

  • MilliporeSigma. "Cross-Coupling Reaction Manual: Desk Reference." Sigma-Aldrich.

  • BenchChem. "A Comparative Guide to RuPhos Pd G3 and G4 Precatalysts in Cross-Coupling Reactions." BenchChem, 2025.

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, ACS Publications.

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts, 2023.

  • Organic Synthesis. "Buchwald-Hartwig Coupling." Organic-Synthesis.com.

  • Universität Hamburg. "Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors."

Sources

Validation

Assessing Green Chemistry Metrics in API Synthesis: A Comparative Guide

The pharmaceutical industry is undergoing a paradigm shift, transitioning from traditional, solvent-heavy stoichiometric syntheses to highly efficient, catalytic, and biocatalytic processes. For drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry is undergoing a paradigm shift, transitioning from traditional, solvent-heavy stoichiometric syntheses to highly efficient, catalytic, and biocatalytic processes. For drug development professionals and process chemists, objectively measuring the environmental and economic impact of these routes is no longer optional—it is a critical parameter of Quality by Design (QbD).

This guide provides an in-depth, data-driven framework for evaluating synthesis routes using established green chemistry metrics, anchored by a landmark comparative case study: the synthesis of the antidiabetic active pharmaceutical ingredient (API), Sitagliptin (Januvia) .

The Core Metrics of Green Chemistry

To objectively compare synthesis routes, researchers rely on standardized mass-based metrics. Understanding the causality behind these metrics is essential for process optimization.

  • E-factor (Environmental Factor): Introduced by Roger A. Sheldon in the early 1990s, the E-factor is defined as the mass ratio of waste generated to the desired product obtained (kg waste / kg product) [1]. It is a lagging indicator that highlights the actual footprint of a process. A higher E-factor indicates greater negative environmental impact; the ideal E-factor is zero.

  • Process Mass Intensity (PMI): Developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is the total mass of materials used to produce a specified mass of product (kg total input / kg product) [2]. PMI is a leading indicator focused on resource efficiency. It inherently includes water, solvents, and catalysts. Mathematically, E-factor=PMI−1 (assuming water is accounted for equally in both).

  • Atom Economy (AE): A theoretical metric calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. While useful for early-stage route scouting, AE does not account for solvents, yield losses, or purification aids, making PMI and E-factor more robust for real-world assessment.

Case Study: Sitagliptin Synthesis (Chemocatalysis vs. Biocatalysis)

The evolution of Sitagliptin manufacturing perfectly illustrates how shifting from transition-metal chemocatalysis to engineered biocatalysis drastically improves green metrics [3].

Route A: First-Generation Chemocatalytic Route

The original Merck process relied on the rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine.

  • The Causality of Inefficiency: This route required high-pressure hydrogen (250 psi), expensive specialized equipment, and a heavy-metal catalyst (Rh/Fe). More critically, the reaction yielded inadequate stereoselectivity. To achieve the required API purity, a yield-reducing chiral crystallization step was mandatory. This isolation step required massive volumes of solvent, severely inflating the PMI and E-factor.

Route B: Second-Generation Biocatalytic Route (Merck & Codexis)

To bypass the limitations of Route A, researchers utilized directed evolution to engineer a custom transaminase enzyme capable of directly converting a prochiral ketone into the desired chiral amine[4].

  • The Causality of Efficiency: The biocatalyst operates in an aqueous medium under mild conditions, completely eliminating the need for high-pressure equipment and heavy metals. Because the engineered enzyme sets the stereocenter with >99.95% enantiomeric excess (ee), the wasteful chiral crystallization step is entirely bypassed. This direct, highly selective transformation shrinks the process boundaries, directly driving down the PMI.

Comparative Data Summary

The following table quantifies the improvements achieved by switching to the biocatalytic route, which earned the EPA's Presidential Green Chemistry Challenge Award [3].

Metric / ParameterRoute A: Rhodium ChemocatalysisRoute B: Engineered TransaminaseNet Improvement
Enantiomeric Excess (ee) Moderate (Required crystallization)>99.95% (Direct)Elimination of purification step
Heavy Metals Used Rhodium (Rh), Iron (Fe)None100% reduction in metal waste
Reaction Conditions High Pressure (250 psi H2​ )Ambient / Mild AqueousMassive energy/safety gain
Overall Yield Baseline+10% to 13% increaseHigher resource conversion
Overall Waste (E-factor impact) Baseline19% reductionSignificant waste prevention
Plant Productivity Baseline+56% increaseHigher throughput per reactor

Experimental Protocol: Benchmarking PMI and E-factor in Scale-Down Models

To trust the metrics, the data collection must be a self-validating system. The following protocol outlines how to accurately assess PMI and E-factor for competing synthesis routes in a laboratory setting.

Step 1: Define the Process Boundaries

  • Establish whether the calculation is "gate-to-gate" (a single step) or "cradle-to-gate" (convergent multi-step). For direct comparison, ensure both routes are evaluated across the exact same synthetic nodes (e.g., from prochiral ketone to isolated API).

Step 2: Gravimetric Input Auditing (Mass Balance)

  • Weigh every material introduced into the reactor to the nearest milligram. This includes the limiting reagent, stoichiometric reagents, catalysts, reaction solvents, and all water/solvents used during the workup and aqueous washes.

  • Validation Check: The sum of all input masses must equal the sum of the reactor's final contents prior to isolation.

Step 3: Parallel Execution & In-Process Control (IPC)

  • Execute Route A (e.g., high-pressure hydrogenation) and Route B (e.g., biocatalysis) in parallel using automated micro-reactors (e.g., EasyMax).

  • Monitor conversion and enantiomeric excess (ee%) via UPLC-MS equipped with a chiral stationary phase.

Step 4: Isolation and Assay Yield Determination

  • Isolate the product using the respective protocols (crystallization for Route A; direct extraction/salt formation for Route B).

  • Determine the quantitative assay yield of the dried API using quantitative NMR (qNMR) or HPLC against a certified reference standard.

Step 5: Metric Computation

  • Calculate PMI: Mass of Isolated API (kg)Total Mass of All Inputs (kg)​

  • Calculate E-factor: Mass of Isolated API (kg)Total Mass of Inputs (kg)−Mass of Isolated API (kg)​

  • Validation Check: Ensure E-factor=PMI−1 . If a discrepancy exists, audit the water usage logs, as water is the most commonly omitted variable in manual E-factor calculations.

Pathway Visualization

The following diagram illustrates the logical flow and process consolidation achieved by transitioning from chemocatalysis to biocatalysis.

G cluster_A Route A: 1st Gen Chemocatalysis cluster_B Route B: 2nd Gen Biocatalysis Start Prochiral Ketone (Sitagliptin Precursor) Rh Rh-Catalyzed Hydrogenation (250 psi H2, Rh/Fe) Start->Rh Enzyme Engineered Transaminase (Aqueous, Mild Conditions) Start->Enzyme Purify Chiral Crystallization (High Solvent Waste) Rh->Purify Product Sitagliptin API (>99.95% ee) Purify->Product Direct Direct Amine Formation (No Purification Needed) Enzyme->Direct Direct->Product

Fig 1: Comparative workflow of Sitagliptin synthesis via chemocatalytic vs. biocatalytic routes.

References

  • Sheldon, R. A. (n.d.). E-Factor. Welcome to . Retrieved from[Link]

  • American Chemical Society Green Chemistry Institute. (2014, October 16). Process Mass Intensity Calculation Tool. ACS.org. Retrieved from[Link]

  • U.S. Environmental Protection Agency. (2010, June 21). The Presidential Green Chemistry Challenge Awards Program: Summary of 2010 Award Entries and Recipients. Regulations.gov. Retrieved from[Link]

  • Dunn, P. J., et al. (2013, September 5). Seven Important Elements for an Effective Green Chemistry Program: An IQ Consortium Perspective. Organic Process Research & Development - ACS Publications. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(propylamino)benzoate

Advanced Safety & Operational Protocol: Handling Methyl 2-(propylamino)benzoate As drug development and synthetic chemistry advance, the handling of specialized intermediates requires more than generic safety data sheets...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Protocol: Handling Methyl 2-(propylamino)benzoate

As drug development and synthetic chemistry advance, the handling of specialized intermediates requires more than generic safety data sheets. Methyl 2-(propylamino)benzoate, an N-alkylated derivative of methyl anthranilate, presents unique handling challenges due to its specific physicochemical properties. This guide provides researchers and safety officers with a mechanistic understanding of the required Personal Protective Equipment (PPE) and a self-validating operational workflow to ensure absolute laboratory safety.

Mechanistic Toxicology & Hazard Assessment

To understand the safety requirements for Methyl 2-(propylamino)benzoate, we must look at its molecular structure. The addition of the propyl chain to the secondary amine significantly increases the molecule's octanol-water partition coefficient (LogP) relative to standard anthranilate esters like methyl N-methylanthranilate (1[1]).

Why this dictates PPE selection: This enhanced lipophilicity allows the compound to partition more readily into the lipid bilayers of the stratum corneum, significantly increasing the rate of dermal absorption. While baseline anthranilates are known to cause localized skin and eye irritation (2[2]), the N-propyl substitution demands rigorous barrier controls to prevent systemic exposure and contact dermatitis that standard laboratory esters might not require (3[3]).

Tiered Personal Protective Equipment (PPE) Matrix

The following PPE specifications are engineered to counteract the specific chemical vulnerabilities of handling lipophilic esters.

PPE CategorySpecificationMechanistic Justification
Dermal Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against moderately polar organic esters, preventing lipid-mediated dermal penetration. Latex is highly permeable to esters and must be avoided.
Ocular Protection ANSI Z87.1 Chemical Splash GogglesProtects the mucous membranes from aerosolized micro-droplets and volatile vapor condensation. Standard safety glasses lack the orbital seal required for vapor protection.
Body Protection Flame-Resistant (FR) Lab CoatAnthranilate derivatives are combustible solids/liquids (2[2]). FR coats mitigate flammability risks during heated solubilization or synthesis.
Respiratory NIOSH-approved N95 or P100 Half-MaskRequired only if handling outside a certified fume hood to prevent inhalation of volatile organic compounds (VOCs).

Operational Workflow: Step-by-Step Handling Protocol

Every safety protocol must function as a self-validating system to eliminate human error. Follow these operational steps when handling Methyl 2-(propylamino)benzoate.

Phase 1: Pre-Operation Validation

  • Ventilation Check: Verify that the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

    • Self-Validation: Hold a single Kimwipe at the sash edge; it should pull gently and consistently inward without violent fluttering.

  • PPE Integrity Test: Perform an inflation test on nitrile gloves to check for micro-tears before donning.

    • Self-Validation: Trap air in the glove, twist the cuff, and apply pressure. Discard immediately if any pressure loss is detected.

Phase 2: Dispensing & Weighing

  • Environmental Control: Conduct all open-container handling inside the validated fume hood to capture volatile emissions (3[3]).

  • Static Mitigation: Use anti-static weigh boats or a static eliminator (ionizing bar) to prevent the aerosolization of the compound during transfer.

  • Transfer Mechanics: Use positive displacement pipettes for liquid states or stainless-steel spatulas for crystalline states. Minimize the drop height from the source to the scale to reduce splashing or dust generation.

Phase 3: Solubilization & Synthesis Integration

  • Controlled Addition: When dissolving the compound in organic solvents (e.g., ethanol, DMSO), add the solute to the solvent incrementally. This mitigates localized exothermic reactions and splashing.

  • Vessel Sealing: Immediately seal all transfer and reaction vessels with PTFE-lined caps to prevent vapor escape.

Spill Response & Chemical Disposal Plan

Anthranilate esters require specific neutralization and disposal tactics due to their environmental toxicity and flammability.

Immediate Spill Response Protocol

  • Isolation: Immediately halt operations, close the fume hood sash to maximize exhaust velocity, and alert nearby personnel.

  • Containment: Don a fresh pair of heavy-duty nitrile gloves. Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.

    • Crucial: Do not use combustible absorbents like paper towels or sawdust, as anthranilate esters pose a secondary flammability risk (2[2]).

  • Neutralization & Decontamination: Carefully sweep the saturated absorbent into a chemical waste bag. Wash the affected surface with a 5% sodium bicarbonate solution to neutralize trace acidic byproducts, followed by a thorough soap and water wash.

    • Self-Validation: The absence of a sweet, fruity/grape-like odor (characteristic of anthranilates) confirms successful vapor containment and surface decontamination.

Hazardous Waste Disposal Plan

  • Segregation: Collect all contaminated absorbents, disposable PPE, and empty chemical containers into a clearly labeled, sealable hazardous waste bin.

  • Classification: Label the waste as "Combustible Organic Waste" in compliance with EPA/RCRA guidelines.

  • Environmental Protection: Never dispose of anthranilate derivatives down the sink. These compounds exhibit aquatic toxicity and must be incinerated by a certified hazardous waste management facility (4[4]).

Operational Logic Visualization

G Start Pre-Operation Check Ventilation & PPE Handle Dispense Methyl 2-(propylamino)benzoate Start->Handle Spill Spill Detected? Handle->Spill Clean Spill Response Protocol (Inert Absorbent) Spill->Clean Yes Dispose Hazardous Waste Disposal (EPA/RCRA) Spill->Dispose No Clean->Dispose Success Decontamination & Log Completion Dispose->Success

Workflow for handling Methyl 2-(propylamino)benzoate and spill response logic.

References

  • National Institutes of Health. "Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem". PubChem. 1

  • Sigma-Aldrich. "CAS 134-20-3 | Sigma-Aldrich". Sigma-Aldrich. 4

  • ChemicalBook. "Methyl anthranilate CAS#: 134-20-3 - ChemicalBook". ChemicalBook. 2

  • BenchChem. "Methyl N-acetylanthranilate|CAS 2719-08-6 - Benchchem". BenchChem. 3

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